molecular formula C7H8O4S B011976 5-Hydroxy-2-methylbenzenesulfonic acid CAS No. 102014-39-1

5-Hydroxy-2-methylbenzenesulfonic acid

Cat. No.: B011976
CAS No.: 102014-39-1
M. Wt: 188.2 g/mol
InChI Key: YWHXPJLWNXLVHP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzenesulfonic acid is a key benzenesulfonic acid derivative valued in chemical research for its reactive phenolic and sulfonic acid functional groups. This compound serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the development of more complex molecules, including specialty dyes and functional materials. Its molecular structure, characterized by the presence of both a hydroxy and a strong sulfonic acid group, facilitates various electrophilic substitution and condensation reactions. Researchers utilize this compound in mechanistic studies and synthetic methodology development due to its distinct substitution pattern. It is provided as a high-purity solid to ensure consistent performance and reliability in experimental workflows. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHXPJLWNXLVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597626
Record name 5-Hydroxy-2-methylbenzenesulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40597626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102014-39-1
Record name 5-Hydroxy-2-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-methylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-2-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY26DR678
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hydroxymethylbenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical properties of various isomers of hydroxymethylbenzenesulfonic acid, with a primary focus on 5-Hydroxy-2-methylbenzenesulfonic acid and its more extensively studied structural isomers. Due to the limited availability of experimental data for this compound, this document also includes comprehensive data for 2-Hydroxy-5-methylbenzenesulfonic acid and 4-Hydroxy-2-methylbenzenesulfonic acid to provide a comparative context for researchers.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of three isomers of hydroxymethylbenzenesulfonic acid. These values have been aggregated from various chemical databases and literature sources.

PropertyThis compound2-Hydroxy-5-methylbenzenesulfonic acid4-Hydroxy-2-methylbenzenesulfonic acid
CAS Number 102014-39-1[1]7134-06-7[2][3]7134-05-6[1][4][5]
Molecular Formula C₇H₈O₄S[1][6]C₇H₈O₄S[2][3]C₇H₈O₄S[1][4][5]
Molecular Weight 188.20 g/mol [6]188.20 g/mol [2]188.20 g/mol [7]
Melting Point Not available59-62 °C[8]Not available
Boiling Point Not availableNot availableNot available
Density Not available1.482±0.06 g/cm³ (Predicted)[8]1.482±0.06 g/cm³ (Predicted)[9]
pKa Not available-0.53±0.30 (Predicted)[8]-0.16±0.50 (Predicted)[5][9]
Solubility Not availableSoluble in water.[10]Soluble in DMSO (Slightly), Methanol (Slightly).[9]
LogP Not available1.2 (Computed)[2]0.7 (Computed)[7]
Appearance Not availableCrystalline solid or viscous liquid.[10]Solid.[9]

Experimental Protocols & Methodologies

1. Synthesis via Sulfonation of Cresol

A common method for preparing hydroxymethylbenzenesulfonic acids is through the electrophilic aromatic substitution of a cresol isomer (methylphenol) with a sulfonating agent.

  • Protocol: m-Cresol is dissolved in concentrated sulfuric acid. The mixture is then heated, typically to around 100°C, and stirred for an extended period (e.g., overnight) under an inert atmosphere to facilitate the sulfonation reaction. The reaction mixture is subsequently cooled, diluted with water, and neutralized with a base such as sodium carbonate to a high pH. The resulting sodium salt of the sulfonic acid can be isolated by washing with an organic solvent and concentrating the aqueous phase. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]

2. Determination of Melting Point

The melting point of solid derivatives is a key indicator of purity.

  • Protocol: A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in a melting point apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. For a pure compound, this range is typically narrow.

3. Spectroscopic Analysis (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation and confirmation.

  • ¹H and ¹³C NMR Spectroscopy: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). For ¹H NMR of a related isomer, 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, characteristic singlets for the aromatic protons and methyl protons were observed, along with broadened signals for protons on the ammonium and hydroxyl groups.[12]

  • FT-IR Spectroscopy: A sample is analyzed, often as a solid mixed with KBr to form a pellet. The infrared spectrum reveals characteristic absorption bands for the different functional groups. For sulfonic acids, key stretches include the broad O-H band (from both the hydroxyl and sulfonic acid groups), S=O stretching, and C-S stretching.[13][14]

4. Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound and can be employed in quantitative analysis.

  • Protocol: A specialized HPLC method, such as the BIST™ (Bridge Ion Separation Technology), can be used for the analysis of sulfonic acids. This technique allows for the separation of anionic analytes on a negatively-charged, cation-exchange column by using a multi-charged positive buffer in a largely organic mobile phase. Detection can be achieved using methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS).[15]

Visualizations: Workflows and Relationships

Diagram 1: General Synthesis and Purification Workflow

G General Synthesis and Purification Workflow for Hydroxymethylbenzenesulfonic Acid cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactants (m-Cresol + Sulfuric Acid) B Heating and Stirring (~100°C, inert atmosphere) A->B C Cool and Dilute (with Water) B->C D Neutralization (e.g., Na2CO3) C->D E Organic Wash (e.g., Ethyl Acetate) D->E F Concentrate Aqueous Phase E->F G Recrystallization (e.g., from Ethanol) F->G H Filtration and Drying G->H I Pure Product (Sodium Hydroxymethylbenzenesulfonate) H->I J Characterization (NMR, IR, HPLC, MP) I->J

Caption: A generalized workflow for the synthesis and purification of hydroxymethylbenzenesulfonic acid.

Diagram 2: Isomeric Relationship

G Isomers of Hydroxymethylbenzenesulfonic Acid Parent Hydroxymethyl- benzenesulfonic Acid (C7H8O4S) Isomer1 5-Hydroxy-2-methyl- benzenesulfonic acid (User Specified) Parent->Isomer1 Isomer2 2-Hydroxy-5-methyl- benzenesulfonic acid Parent->Isomer2 Isomer3 4-Hydroxy-2-methyl- benzenesulfonic acid Parent->Isomer3 Isomer4 Other Isomers (e.g., 3-Hydroxy-5-methyl-) Parent->Isomer4

Caption: Logical diagram showing the relationship between various structural isomers.

References

An In-depth Technical Guide to 2-Hydroxy-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylbenzenesulfonic acid, a significant chemical compound with applications in various scientific fields. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Properties

2-Hydroxy-5-methylbenzenesulfonic acid, also known as p-Cresol-2-sulfonic acid, is an aromatic organic compound. Structurally, it consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a sulfonic acid group. The IUPAC nomenclature places the sulfonic acid group at position 1, the hydroxyl group at position 2, and the methyl group at position 5.

Chemical Identifiers

A summary of the key identifiers for 2-Hydroxy-5-methylbenzenesulfonic acid is presented below.

IdentifierValueReference
IUPAC Name 2-hydroxy-5-methylbenzenesulfonic acid[1]
Synonyms p-Cresol-2-sulfonic acid, 2-hydroxy-5-methylbenzene-1-sulfonic acid[1]
CAS Number 7134-06-7[1][2]
Molecular Formula C₇H₈O₄S[1]
InChI Key AXZKCQSGDARVRL-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=C(C=C1)O)S(=O)(=O)O[1]
Physicochemical Properties

The fundamental physicochemical properties are crucial for handling, application, and research involving this compound.

PropertyValueReference
Molecular Weight 188.20 g/mol [1]
Exact Mass 188.01432991 Da[1]
XLogP3 1.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Experimental Protocols

Synthesis via Sulfonation of p-Cresol

2-Hydroxy-5-methylbenzenesulfonic acid is typically synthesized by the electrophilic aromatic substitution reaction of p-cresol with sulfuric acid.[3] The hydroxyl group is a strong activating group, directing the incoming sulfonic acid group primarily to the ortho position.

Materials:

  • p-Cresol (106-44-5)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Preparation: Place a measured amount of p-cresol into a reaction flask equipped with a magnetic stirrer.

  • Cooling: Cool the flask in an ice bath to maintain a low temperature, typically around 0-5 °C, to control the exothermic reaction.

  • Sulfonation: Slowly add an equimolar amount of concentrated sulfuric acid to the cooled p-cresol with continuous stirring. The addition should be dropwise to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 35 °C) for a specified duration (e.g., 25 minutes) to ensure the reaction goes to completion.[3] The reaction progress can be monitored using techniques like TLC.

  • Work-up: Upon completion, the reaction mixture is typically poured into cold water or an ice-water mixture to precipitate the product and dilute the excess sulfuric acid.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid and unreacted starting materials.

G Synthesis Workflow pCresol p-Cresol Reaction Sulfonation Reaction (Controlled Temp) pCresol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Workup Quenching (Ice Water) Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Product Crude 2-Hydroxy-5- methylbenzenesulfonic acid Filtration->Product

Caption: Workflow for the synthesis of 2-Hydroxy-5-methylbenzenesulfonic acid.

Purification and Analysis

Purification of the crude product is essential to obtain a high-purity compound for further use. Characterization confirms the identity and purity of the final product.

Purification Protocol (Preparative HPLC): Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for purifying the synthesized product.[4]

  • Sample Preparation: Dissolve the crude product in a suitable mobile phase solvent.

  • Chromatography: Inject the sample solution into a prep-HPLC system equipped with a C18 column.

  • Elution: Use an isocratic or gradient elution method with a suitable mobile phase (e.g., a mixture of methanol and water with a small percentage of acetic acid) to separate the desired compound from impurities.[4]

  • Fraction Collection: Collect the fractions corresponding to the main product peak as detected by a UV detector.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified solid product.[4]

Analytical Characterization: The structure of the purified compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the molecular structure. The ¹H-NMR spectrum would show characteristic peaks for the aromatic protons, the methyl protons, and the hydroxyl proton.[5][6] The number of signals, their chemical shifts, and splitting patterns confirm the substitution pattern on the benzene ring.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present.[7] Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group and the carboxylic acid (often broad), S=O stretches of the sulfonic acid group, and C-H stretches of the aromatic ring and methyl group.[7]

G Analysis Workflow Crude Crude Product PrepHPLC Preparative HPLC Crude->PrepHPLC Fractions Collect Pure Fractions PrepHPLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation PureProduct Purified Product Evaporation->PureProduct Analysis Spectroscopic Analysis PureProduct->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR FT-IR Analysis->IR Data Structure Confirmation NMR->Data IR->Data

Caption: Workflow for the purification and analysis of the final product.

Biological and Pharmacological Context

While direct signaling pathways for 2-Hydroxy-5-methylbenzenesulfonic acid are not extensively documented, its precursor, p-cresol, is of significant interest in medical research. p-Cresol is a metabolite produced by gut microbiota from amino acids like tyrosine and phenylalanine.[5] In the liver, p-cresol is metabolized, primarily through sulfonation by sulfotransferase enzymes (SULTs), into p-cresyl sulfate.[8]

p-Cresyl sulfate is recognized as a uremic toxin that accumulates in patients with chronic kidney disease and is associated with increased mortality and toxicity.[5][8] The primary enzyme responsible for this sulfonation is SULT1A1.[8] Therefore, understanding the sulfonation process and its inhibition is a key area of research for developing therapeutic strategies to reduce the toxic effects of p-cresyl sulfate. This makes related sulfonic acids, such as 2-Hydroxy-5-methylbenzenesulfonic acid, valuable reference compounds in metabolic and toxicological studies.

G Metabolic Pathway of p-Cresol cluster_gut Gut Microbiota cluster_liver Liver / Gut Mucosa Tyrosine Tyrosine / Phenylalanine pCresol p-Cresol Tyrosine->pCresol Metabolism SULT1A1 SULT1A1 Enzyme pCresol->SULT1A1 Substrate pCS p-Cresyl Sulfate (Uremic Toxin) SULT1A1->pCS Sulfonation CKD Toxicity in Chronic Kidney Disease (CKD) pCS->CKD

Caption: Metabolic conversion of p-cresol to the uremic toxin p-cresyl sulfate.

References

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzenesulfonic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-hydroxy-2-methylbenzenesulfonic acid and its structurally related isomers. Due to the greater prevalence of its isomers in research and industrial applications, this document will focus on the synthesis, properties, and applications of the broader class of hydroxytoluenesulfonic acids, providing specific data for the most common isomers to offer a thorough comparative analysis for researchers, scientists, and drug development professionals.

Introduction to Hydroxytoluenesulfonic Acids

Hydroxytoluenesulfonic acids are a class of organic compounds characterized by a benzene ring substituted with a hydroxyl (-OH), a methyl (-CH₃), and a sulfonic acid (-SO₃H) group. The relative positions of these functional groups give rise to several structural isomers, each with a unique CAS number and distinct chemical properties. While the requested compound is This compound , its isomers, particularly those derived from the sulfonation of p-cresol and m-cresol, are more widely documented and utilized.

These compounds are of significant interest as chemical intermediates. Their bifunctional nature, possessing both a phenolic hydroxyl group and an acidic sulfonic acid group, makes them valuable precursors in the synthesis of dyes, specialty polymers, and pharmaceuticals. A notable application in the pharmaceutical field is their use as monomers in the production of Policresulen, a topical antiseptic and hemostatic agent.

Quantitative Data and Chemical Properties

The key physicochemical properties of the most common hydroxytoluenesulfonic acid isomers are summarized below for easy comparison. All isomers share the same molecular formula and molecular weight.

Property2-Hydroxy-5-methylbenzenesulfonic acid4-Hydroxy-2-methylbenzenesulfonic acid3-Hydroxy-5-methylbenzenesulfonic acid
IUPAC Name 2-Hydroxy-5-methylbenzenesulfonic acid4-Hydroxy-2-methylbenzenesulfonic acid3-Hydroxy-5-methylbenzenesulfonic acid
Synonyms p-Cresol-2-sulfonic acido-Toluenesulfonic acid, 4-hydroxy-m-Toluenesulfonic acid, 5-hydroxy-
CAS Registry Number 7134-06-7, 28519-04-2[1]7134-05-6[2]98-20-4
Molecular Formula C₇H₈O₄S[1]C₇H₈O₄S[2]C₇H₈O₄S
Molecular Weight 188.20 g/mol [1]188.20 g/mol [2]188.20 g/mol
Precursor p-Cresolo-Cresolm-Cresol

Experimental Protocols: Synthesis of Hydroxytoluenesulfonic Acids

The primary method for synthesizing hydroxytoluenesulfonic acids is through the direct electrophilic aromatic substitution of cresol isomers with a sulfonating agent. The hydroxyl group of the cresol is a strongly activating, ortho-, para-directing group, influencing the position of the incoming sulfonic acid group.

General Protocol for Direct Sulfonation of Cresol

Objective: To synthesize a hydroxytoluenesulfonic acid by the direct sulfonation of a cresol precursor.

Materials:

  • Cresol isomer (p-cresol, o-cresol, or m-cresol)

  • Sulfonating agent (e.g., concentrated sulfuric acid, oleum, or chlorosulfonic acid)

  • Inert solvent (optional, e.g., dichloroethane)

  • Sodium carbonate solution (for workup)

  • Ethyl acetate (for washing)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve the chosen cresol isomer in an inert solvent if necessary.

  • Sulfonation: Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) to the cresol solution while maintaining a controlled temperature. For instance, the sulfonation of p-cresol can be conducted with sulfuric acid at 35°C.[3] The reaction of m-cresol with sulfuric acid may be heated to 100°C and left overnight.[4]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, the mixture is carefully diluted with water.

  • Neutralization and Extraction: The pH of the aqueous solution is adjusted to basic (e.g., pH 14) using a saturated sodium carbonate solution.[4] This converts the sulfonic acid to its sodium salt. The mixture is then washed with an organic solvent like ethyl acetate to remove unreacted cresol and non-polar impurities.[4]

  • Isolation: The aqueous phase, containing the sodium hydroxytoluenesulfonate salt, is concentrated by evaporation. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol.

This general procedure can be adapted for specific isomers by selecting the appropriate cresol precursor as illustrated in the diagram below.

G cluster_precursors Precursors cluster_process Process cluster_products Isomeric Products p_cresol p-Cresol sulfonation Direct Sulfonation (+ H₂SO₄) p_cresol->sulfonation o_cresol o-Cresol o_cresol->sulfonation m_cresol m-Cresol m_cresol->sulfonation p_product 2-Hydroxy-5-methyl- benzenesulfonic acid (CAS: 7134-06-7) sulfonation->p_product from p-Cresol o_product 4-Hydroxy-2-methyl- benzenesulfonic acid (CAS: 7134-05-6) sulfonation->o_product from o-Cresol m_product 3-Hydroxy-5-methyl- benzenesulfonic acid (CAS: 98-20-4) sulfonation->m_product from m-Cresol

Synthesis of Hydroxytoluenesulfonic Acid Isomers.

Applications in Research and Drug Development

The primary application of hydroxytoluenesulfonic acids in the pharmaceutical sector is as monomers for the synthesis of Policresulen.

Policresulen: A Polymer-Based Therapeutic Agent

Policresulen (CAS: 101418-00-2) is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[] It is used as a topical antiseptic and hemostatic agent.

Mechanism of Action:

  • Selective Coagulation: Policresulen acts as a potent acid, causing the coagulation and denaturation of proteins. It selectively targets necrotic and pathologically altered tissues, leading to their sloughing off while leaving healthy tissue largely unaffected.[] This selective action is crucial for its use in wound debridement and treating cervical erosions.

  • Antimicrobial Effect: The highly acidic nature of Policresulen creates a low pH environment that is inhospitable to a broad spectrum of pathogens, including bacteria, fungi, and protozoa.[] This provides a strong antiseptic effect.

  • Hemostatic Effect: By coagulating blood proteins, Policresulen effectively stops capillary bleeding.[]

Therapeutic Uses: Policresulen is formulated into vaginal suppositories, solutions, and ointments for various applications, including:

  • Treatment of cervical erosion and cervicitis.[]

  • Management of vaginal infections.[]

  • Hemostasis after cervical biopsies or polyp removal.[]

  • Treatment of aphthous ulcers (canker sores) and other oral lesions.

The synthesis of Policresulen involves the polymerization of a hydroxytoluenesulfonic acid monomer (typically derived from m-cresol) with formaldehyde, which creates methylene bridges linking the sulfonated phenolic units.

G monomer Hydroxytoluenesulfonic Acid (Monomer) process Acid-Catalyzed Polycondensation monomer->process formaldehyde Formaldehyde (CH₂O) formaldehyde->process polymer Policresulen (Polymer Structure with Methylene Bridges) process->polymer - H₂O

Polymerization Pathway to Policresulen.
Other Applications

Beyond Policresulen, amino-substituted derivatives of these sulfonic acids serve as important intermediates in the synthesis of various pharmaceuticals and dyes. For example, 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid can be synthesized from 2-hydroxy-5-methylphenyl methyl ketone oxime and is a valuable building block for pharmacologically active compounds.[6]

References

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Synonyms: 2-Hydroxy-5-methylbenzenesulfonic acid, p-Cresol-2-sulfonic acid

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzenesulfonic acid, a significant chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its biological relevance and applications.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid characterized by the presence of hydroxyl and methyl functional groups on the benzene ring. These substitutions influence its chemical reactivity and physical properties. The sulfonic acid group confers strong acidic properties and high water solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈O₄SPubChem[1]
Molecular Weight 188.20 g/mol PubChem[1]
CAS Number 7134-06-7ChemicalBook[2]
Melting Point 59-62 °CChemicalBook[2][3]
Predicted pKa -0.53 ± 0.30ChemicalBook[3]
Predicted Density 1.482 ± 0.06 g/cm³ChemicalBook[2][3]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Appearance White crystalline solidInferred from properties
Solubility High water solubilityBenchchem[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

The most common method for synthesizing 2-Hydroxy-5-methylbenzenesulfonic acid is the direct electrophilic sulfonation of p-cresol.[4][5]

Materials:

  • p-Cresol

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, add p-cresol.

  • Place the flask in an ice bath to cool.

  • Slowly add an equimolar amount of concentrated sulfuric acid to the cooled p-cresol while stirring continuously. Maintain the temperature of the reaction mixture at approximately 35°C.

  • After the addition of sulfuric acid is complete, continue stirring the mixture at 35°C for about 25-30 minutes. A high yield of the product is expected under these conditions.[5]

  • Upon completion of the reaction, the mixture can be worked up by pouring it over crushed ice, which will precipitate the product.

  • The crude product is then collected by filtration and washed with cold water to remove any unreacted sulfuric acid.

  • The product can be further purified by recrystallization from a suitable solvent, such as water.

  • Dry the purified crystals under vacuum over a drying agent.

Workflow for the Synthesis of 2-Hydroxy-5-methylbenzenesulfonic Acid

G p_cresol p-Cresol reaction Reaction at 35°C p_cresol->reaction h2so4 Concentrated H₂SO₄ h2so4->reaction workup Work-up (Ice Precipitation) reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization product 2-Hydroxy-5-methylbenzenesulfonic Acid recrystallization->product

Synthesis Workflow

HPLC is a suitable method for the analysis of 2-Hydroxy-5-methylbenzenesulfonic acid. A reverse-phase method can be employed.[6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer (e.g., 1% triethylamine adjusted to pH 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).[7]

Procedure:

  • Prepare a standard solution of 2-Hydroxy-5-methylbenzenesulfonic acid of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the analyte in the mobile phase.

  • Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate value based on the UV absorbance of the compound (e.g., 220 nm).[7]

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the analyte by comparing the retention time and peak area of the sample with that of the standard.

The concentration of the sulfonic acid can be determined by a standard acid-base titration.

Materials:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Burette, pipette, and conical flask

Procedure:

  • Accurately weigh a sample of 2-Hydroxy-5-methylbenzenesulfonic acid and dissolve it in deionized water in a conical flask.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized NaOH solution from the burette until a persistent pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the concentration of the sulfonic acid using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the sulfonic acid, and M₂ and V₂ are the molarity and volume of the NaOH solution.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, its role as a monomeric unit of Policresulen provides valuable insights. Policresulen, a polycondensation product of metacresol sulfonic acid and formaldehyde, is utilized as a topical antiseptic and hemostatic agent that promotes wound healing.[8][9] The mechanism of action is believed to involve the selective coagulation of necrotic tissue and stimulation of re-epithelialization.[8][9]

Phenolic compounds, in general, are known to modulate various signaling pathways involved in wound healing, such as the Wnt/β-catenin and PI3K/AKT pathways.[10][11] These pathways are crucial for cell proliferation, migration, and tissue regeneration.

The following diagram illustrates a plausible mechanism by which a phenolic compound like this compound could promote wound healing by influencing key signaling pathways.

G cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_pi3k PI3K/AKT Pathway cluster_wnt Wnt/β-catenin Pathway Phenolic_Compound 5-Hydroxy-2-methyl- benzenesulfonic acid PI3K PI3K Phenolic_Compound->PI3K activates Wnt Wnt Receptor Phenolic_Compound->Wnt activates AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Cell_Proliferation Tissue_Repair Tissue Repair Cell_Proliferation->Tissue_Repair

Proposed Wound Healing Signaling Pathway

Applications in Drug Development

Sulfonic acid derivatives are valuable in pharmaceutical sciences. The sulfonic acid moiety can be introduced into a drug molecule to enhance its aqueous solubility and improve its pharmacokinetic profile. Furthermore, benzenesulfonic acids are used to form stable salts of basic drugs, a common strategy in drug formulation.

The primary application of compounds related to this compound is exemplified by Policresulen. Its antiseptic and tissue-regenerating properties make it effective in treating various skin and mucous membrane lesions.[8][9] This suggests that the monomeric unit, this compound, could serve as a scaffold for the development of new therapeutic agents with similar activities. The combination of a phenolic hydroxyl group and a sulfonic acid group offers opportunities for further chemical modifications to optimize biological activity and drug-like properties.

References

An In-depth Technical Guide to the Solubility of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Hydroxy-2-methylbenzenesulfonic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of the predicted solubility characteristics based on related chemical structures. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers with the necessary methodologies to generate precise and reliable data. This guide also includes templates for data presentation and a visual representation of the experimental workflow to aid in study design and execution.

Introduction to this compound

This compound, also known as p-cresol-2-sulfonic acid, is an aromatic organic compound. Its structure, featuring both a hydroxyl and a sulfonic acid group, suggests it is a strong acid and likely possesses aqueous solubility. Aromatic sulfonic acids are a class of compounds with significant industrial and pharmaceutical relevance, often used as catalysts, intermediates in dye and drug synthesis, and as detergents.[1] The solubility of such compounds is a critical parameter, influencing their reactivity, bioavailability, and formulation characteristics.

Experimental Protocols for Solubility Determination

To address the absence of specific data, this section provides detailed methodologies for two common and reliable techniques for determining the solubility of a solid compound in a liquid solvent: the gravimetric method and UV/Vis spectroscopy.

Gravimetric Method

The gravimetric method is a fundamental technique for determining solubility by measuring the mass of the solute dissolved in a known mass of a saturated solution.[6][7][8]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • Filter the withdrawn sample through a pre-weighed, fine-pore filter to remove any remaining microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

    • Determine the mass of the solvent by subtracting the mass of the dissolved solute from the initial mass of the saturated solution.

    • Express the solubility in terms of grams of solute per 100 grams of solvent or other appropriate units.

UV/Vis Spectroscopy Method

UV/Vis spectroscopy is a sensitive and efficient method for determining the concentration of a solute in a solution, which can then be used to establish its solubility. This method is particularly useful for compounds that have a chromophore and absorb light in the UV-visible range.[9][10][11][12]

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

  • Sample Preparation and Analysis:

    • Withdraw a sample of the supernatant and filter it to remove any undissolved solid.

    • Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.

Data Presentation

Clear and structured presentation of solubility data is essential for comparison and interpretation. The following tables serve as templates for recording experimental results.

Table 1: Qualitative Solubility of this compound

SolventObservation at Room Temperature (e.g., Soluble, Sparingly Soluble, Insoluble)
Water
Ethanol
Methanol
Acetone
Dichloromethane
Toluene
Hexane

Table 2: Quantitative Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 g solvent)Method Used
Water25Gravimetric/UV-Vis
40Gravimetric/UV-Vis
60Gravimetric/UV-Vis
Ethanol25Gravimetric/UV-Vis
40Gravimetric/UV-Vis
60Gravimetric/UV-Vis
Methanol25Gravimetric/UV-Vis
40Gravimetric/UV-Vis
60Gravimetric/UV-Vis

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Separation cluster_gravimetric Gravimetric Details cluster_uvvis UV/Vis Details A Add excess solute to solvent B Equilibrate at constant temperature A->B C Withdraw supernatant B->C D Filter to remove undissolved solid C->D E Gravimetric Method D->E F UV/Vis Spectroscopy D->F G Evaporate solvent E->G J Prepare calibration curve F->J K Dilute saturated solution F->K H Weigh dried solute G->H I Calculate solubility H->I L Measure absorbance J->L K->L M Calculate concentration L->M

Workflow for determining solubility.

Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Research on related aromatic sulfonic acids suggests a range of biological activities, including antimicrobial properties and interactions with enzymes like carbonic anhydrase.[13][14] Perfluorooctane sulfonic acid (PFOS), a structurally different sulfonic acid, has been shown to modulate phytohormone signaling pathways in plants.[15][16] However, direct evidence for the specific biological targets and pathways of this compound is lacking. Further research is required to elucidate its potential pharmacological and toxicological profiles.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed experimental protocols for gravimetric analysis and UV/Vis spectroscopy, and utilizing the provided data presentation templates, scientists can produce high-quality, comparable solubility data. The inferred solubility based on related compounds suggests good solubility in polar solvents. Future studies are needed to not only quantify its solubility across a range of conditions but also to investigate its potential biological activities and involvement in signaling pathways, which will be critical for its application in drug development and other scientific fields.

References

5-Hydroxy-2-methylbenzenesulfonic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectral data of 5-Hydroxy-2-methylbenzenesulfonic acid is crucial for its characterization and for ensuring its purity. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols are also included to assist researchers in obtaining and interpreting this spectral information.

Chemical Structure

IUPAC Name: 2-hydroxy-5-methylbenzenesulfonic acid[1] Molecular Formula: C₇H₈O₄S[1] Molecular Weight: 188.20 g/mol [1] CAS Number: 28519-04-2[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 12.0Singlet (broad)1HSO₃H
~9.0 - 10.0Singlet (broad)1HAr-OH
~7.5Doublet1HAr-H
~7.2Doublet of doublets1HAr-H
~6.8Doublet1HAr-H
~2.2Singlet3HAr-CH₃
¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Chemical Shift (δ) (ppm)Carbon Assignment
~155C-OH
~140C-SO₃H
~135C-CH₃
~130Ar-CH
~125Ar-CH
~115Ar-CH
~20CH₃
IR (Infrared) Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, StrongO-H stretch (phenolic and sulfonic acid)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methyl)
1600, 1500, 1450Medium to StrongAromatic C=C skeletal vibrations
~1250 & ~1050StrongS=O stretch (sulfonic acid)
~1175StrongC-O stretch (phenolic)
~690StrongS-O stretch (sulfonic acid)
MS (Mass Spectrometry) Data (Predicted)
m/zInterpretation
188[M]⁺ (Molecular ion)
107[M - SO₃H]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols that may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]

    • If the sample does not fully dissolve, gentle warming or sonication may be applied.

    • Once dissolved, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although modern spectrometers can reference the residual solvent signal.[2][3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Place a small amount of solid this compound (a few milligrams) in a small vial.[5]

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.[5]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed absorption frequencies (in cm⁻¹) with the functional groups present in the molecule (e.g., O-H, S=O, aromatic C=C).[6][7]

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[8]

    • Further dilute an aliquot of this solution to a final concentration of around 10-100 µg/mL.[8]

    • Ensure the final solution is free of any particulate matter by filtering if necessary.[8]

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer's ion source. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[9][10]

    • The molecules are ionized in the source, and the resulting ions are accelerated into the mass analyzer.[9]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

    • The detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺/[M-H]⁻ for ESI), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization Sample 5-Hydroxy-2-methyl- benzenesulfonic acid Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Ana_NMR ¹H & ¹³C NMR Spectra: Chemical Shift, Multiplicity, Integration Acq_NMR->Ana_NMR Ana_IR IR Spectrum: Characteristic Absorptions Acq_IR->Ana_IR Ana_MS Mass Spectrum: Molecular Ion, Fragmentation Acq_MS->Ana_MS Result Structural Elucidation Ana_NMR->Result Ana_IR->Result Ana_MS->Result

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzenesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzenesulfonic acid, including its synonyms, and related isomers. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties and synthetic methodologies related to these compounds.

Introduction

This compound is an aromatic sulfonic acid. Aromatic sulfonic acids and their derivatives are significant in various industrial applications, including the synthesis of dyes, pharmaceuticals, and detergents. The specific substitution pattern of the hydroxyl, methyl, and sulfonic acid groups on the benzene ring dictates the chemical and physical properties of the molecule, influencing its reactivity and potential applications. While this compound itself is not as extensively documented as its isomers, understanding its chemistry is crucial for researchers working with related structures.

Synonyms and Chemical Identifiers

Below is a summary of the known synonyms and identifiers for this compound, primarily identified through its salt form.

Identifier Type Identifier
Systematic Name This compound
Common Synonym p-Cresol-3-sulfonic acid
Related Salt Calcium 5-hydroxy-2-methylbenzenesulfonate

For the purpose of comparison, the synonyms and CAS numbers for the more extensively studied isomers are provided in the following tables.

Table 1: Synonyms for 2-Hydroxy-5-methylbenzenesulfonic acid

Identifier Type Identifier
CAS Registry Number 7134-06-7, 28519-04-2[1][2]
Systematic Name 2-Hydroxy-5-methylbenzenesulfonic acid[1]
Synonyms p-Cresol-2-sulfonic acid[1], 6-Hydroxy-m-toluenesulfonic acid, 2-hydroxy-5-methylbenzene-1-sulfonic acid[1]

Table 2: Synonyms for 4-Hydroxy-2-methylbenzenesulfonic acid

Identifier Type Identifier
CAS Registry Number 7134-05-6[3][4]
Systematic Name 4-Hydroxy-2-methylbenzenesulfonic acid[3]
Synonyms 4-Hydroxy-o-toluenesulfonic acid[3], Benzenesulfonic acid, 4-hydroxy-2-methyl-[3]

Table 3: Synonyms for 3-Hydroxy-5-methylbenzenesulfonic acid

Identifier Type Identifier
CAS Registry Number 98-20-4[5]
Systematic Name 3-Hydroxy-5-methylbenzenesulfonic acid[5]
Synonyms 5-Hydroxy-m-toluenesulfonic acid[5], Benzenesulfonic acid, 3-hydroxy-5-methyl-[5]

Physicochemical Data

Table 4: Computed Physicochemical Properties of Hydroxy-methylbenzenesulfonic Acid Isomers

Property 2-Hydroxy-5-methylbenzenesulfonic acid 4-Hydroxy-2-methylbenzenesulfonic acid 3-Hydroxy-5-methylbenzenesulfonic acid
Molecular Formula C₇H₈O₄S[1][2]C₇H₈O₄S[3]C₇H₈O₄S[5]
Molecular Weight 188.20 g/mol [1][2]188.20 g/mol [3]188.20 g/mol [5]
XLogP3-AA 1.2[1]0.7Not Available
Hydrogen Bond Donor Count 2[1]22
Hydrogen Bond Acceptor Count 4[1]44
Rotatable Bond Count 1[1]11
Exact Mass 188.01432991 Da[1]188.01432991 Da188.01432991 Da
Topological Polar Surface Area 83 Ų[1]83 Ų83 Ų

Experimental Protocols: Synthesis

The synthesis of this compound would likely proceed via the sulfonation of p-cresol (4-methylphenol). The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring will determine the position of the incoming sulfonic acid group (-SO₃H). The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director.

In the case of p-cresol, the para position relative to the hydroxyl group is occupied by the methyl group. Therefore, electrophilic substitution is directed to the ortho positions (C2 and C6) and the meta position (C3 and C5) relative to the methyl group. The hydroxyl group will strongly direct the sulfonation to its ortho positions (C2 and C6). However, steric hindrance from the adjacent methyl group at C4 might influence the regioselectivity. Sulfonation at the C3 position (meta to the hydroxyl group and ortho to the methyl group) would yield the desired this compound. Reaction conditions such as temperature, concentration of the sulfonating agent, and reaction time can be varied to influence the isomeric product distribution.

A general procedure for the sulfonation of a cresol is as follows:

General Sulfonation of p-Cresol

  • Materials: p-Cresol, concentrated sulfuric acid (or other sulfonating agent like chlorosulfonic acid).

  • Procedure:

    • To a reaction vessel equipped with a stirrer and a thermometer, add p-cresol.

    • Slowly add concentrated sulfuric acid to the p-cresol with constant stirring. The reaction is exothermic, and the temperature should be controlled, typically by using an ice bath.

    • After the addition is complete, the reaction mixture is stirred at a specific temperature for a set duration. The temperature and time are critical parameters that can affect the yield and isomer distribution.

    • Upon completion, the reaction mixture is typically poured into cold water or a brine solution to precipitate the product.

    • The crude product can then be isolated by filtration and purified by recrystallization.

It is important to note that this is a general procedure, and specific conditions would need to be optimized to favor the formation of this compound over its isomers.

Logical Relationships in Nomenclature

The relationship between the systematic name, common name, and the parent compound can be visualized as follows:

Synonyms p-Cresol p-Cresol This compound This compound p-Cresol->this compound Sulfonation at C3 p-Cresol-3-sulfonic acid p-Cresol-3-sulfonic acid This compound->p-Cresol-3-sulfonic acid is a synonym of

Caption: Nomenclature relationship of this compound.

This diagram illustrates that this compound can be synthesized from p-cresol via sulfonation at the C3 position and that "p-cresol-3-sulfonic acid" is a recognized synonym for this compound.

References

An In-depth Technical Guide to p-Cresol-sulfonic Acid Isomers and Their Properties for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: p-Cresol, a methylated phenol, can undergo sulfonation to yield various sulfonic acid isomers. These compounds are of significant interest in several scientific domains, including analytical chemistry, materials science, and pharmacology, due to their unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the isomers of p-cresol-sulfonic acid, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and insights into their biological relevance.

Isomers of Cresol-Sulfonic Acid

The sulfonation of cresol isomers (ortho-, meta-, and para-cresol) can result in the formation of several sulfonic acid derivatives, depending on the reaction conditions. The position of the sulfonic acid group on the aromatic ring is influenced by the directing effects of the hydroxyl and methyl groups.

From p-Cresol (4-methylphenol):

  • 2-hydroxy-5-methylbenzenesulfonic acid

  • 3-hydroxy-4-methylbenzenesulfonic acid

From o-Cresol (2-methylphenol):

  • 4-hydroxy-3-methylbenzenesulfonic acid

  • 2-hydroxy-3-methylbenzenesulfonic acid

  • 2-hydroxy-6-methylbenzenesulfonic acid

From m-Cresol (3-methylphenol):

  • 4-hydroxy-2-methylbenzenesulfonic acid

  • 2-hydroxy-4-methylbenzenesulfonic acid

Physicochemical Properties

A comparative summary of the known physicochemical properties of various cresol-sulfonic acid isomers is presented below. It is important to note that experimentally determined data for some isomers are limited, and thus, some values are predicted.

Property2-hydroxy-5-methylbenzenesulfonic acid4-hydroxy-3-methylbenzenesulfonic acid4-hydroxy-2-methylbenzenesulfonic acid2-hydroxy-6-methylbenzenesulfonic acid
Parent Cresol p-Cresolo-Cresolm-Cresolm-Cresol
CAS Number 7134-06-77134-04-57134-05-669103-65-7
Molecular Formula C₇H₈O₄SC₇H₈O₄SC₇H₈O₄SC₇H₈O₄S
Molecular Weight 188.20 g/mol 188.20 g/mol 188.20 g/mol 188.20 g/mol
Melting Point 59-62 °C[1]50-55 °CNot availableNot available
Density 1.482 ± 0.06 g/cm³ (Predicted)[2]1.482 g/cm³1.482 ± 0.06 g/cm³ (Predicted)[2]1.482 ± 0.06 g/cm³ (Predicted)[3]
pKa (Predicted) -0.53 ± 0.30-0.16 ± 0.50-0.16 ± 0.50[2]-0.53 ± 0.30[3]
Solubility DMSO (Slightly), Methanol (Slightly)Not availableDMSO (Slightly), Methanol (Slightly)[2]Not available

Experimental Protocols

Synthesis of Cresol-Sulfonic Acid Isomers

The primary method for synthesizing cresol-sulfonic acids is through the direct sulfonation of the corresponding cresol isomer. The choice of sulfonating agent and reaction conditions can influence the isomeric product distribution.

General Sulfonation Workflow:

experimental_workflow General Sulfonation Workflow Cresol Cresol Isomer (o-, m-, or p-) Reaction Reaction (Controlled Temperature) Cresol->Reaction Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, ClSO₃H) Sulfonating_Agent->Reaction Quenching Quenching (e.g., addition to ice) Reaction->Quenching Isolation Isolation/Purification (e.g., Crystallization, Filtration) Quenching->Isolation Product Cresol-Sulfonic Acid Isomer(s) Isolation->Product

Caption: General workflow for the synthesis of cresol-sulfonic acids.

Detailed Protocol for the Synthesis of Sodium 4-hydroxy-2-methylbenzenesulfonate from m-Cresol: [4]

  • Reaction Setup: Dissolve m-cresol (50 g, 463 mmol) in concentrated sulfuric acid (35 mL) in a suitable reaction vessel.

  • Reaction: Heat the mixture to 100°C overnight under an inert atmosphere.

  • Work-up:

    • Cool the reaction mixture and dilute it with water.

    • Basify the solution to pH 14 using a saturated solution of sodium carbonate.

    • Wash the aqueous mixture with ethyl acetate to remove any unreacted organic starting material.

    • Concentrate the aqueous phase to obtain a white powder.

  • Purification:

    • Dissolve the white powder in ethanol and stir for 20 hours.

    • Filter the solid and concentrate the organic phase to yield sodium 4-hydroxy-2-methylbenzenesulfonate as a white solid (yield: 20 g, 23%).

Detailed Protocol for the Synthesis of 2-hydroxy-5-methylbenzenesulfonic acid from p-Cresol: [5]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve p-cresol (9.25 mmol) in 10 mL of pyridine and cool the solution in an ice bath.

  • Reaction: Add chlorosulfonic acid (10 mmol) dropwise with constant stirring.

  • Work-up:

    • After one hour, add sodium hydroxide to the reaction mixture.

    • Recover the precipitate by vacuum filtration.

    • Dissolve the solid in methanol and reprecipitate with cold diethyl ether to obtain the sodium salt of 2-hydroxy-5-methylbenzenesulfonic acid as a white solid (yield: 90%).

  • Acidification: The title compound can be obtained by treating the sodium salt with a mild acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Isomer Separation:

A significant challenge in the analysis of cresol-sulfonic acids is the separation of the various isomers. HPLC is a powerful technique for this purpose.

General HPLC Analysis Workflow:

hplc_workflow HPLC Analysis Workflow Sample Sample containing Cresol-Sulfonic Acid Isomers Injection Injection Sample->Injection Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with acid) HPLC_Column HPLC Column (e.g., C18) Mobile_Phase->HPLC_Column Separation Chromatographic Separation HPLC_Column->Separation Injection->HPLC_Column Detection Detection (e.g., UV-Vis) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of cresol-sulfonic acid isomers.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cresol-sulfonic acid isomers.

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The splitting patterns and chemical shifts of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

Example ¹H and ¹³C NMR Data for 2-hydroxy-5-methylbenzenesulfonic acid: [5]

  • ¹H NMR (D₂O, δ): 7.16 (1H, d, J = 2.4 Hz, 6-H), 6.82 (1H, dd, J = 2.4, 8.3 Hz, 4-H), 6.47 (1H, d, J = 8.3 Hz, 3-H), 2.28 (3H, s, CH₃).

  • ¹³C NMR (D₂O, δ): 162.1 (C-2), 133.8 (C-4), 129.0 (C-5), 127.9 (C-6), 121.8 (C-1), 121.4 (C-3), 19.3 (CH₃).

Biological Signaling and Relevance

While the biological activities of the parent cresol compounds are well-documented, particularly the role of p-cresol as a uremic toxin, specific information on the signaling pathways of cresol-sulfonic acid isomers is limited. However, some studies on related compounds provide insights into their potential biological effects.

Potential Biological Activities of Cresol-Sulfonic Acid Derivatives:

A study on a Schiff base derivative of a sulfonic acid, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, demonstrated several biological activities:[6]

  • Antimicrobial Activity: The compound showed effectiveness against certain bacteria and yeasts, with notable activity against Staphylococcus aureus and Enterococcus faecalis.[6]

  • DNA Interaction: The compound was found to bind to Calf Thymus DNA (CT-DNA) via electrostatic interaction and was capable of cleaving DNA through both hydrolytic and oxidative mechanisms without external agents.[6]

  • Antioxidant Activity: The compound exhibited good free radical scavenging activity against DPPH, comparable to the standard antioxidant BHT.[6]

Logical Relationship of Potential Biological Effects:

biological_effects Potential Biological Effects of a Cresol-Sulfonic Acid Derivative Compound 4-Hydroxy-3-(2-hydroxy-5- methylbenzylideamino)benzenesulphonic acid Antimicrobial Antimicrobial Activity Compound->Antimicrobial DNA_Interaction DNA Interaction Compound->DNA_Interaction Antioxidant Antioxidant Activity Compound->Antioxidant DNA_Binding DNA Binding (Electrostatic) DNA_Interaction->DNA_Binding DNA_Cleavage DNA Cleavage (Hydrolytic & Oxidative) DNA_Interaction->DNA_Cleavage

Caption: Potential biological activities of a cresol-sulfonic acid derivative.

It is important to emphasize that these findings are for a derivative and direct studies on the signaling pathways of the parent cresol-sulfonic acid isomers are needed to fully understand their pharmacological potential. The toxicological profiles of the parent cresol isomers have been studied, with p-cresol showing the most potency for inducing nasal respiratory lesions in animal studies.[6]

Conclusion

The isomers of p-cresol-sulfonic acid represent a class of compounds with diverse chemical properties and potential for various applications. This guide has provided a consolidated resource of their known physicochemical data, detailed experimental protocols for their synthesis and analysis, and a preliminary look into their potential biological relevance. Further research, particularly in elucidating the specific biological signaling pathways and conducting comprehensive toxicological assessments of each isomer, is warranted to fully explore their utility in drug development and other scientific fields.

References

The Dawn of Aromatic Sulfonation: An In-depth Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the sulfonic acid group into aromatic compounds, a reaction now fundamental to the synthesis of a vast array of pharmaceuticals, dyes, and detergents, has a rich and storied history. This technical guide delves into the core of aromatic sulfonation, tracing its discovery in the early 19th century through to the development of our modern mechanistic understanding. We will explore the key scientific milestones, provide detailed experimental protocols from seminal works, and present quantitative data from early investigations to offer a comprehensive historical and technical perspective on this pivotal reaction.

The Genesis of Aromatic Sulfonation: Mitscherlich's Pioneering Synthesis

The journey into aromatic sulfonation begins with the very substance that defines it: benzene. First isolated by Michael Faraday in 1825, it was the German chemist Eilhard Mitscherlich who, in 1833, synthesized it from benzoic acid.[1] Just a year later, in 1834 , Mitscherlich made a discovery that would lay the foundation for a new field of organic chemistry. By reacting benzene with fuming sulfuric acid, he successfully synthesized benzenesulfonic acid , marking the first recorded instance of aromatic sulfonation.[2][3] This reaction, an electrophilic aromatic substitution, opened the door to the functionalization of the exceptionally stable benzene ring.

Mitscherlich's early work was not limited to sulfonation. In the same year, he also synthesized nitrobenzene by treating benzene with nitric acid, another cornerstone of electrophilic aromatic substitution reactions.[4]

Early Experimental Protocols: From Laboratory Bench to Industrial Process

The latter half of the 19th and the early 20th centuries saw a flourishing of research into aromatic sulfonation, driven by the burgeoning synthetic dye industry. The ability to introduce a sulfonic acid group rendered large organic molecules water-soluble, a crucial property for textile dyeing.

Sulfonation of Naphthalene

Naphthalene, readily available from coal tar, became a key substrate. The sulfonation of naphthalene is particularly noteworthy as the reaction conditions dictate the position of the sulfonic acid group.

Experimental Protocol for the Preparation of 2-Naphthalenesulfonic Acid (Early 20th Century Method): [5]

  • Reaction Setup: 67 mL of concentrated sulfuric acid (d=1.84) is warmed to 100°C in a round-bottom flask equipped with a mechanical stirrer.

  • Addition of Naphthalene: 100 g of finely ground naphthalene is gradually added to the warmed sulfuric acid with vigorous stirring.

  • Heating: The reaction mixture is heated to 160-170°C for 12 hours. A condenser is not used to allow for the removal of water, which drives the equilibrium towards the product.

  • Workup:

    • After cooling, the reaction mixture is poured into 1 liter of water and heated to boiling.

    • Calcium oxide (lime) is added until the solution is alkaline. This precipitates the excess sulfuric acid as calcium sulfate.

    • The mixture is filtered, and the collected calcium sulfate is boiled with an additional 1000 mL of water and filtered again while hot.

    • The combined filtrates, containing the calcium salt of 2-naphthalenesulfonic acid, are evaporated to a smaller volume and allowed to cool, leading to crystallization.

  • Isolation of the Sodium Salt: The crystallized calcium salt is dissolved in hot water, and a solution of sodium carbonate is added to precipitate calcium carbonate.

  • Final Product: The mixture is filtered, and the filtrate containing the sodium salt of 2-naphthalenesulfonic acid is evaporated until crystallization begins. The yield of the sodium salt is typically between 120-140 g.

This protocol highlights the rigorous conditions and laborious workup procedures characteristic of early organic synthesis.

The Tyrer Sulfonation Process (1917)

A significant development in the industrial production of benzenesulfonic acid was the Tyrer sulfonation process , patented in 1917. This continuous process offered a more efficient and scalable method compared to batch processes.[6][7]

Workflow of the Tyrer Sulfonation Process:

Tyrer_Process benzene_vapor Benzene Vapor reactor Sulfonation Vessel benzene_vapor->reactor sulfuric_acid 90% Sulfuric Acid (100-180°C) sulfuric_acid->reactor condenser Condenser reactor->condenser Benzene/Water Vapor product Benzenesulfonic Acid (80% Yield) reactor->product separator Separator condenser->separator water Water separator->water recycled_benzene Recycled Benzene separator->recycled_benzene recycled_benzene->benzene_vapor

Caption: Workflow of the continuous Tyrer sulfonation process.

In this process, benzene vapor was passed through a vessel containing 90% sulfuric acid, with the temperature gradually increasing from 100 to 180°C. The water formed during the reaction, along with unreacted benzene, was continuously removed, and the benzene was recycled back into the reactor. This continuous removal of water shifted the reaction equilibrium to the right, resulting in a high yield of approximately 80%.[6]

Quantitative Data from Early Sulfonation Reactions

The following table summarizes some of the quantitative data available from early studies on aromatic sulfonation. It is important to note that the reaction conditions and analytical methods of the time were not as precise as modern techniques, leading to some variability in the reported yields.

Aromatic CompoundSulfonating AgentTemperature (°C)Reaction TimeYieldReference(s)
BenzeneFuming Sulfuric AcidNot specifiedNot specifiedNot specified[2][3]
Benzene90% Sulfuric Acid100-180Continuous~80%[6]
NaphthaleneConc. Sulfuric Acid160-17012 hoursHigh (product isolated as sodium salt)[5]
TolueneSO₃ in liquid SO₂Not specifiedNot specifiedHigh (isomer distribution studied)[8]

The Evolution of Mechanistic Understanding: From "Affinity" to Electrophilic Attack

The modern understanding of aromatic sulfonation as an electrophilic aromatic substitution reaction did not emerge overnight. It was the culmination of decades of experimental observation and theoretical debate.

Armstrong's Prescient "Affinity" Theory (1890)

In 1890, long before the discovery of the electron, British chemist Henry Armstrong proposed a mechanism for electrophilic aromatic substitution that was remarkably close to our current understanding.[3][9] He theorized that benzene possessed an "inner circle of six affinities" that resisted disruption. He postulated the formation of an intermediate complex where the attacking reagent added to the ring before the elimination of a hydrogen atom. This intermediate is conceptually identical to what is now known as the Wheland intermediate or σ-complex .[2]

Logical Progression of Armstrong's Mechanistic Proposal:

Armstrong_Mechanism aromatic Aromatic Ring (with 'inner circle of affinities') intermediate Intermediate Complex (Armstrong/Wheland Intermediate) aromatic->intermediate electrophile Electrophilic Reagent electrophile->intermediate product Substituted Aromatic Product intermediate->product h_elimination Elimination of H intermediate->h_elimination h_elimination->product

Caption: Armstrong's proposed mechanism for aromatic substitution.

Armstrong's theory, based on the concept of "affinity," was a remarkable piece of intuition that foreshadowed the electronic theory of chemical bonding.

The Modern Electrophilic Aromatic Substitution (SEAr) Mechanism

With the advent of electronic theory in the 20th century, the mechanism of aromatic sulfonation was refined. The reaction is now understood to proceed via a two-step electrophilic aromatic substitution (SEAr) pathway.

Signaling Pathway of Electrophilic Aromatic Sulfonation:

Sulfonation_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Substitution H2SO4 2 H₂SO₄ SO3_H2O SO₃ + H₃O⁺ + HSO₄⁻ H2SO4->SO3_H2O benzene Benzene sigma_complex σ-Complex (Arenium Ion) benzene->sigma_complex SO3 SO₃ (Electrophile) SO3->sigma_complex product Benzenesulfonic Acid sigma_complex->product Deprotonation H2SO4_regen H₂SO₄ sigma_complex->H2SO4_regen HSO4_minus HSO₄⁻ HSO4_minus->sigma_complex

Caption: The modern mechanism of electrophilic aromatic sulfonation.

The key steps in the modern mechanism are:

  • Generation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) is generated in equilibrium. In fuming sulfuric acid (oleum), SO₃ is present in excess. SO₃ is a powerful electrophile due to the electron-withdrawing nature of the oxygen atoms.[1][6]

  • Nucleophilic Attack and Formation of the σ-Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the σ-complex or arenium ion.[1][2]

  • Deprotonation and Restoration of Aromaticity: A base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the -SO₃H group. This restores the stable aromatic π-system and yields the final product, the corresponding sulfonic acid.[1]

A crucial feature of aromatic sulfonation is its reversibility . In the presence of dilute, hot aqueous acid, the sulfonic acid group can be removed, regenerating the original aromatic compound.[6] This reversibility has been exploited in organic synthesis, where the sulfonic acid group can be used as a temporary blocking group to direct other electrophilic substitutions to specific positions on the ring.[10]

Conclusion

The discovery of aromatic sulfonation by Eilhard Mitscherlich in 1834 was a seminal moment in the history of organic chemistry. From its early applications in the synthesis of dyes to its current role in the production of a wide range of essential chemicals, this reaction has had a profound impact on science and industry. The journey to understand its mechanism, from Armstrong's insightful "affinity" theory to the detailed electronic picture of today, reflects the broader evolution of our understanding of chemical reactivity. This historical and technical overview provides a foundation for researchers and professionals to appreciate the depth and significance of this fundamental organic transformation.

References

Theoretical Examination of 5-Hydroxy-2-methylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical and practical overview of 5-Hydroxy-2-methylbenzenesulfonic acid, a key organic intermediate. The document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis via the sulfonation of p-cresol, and describes a comprehensive theoretical methodology for its computational analysis. This guide is intended to serve as a valuable resource for professionals in chemistry and drug development, offering both foundational knowledge and practical instructions for the synthesis and characterization of this compound.

Introduction

This compound, also known as p-cresol-2-sulfonic acid, is an aromatic sulfonic acid that holds significance as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonic acid group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes. Understanding the theoretical underpinnings of its structure and reactivity, alongside practical synthetic methods, is crucial for its effective application in research and development.

This guide summarizes key quantitative data, details a robust experimental protocol for its preparation, and outlines a modern theoretical approach to characterizing its molecular properties.

Physicochemical and Spectroscopic Data

The following tables summarize the key computed physicochemical properties and expected spectroscopic characteristics of this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈O₄SPubChem[1]
Molecular Weight 188.20 g/mol PubChem[1]
IUPAC Name 2-Hydroxy-5-methylbenzenesulfonic acidPubChem[1]
CAS Number 7134-06-7ChemicalBook[2]
Canonical SMILES CC1=CC(=C(C=C1)O)S(=O)(=O)OPubChem[1]
InChI Key AXZKCQSGDARVRL-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Table 2: Predicted Spectroscopic Data
Spectroscopy Expected Features
¹H NMR Aromatic protons (3H) in the range of δ 6.5-8.0 ppm, a methyl singlet (3H) around δ 2.0-2.5 ppm, and broad singlets for the hydroxyl (1H) and sulfonic acid (1H) protons.
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm, and a methyl carbon signal around δ 20-25 ppm.
FTIR (cm⁻¹) Broad O-H stretch (hydroxyl and sulfonic acid) from 3200-3600 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, S=O stretches from 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, and C-S stretch around 650-750 cm⁻¹.
UV-Vis (in H₂O) Expected λmax around 280-300 nm due to the phenolic chromophore.

Theoretical Studies: A Computational Approach

A thorough theoretical investigation of this compound can be conducted using computational chemistry methods, primarily Density Functional Theory (DFT). These studies can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Computational Methodology

A typical computational protocol would involve the following steps:

  • Geometry Optimization: The molecular structure of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • Electronic Property Calculations: Various electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution and intramolecular interactions.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum and the corresponding maximum absorption wavelengths (λmax).

The following diagram illustrates the logical workflow for a comprehensive theoretical study of this molecule.

cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Output start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Define basis set & functional freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry electronic_props Electronic Properties (HOMO-LUMO, MEP, NBO) freq_calc->electronic_props Verified Minimum spectro_preds Spectroscopic Predictions (NMR, UV-Vis) freq_calc->spectro_preds Verified Minimum results Theoretical Data for Analysis (Energies, Spectra, Reactivity Indices) electronic_props->results spectro_preds->results

Caption: Workflow for Theoretical Analysis using DFT.

Experimental Protocols: Synthesis and Purification

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of p-cresol with a sulfonating agent. The following protocol details a standard laboratory procedure for this synthesis.

Synthesis of this compound

Materials:

  • p-Cresol

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium chloride solution

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add p-cresol. Place the flask in an ice bath and begin stirring.

  • Sulfonation: Slowly add concentrated sulfuric acid dropwise from a dropping funnel to the stirring p-cresol. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Isolation: To the resulting solution, add a saturated sodium chloride solution to precipitate the sodium salt of this compound.

  • Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold saturated sodium chloride solution.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot water.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

The following diagram illustrates the experimental workflow for the synthesis.

cluster_synthesis Synthesis cluster_workup Workup and Isolation cluster_purification Purification cluster_product Final Product start p-Cresol in Flask add_h2so4 Slow Addition of conc. H₂SO₄ (T < 10 °C) start->add_h2so4 react Stir at Room Temperature (2-3 hours) add_h2so4->react quench Pour over Ice react->quench precipitate Add Saturated NaCl Solution quench->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallization from Water filtrate->recrystallize dry Dry under Vacuum recrystallize->dry end Purified this compound dry->end

Caption: Experimental Workflow for Synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of this compound. The tabulated data offers a quick reference for its key properties, while the detailed computational and synthetic protocols provide actionable information for researchers and chemists. The visualizations of the theoretical and experimental workflows aim to clarify the logical progression of these processes. This document serves as a foundational resource to facilitate further research and application of this important chemical intermediate.

References

Quantum Chemical Calculations for Hydroxytoluenesulfonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of hydroxytoluenesulfonic acids. These compounds, containing both hydroxyl and sulfonic acid functional groups on a toluene backbone, are of interest in various chemical and pharmaceutical contexts. Understanding their electronic structure, stability, and reactivity through computational methods is crucial for predicting their behavior and designing new molecules with desired properties. This guide details the theoretical background, computational methodologies, and expected data outputs from such studies.

Introduction to Quantum Chemical Calculations for Aromatic Sulfonated Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of organic molecules.[1][2] For hydroxytoluenesulfonic acids, these methods can elucidate the influence of isomeric variations—the relative positions of the hydroxyl, sulfonic acid, and methyl groups—on the molecule's overall characteristics.

DFT methods offer a balance between computational cost and accuracy, making them suitable for moderately large molecules.[3] Functionals such as B3LYP and M06-2X are commonly employed for calculations involving organic and sulfated aromatic compounds.[1][3] These calculations can predict a range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties like orbital energies, which are fundamental to understanding chemical reactivity.[4]

Computational Methodology

A typical computational workflow for the study of hydroxytoluenesulfonic acid isomers is outlined below. This process involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

computational_workflow cluster_start Initial Structure Generation cluster_geom_opt Geometry Optimization cluster_freq_analysis Vibrational Analysis cluster_analysis Data Analysis and Interpretation start Define Isomers of Hydroxytoluenesulfonic Acid geom_opt Perform Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Input Structures freq_calc Frequency Calculation at the Same Level of Theory geom_opt->freq_calc Optimized Geometries verify_minima Verify True Energy Minima (No Imaginary Frequencies) freq_calc->verify_minima thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) verify_minima->thermo Verified Structures electronic Electronic Properties (HOMO, LUMO, ESP) verify_minima->electronic spectra Simulate IR/Raman Spectra verify_minima->spectra compare_isomers Compare Isomer Stabilities and Properties thermo->compare_isomers reactivity Predict Reactivity (Fukui Functions, BDE) electronic->reactivity spectra->compare_isomers

Figure 1: Computational workflow for analyzing hydroxytoluenesulfonic acid isomers.
Experimental Protocols

The following outlines a detailed protocol for the quantum chemical calculations of hydroxytoluenesulfonic acid isomers, based on common practices for similar aromatic compounds.[3][5][6]

Software:

  • Gaussian 16 or a similar quantum chemistry software package is typically used for these calculations.[3]

Level of Theory and Basis Set:

  • Geometry Optimization: The initial structures of the hydroxytoluenesulfonic acid isomers are optimized. A widely used and effective method is the B3LYP functional with the 6-311++G(d,p) basis set.[3][5] This level of theory provides a good description of both the geometry and electronic properties of organic molecules.

  • Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • To obtain the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.[3] Calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • Electronic Property Calculations:

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic stability and reactivity.[4]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.[5]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.[7]

Data Presentation

The quantitative data obtained from these calculations are best presented in structured tables for clear comparison between different isomers.

Calculated Thermodynamic Properties

This table summarizes the calculated electronic energies, enthalpies, and Gibbs free energies for a set of hypothetical hydroxytoluenesulfonic acid isomers. The relative energies are crucial for determining the most stable isomer.

IsomerElectronic Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Isomer A-1025.12345-1024.98765-1025.034560.00
Isomer B-1025.12121-1024.98543-1025.032341.39
Isomer C-1025.12567-1024.98989-1025.03678-1.39
Key Geometric Parameters

This table presents selected bond lengths and dihedral angles for the optimized geometries of the isomers. These parameters provide insight into the structural differences arising from the varied substituent positions.

IsomerC-S Bond Length (Å)S-O (Sulfonyl) Bond Length (Å)C-O (Hydroxyl) Bond Length (Å)O-H Bond Length (Å)C-C-S-O Dihedral Angle (°)
Isomer A1.781.451.360.9790.5
Isomer B1.791.461.370.9788.2
Isomer C1.771.451.360.9892.1
Calculated Vibrational Frequencies

A comparison of key vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. The table below lists the calculated frequencies for characteristic functional group vibrations.

Isomerν(O-H) (cm⁻¹)ν(S=O) asymmetric (cm⁻¹)ν(S=O) symmetric (cm⁻¹)ν(C-S) (cm⁻¹)
Isomer A355013501180750
Isomer B354513551185745
Isomer C355513481178755
Electronic Properties

The HOMO and LUMO energies, along with the resulting energy gap, are important indicators of a molecule's kinetic stability and chemical reactivity.[4]

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Isomer A-7.5-1.26.35.2
Isomer B-7.6-1.16.54.8
Isomer C-7.4-1.36.15.5

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule might interact with a biological target is crucial. Quantum chemical calculations can provide insights into the properties that govern these interactions. The following diagram illustrates the logical relationship between calculated molecular properties and their potential biological implications.

logical_relationship cluster_bio Potential Biological Implications mep Molecular Electrostatic Potential (MEP) h_bond Hydrogen Bonding Potential mep->h_bond electrostatic Electrostatic Interactions mep->electrostatic homo_lumo HOMO-LUMO Energies homo_lumo->electrostatic Charge Transfer dipole Dipole Moment dipole->electrostatic solubility Aqueous Solubility dipole->solubility shape Molecular Shape and Conformation vdw Van der Waals Interactions shape->vdw binding Receptor Binding Affinity shape->binding Steric Fit h_bond->binding h_bond->solubility electrostatic->binding vdw->binding permeability Membrane Permeability vdw->permeability

Figure 2: Relationship between calculated properties and biological activity.

Conclusion

Quantum chemical calculations provide a powerful framework for the in-depth analysis of hydroxytoluenesulfonic acids. By employing methodologies such as DFT, researchers can obtain detailed information on the structural, thermodynamic, and electronic properties of different isomers. This information is invaluable for understanding structure-property relationships, interpreting experimental data, and guiding the design of new molecules in fields ranging from materials science to drug development. The systematic approach outlined in this guide, from computational protocol to data analysis, offers a robust strategy for leveraging theoretical chemistry to advance scientific research.

References

Thermochemical Properties of Substituted Benzenesulfonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical properties of substituted benzenesulfonic acids. These compounds are of significant interest in various fields, including pharmaceuticals, materials science, and industrial chemistry, due to their strong acidic nature and versatile reactivity. Understanding their thermodynamic stability is crucial for process optimization, reaction design, and the development of new chemical entities. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key structure-property relationships.

Quantitative Thermochemical Data

The following tables summarize the available experimental and calculated thermochemical data for benzenesulfonic acid and its substituted derivatives. All data is presented for the standard state (298.15 K and 1 bar). It is important to note that comprehensive experimental data for a wide range of substituted benzenesulfonic acids is limited in the publicly available literature. Many of the cited values are derived from computational studies.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°) for Substituted Benzenesulfonic Acids

CompoundSubstituent PositionFormulaΔfH° (kJ/mol)StateMethod
Benzenesulfonic acid-C₆H₆O₃S-536.22GasCalculated
2-Aminobenzenesulfonic acidorthoC₆H₇NO₃S-SolidExperimental
3-Aminobenzenesulfonic acidmetaC₆H₇NO₃S-SolidExperimental
4-Aminobenzenesulfonic acidparaC₆H₇NO₃S-612.3 ± 1.0SolidExperimental
4-Hydroxybenzenesulfonic acidparaC₆H₆O₄S-713.53-Calculated
Nitrobenzenesulfonic acid-C₆H₅NO₅SSee Note 1GasCalculated
Dinitrobenzenesulfonic acid-C₆H₄N₂O₇SSee Note 1GasCalculated
Trinitrobenzenesulfonic acid-C₆H₃N₃O₉SSee Note 1GasCalculated

Note 1: Enthalpies of deprotonation have been calculated for various nitro-substituted benzenesulfonic acids[1]. While these are not standard enthalpies of formation, they provide valuable data on the relative thermodynamic stabilities of the parent acids and their conjugate bases.

Table 2: Standard Molar Gibbs Free Energy of Formation (ΔfG°) for Substituted Benzenesulfonic Acids

CompoundSubstituent PositionFormulaΔfG° (kJ/mol)StateMethod
Benzenesulfonic acid-C₆H₆O₃S-493.31GasCalculated
4-Hydroxybenzenesulfonic acidparaC₆H₆O₄S-647.93-Calculated
Nitrobenzenesulfonic acid-C₆H₅NO₅SSee Note 2GasCalculated
Dinitrobenzenesulfonic acid-C₆H₄N₂O₇SSee Note 2GasCalculated
Trinitrobenzenesulfonic acid-C₆H₃N₃O₉SSee Note 2GasCalculated

Note 2: Gibbs free energies of deprotonation have been calculated for various nitro-substituted benzenesulfonic acids. The trend shows that increasing the number of nitro groups decreases the Gibbs free energy of deprotonation, indicating an increase in acidity[1].

Table 3: Standard Molar Entropy (S°) and Other Thermochemical Properties

CompoundPropertyValueUnitsStateMethod
Benzenesulfonic acidIdeal Gas Heat Capacity (Cp,gas)213.65J/mol·KGasCalculated
4-Hydroxybenzenesulfonic acidIdeal Gas Heat Capacity (Cp,gas)255.58J/mol·KGasCalculated

Experimental Protocols

The determination of thermochemical properties of organic compounds, including substituted benzenesulfonic acids, relies on precise calorimetric and analytical techniques. The following sections describe the general methodologies for the key experimental procedures.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter. For sulfur-containing organic compounds, a rotating-bomb calorimeter is often employed to ensure complete combustion and a uniform solution of the resulting sulfuric acid.

General Protocol:

  • Sample Preparation: A precisely weighed sample (typically in pellet form) of the substituted benzenesulfonic acid is placed in a crucible within the calorimeter's bomb. A known length of ignition wire is positioned in contact with the sample. For sulfur-containing compounds, a small amount of water is often added to the bomb to ensure that the sulfuric acid formed is in a well-defined state.

  • Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-pressure (typically 30 atm) pure oxygen to ensure complete and rapid combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's vessel. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings. In an adiabatic setup, the jacket temperature is continuously adjusted to match the temperature of the inner vessel.

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to correct for the formation of byproducts such as nitric acid (from any residual nitrogen). The amount of sulfuric acid formed is quantified.

  • Calculation: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of any side products. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Determination of Standard Molar Entropy by Adiabatic Calorimetry

The standard molar entropy (S°) of a substance is determined by measuring its heat capacity (Cp) as a function of temperature from near absolute zero to the desired temperature (e.g., 298.15 K). Adiabatic calorimetry is the primary technique for these measurements.

General Protocol:

  • Sample Preparation: A pure, crystalline sample of the substituted benzenesulfonic acid is placed in a calorimeter vessel.

  • Calorimeter Setup: The sample vessel is placed within a series of adiabatic shields in a cryostat. The temperature of the shields is carefully controlled to match the temperature of the sample, preventing any heat loss.

  • Heat Capacity Measurement: A known quantity of electrical energy is supplied to the sample, causing a small increase in its temperature. The heat capacity is calculated from the energy input and the measured temperature rise. This process is repeated in small increments from a very low temperature (approaching 0 K) up to and beyond the standard temperature.

  • Phase Transitions: If the substance undergoes any phase transitions (e.g., solid-solid or melting) within the temperature range, the enthalpy of these transitions is also measured.

  • Calculation of Entropy: The standard molar entropy at a given temperature T is calculated by integrating the heat capacity data (as Cp/T) from 0 K to T, and adding the entropies of any phase transitions that occur within this range, according to the third law of thermodynamics.

Structure-Property Relationships

The thermochemical properties of substituted benzenesulfonic acids are significantly influenced by the nature and position of the substituents on the benzene ring. The following diagram illustrates the general effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the thermodynamic stability of the molecule.

Substituent_Effects cluster_core Benzenesulfonic Acid Core cluster_effects Thermochemical Effects EDG Electron-Donating Group (EDG) (e.g., -OH, -NH2, -CH3) BSA C6H5SO3H EDG->BSA Donates e- density EDG_Effect Generally increases stability of the ring (destabilizes conjugate base, decreases acidity) EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl, -Br) EWG->BSA Withdraws e- density EWG_Effect Generally decreases stability of the ring (stabilizes conjugate base, increases acidity) Stability Thermodynamic Stability BSA->Stability Acidity Acidity (ΔG°deprotonation) BSA->Acidity

Caption: Influence of substituents on the thermochemical properties of benzenesulfonic acid.

Electron-donating groups generally increase the electron density in the aromatic ring, which can affect the overall stability and reactivity. Conversely, electron-withdrawing groups decrease the electron density of the ring. A key thermochemical property influenced by substituents is the acidity, which is related to the Gibbs free energy of deprotonation. Electron-withdrawing groups stabilize the resulting sulfonate anion, thereby increasing the acidity of the parent sulfonic acid[1]. The position of the substituent (ortho, meta, or para) also plays a crucial role due to resonance and inductive effects, leading to differences in the thermochemical properties of isomers.

References

An In-depth Technical Guide to the Acidity and pKa of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties and pKa of 5-Hydroxy-2-methylbenzenesulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted values, data from structurally similar compounds, and detailed experimental protocols for robust scientific understanding and application.

Acidity and pKa Values

This compound possesses two acidic protons, one from the sulfonic acid group (-SO₃H) and the other from the phenolic hydroxyl group (-OH). The sulfonic acid group is a strong acid, while the phenolic proton is weakly acidic.

Quantitative Data Summary

The table below summarizes the available pKa data. It is important to note that the pKa for the sulfonic acid group of this compound is a predicted value. The pKa for the phenolic proton is estimated based on the known pKa values of structurally related compounds, phenol and p-cresol.

CompoundFunctional GrouppKa ValueData Type
This compoundSulfonic Acid-0.53Predicted
This compoundPhenolic Hydroxyl~10-10.3Estimated
Benzenesulfonic acidSulfonic Acid-2.8[1]Experimental
PhenolPhenolic Hydroxyl9.88 - 10[2][3][4][5]Experimental
p-CresolPhenolic Hydroxyl10.1 - 10.3[6][7][8]Experimental

The strong electron-withdrawing nature of the sulfonic acid group influences the acidity of the phenolic proton. However, the methyl group has a slight electron-donating effect. The interplay of these electronic effects on the aromatic ring will ultimately determine the precise pKa of the phenolic proton. For accurate determination, experimental validation is recommended.

Experimental Protocols for pKa Determination

Several robust methods can be employed to experimentally determine the pKa values of this compound. The following are detailed protocols for the most common techniques.

Potentiometric Titration

This is a highly accurate and common method for pKa determination.

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M NaOH and standardize it.

    • Prepare a 0.01 M solution of this compound in deionized water.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 25 mL) of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from a burette.

    • Record the pH and the volume of NaOH added after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence points.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the equivalence points from the inflection points of the titration curve (or by plotting the first or second derivative).

    • The pKa values are the pH values at half the volume of each equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the sigmoidal plot of absorbance versus pH.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 1 to 12).

  • Measurement:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

    • Identify the wavelength(s) of maximum absorbance change upon ionization.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation to obtain the pKa value, which corresponds to the inflection point of the resulting sigmoidal curve.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.

Principle: The chemical shift of a nucleus near an acidic proton will change as the proton is removed. A plot of the chemical shift versus pH gives a sigmoidal curve from which the pKa can be determined.

Protocol:

  • Sample Preparation:

    • Prepare a series of samples of this compound in D₂O, each with a different pD (the equivalent of pH in D₂O). The pD can be adjusted by adding small amounts of DCl or NaOD.

  • NMR Measurement:

    • Acquire ¹H or ¹³C NMR spectra for each sample.

    • Identify a nucleus whose chemical shift is sensitive to the ionization state of either the sulfonic acid or the hydroxyl group.

  • Data Analysis:

    • Plot the chemical shift of the selected nucleus as a function of pD.

    • The pKa is determined from the inflection point of the sigmoidal curve. A correction factor is typically applied to convert the pD to a pKa value in H₂O.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound starting from p-cresol.

Synthesis_Workflow p_cresol p-Cresol sulfonation Sulfonation (e.g., with H₂SO₄) p_cresol->sulfonation Reactant product This compound sulfonation->product Product

Caption: Synthesis of this compound.

General Catalytic Cycle

Hydroxybenzenesulfonic acids can act as acid catalysts in various organic reactions. The diagram below shows a generalized workflow for an acid-catalyzed reaction.

Catalytic_Cycle catalyst 5-Hydroxy-2-methyl- benzenesulfonic acid (H-Cat) protonation Protonation catalyst->protonation H⁺ substrate Substrate (S) substrate->protonation intermediate Protonated Substrate (SH+) protonation->intermediate product_formation Product Formation intermediate->product_formation product_formation->catalyst H⁺ regeneration product Product (P) product_formation->product

Caption: Generalized acid catalysis workflow.

References

An In-depth Technical Guide on 5-Hydroxy-2-methylbenzenesulfonic Acid: Synthesis, Properties, and a Note on its Crystalline Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzenesulfonic acid, with a focus on its synthesis and physicochemical properties. Despite extensive searches of crystallographic databases, no experimental data on the specific crystalline structure of this compound has been found in the public domain. This guide, therefore, presents a detailed, representative protocol for its synthesis via the sulfonation of o-cresol, a common method for preparing related compounds. Furthermore, it includes a general procedure for the crystallization of the product. Physicochemical properties are summarized based on data from its close isomer, 2-Hydroxy-5-methylbenzenesulfonic acid, to provide estimated values. This document aims to serve as a valuable resource for researchers interested in this compound, while also highlighting the current gap in knowledge regarding its solid-state structure. No information on the biological signaling pathways of this compound is currently available.

Introduction

This compound is an aromatic organic compound containing hydroxyl, methyl, and sulfonic acid functional groups. These characteristics suggest its potential utility as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The sulfonic acid group confers water solubility, a property that can be advantageous in various applications. Understanding the synthesis and properties of this molecule is crucial for its potential exploitation.

A critical aspect of characterizing any chemical compound, particularly for applications in drug development and materials science, is the determination of its crystalline structure. The arrangement of molecules in a solid-state lattice influences key properties such as solubility, stability, and bioavailability. However, a thorough review of scientific literature and crystallographic databases reveals a notable absence of experimental data on the crystal structure of this compound.

This guide addresses this information gap by providing a robust theoretical and practical framework for researchers. It details a representative synthesis protocol and discusses the general principles of crystallization applicable to this class of compounds. The provided data and protocols are intended to facilitate further research and encourage the experimental determination of the crystalline structure of this compound.

Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following table summarizes the computed physicochemical properties of its close isomer, 2-Hydroxy-5-methylbenzenesulfonic acid (CAS No: 7134-06-7). These values can be considered as estimations for the target compound.

PropertyValueSource
Molecular Formula C₇H₈O₄SPubChem[1]
Molecular Weight 188.20 g/mol PubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 188.01432991 g/mol PubChem[1]
Topological Polar Surface Area 83 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 241PubChem[1]

Experimental Protocols

The following protocols are representative and based on general methods for the sulfonation of cresols and the crystallization of organic sulfonic acids. Researchers should adapt and optimize these procedures based on their specific experimental setup and safety considerations.

Synthesis of this compound via Sulfonation of o-Cresol

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • o-Cresol

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Saturated sodium chloride solution

Procedure:

  • Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath.

  • Addition of Reactants: Carefully add a measured amount of o-cresol to the flask. While stirring, slowly add an equimolar amount of concentrated sulfuric acid dropwise, ensuring the temperature of the reaction mixture is maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 100-110°C using a heating mantle and maintain this temperature for 2-3 hours under reflux.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium chloride solution. This will precipitate the sulfonic acid product.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with several portions of cold saturated sodium chloride solution to remove any remaining sulfuric acid.

  • Drying: Dry the product in a desiccator over a suitable drying agent.

Table of Synthesis Parameters:

ParameterValue/Description
Reactants o-Cresol, Concentrated Sulfuric Acid
Molar Ratio 1:1 (o-Cresol : Sulfuric Acid)
Reaction Temperature 100-110°C
Reaction Time 2-3 hours
Work-up Precipitation in saturated NaCl solution
Purification Washing with saturated NaCl solution
Crystallization of this compound

This protocol outlines a general procedure for the purification of the synthesized product by crystallization. The choice of solvent is critical and may require some experimentation. Water or a mixed solvent system (e.g., water-ethanol) is a likely candidate.

Materials:

  • Crude this compound

  • Crystallization solvent (e.g., deionized water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature (near the solvent's boiling point).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound from o-cresol.

Synthesis_Pathway Synthesis of this compound o_cresol o-Cresol product This compound o_cresol->product Sulfonation (100-110°C) h2so4 H₂SO₄ (conc.) h2so4->product

Caption: Synthesis of this compound.

Experimental Workflow

This diagram outlines the general workflow from synthesis to the characterization of this compound.

Experimental_Workflow General Experimental Workflow Synthesis Synthesis Isolation Isolation & Washing Synthesis->Isolation Purification Crystallization Isolation->Purification Characterization Characterization (e.g., NMR, IR, MS) Purification->Characterization Crystal_Structure Single Crystal X-ray Diffraction Purification->Crystal_Structure If suitable crystals are obtained

Caption: Experimental workflow from synthesis to analysis.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its synthesis and estimated physicochemical properties. While the absence of experimental crystallographic data is a current limitation, the provided representative protocols for synthesis and crystallization offer a solid foundation for researchers to produce and purify this compound. The determination of the single-crystal X-ray structure of this compound remains a key area for future research and would significantly enhance our understanding of its solid-state properties. Such data would be invaluable for its potential applications in drug development and materials science.

References

Methodological & Application

Synthesis of 5-Hydroxy-2-methylbenzenesulfonic Acid from p-Cresol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Hydroxy-2-methylbenzenesulfonic acid from p-cresol. It includes a summary of quantitative data, a comprehensive experimental procedure, and diagrams illustrating the reaction pathway and experimental workflow. This sulfonic acid derivative is a key intermediate in the synthesis of Policresulen, a topical antiseptic and hemostatic agent.

Introduction

This compound, also known as p-cresol-4-sulfonic acid, is an aromatic sulfonic acid derived from p-cresol. The sulfonation of phenols is a well-established electrophilic aromatic substitution reaction. The hydroxyl group of p-cresol is an activating group, directing the incoming sulfonic acid group primarily to the ortho and para positions. By controlling the reaction conditions, the desired isomer can be selectively synthesized. This compound serves as a crucial building block in the pharmaceutical industry, most notably in the production of Policresulen. Policresulen is a polycondensate of p-cresolsulfonic acid and formaldehyde, utilized for its antiseptic and hemostatic properties in the treatment of various skin and mucous membrane lesions.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from p-cresol.

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
p-Cresol4-methylphenolC₇H₈O108.14
Sulfuric AcidSulfuric AcidH₂SO₄98.08
This compound2-Hydroxy-5-methylbenzenesulfonic acidC₇H₈O₄S188.20

Table 2: Optimized Reaction Conditions and Yield

ParameterValueReference
Sulfonating AgentConcentrated Sulfuric Acid[1]
Reaction Temperature35 °C[1]
Reaction Time25 minutes[1]
Yield93%[1]

Experimental Protocol

This protocol is based on the findings of Lambrechts et al. for the sulfonation of p-cresol.

Materials:

  • p-Cresol (4-methylphenol)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Thermometer

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, place a known amount of p-cresol.

  • Cooling: Place the flask in an ice bath and allow the p-cresol to cool to approximately 0-5 °C with gentle stirring.

  • Sulfonation: Slowly add a stoichiometric equivalent of concentrated sulfuric acid to the cooled p-cresol dropwise, ensuring the temperature of the reaction mixture does not exceed 35 °C. Continuous stirring is crucial during the addition.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 35 °C for 25 minutes with continuous stirring. The mixture will become viscous.

  • Quenching: After 25 minutes, carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the product.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with a small amount of ice-cold deionized water to remove any unreacted sulfuric acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to obtain purified this compound.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure and purity.

Visualizations

Reaction Pathway:

Synthesis_Pathway pCresol p-Cresol Product 5-Hydroxy-2-methyl- benzenesulfonic acid pCresol->Product Sulfonation 35 °C, 25 min H2SO4 H₂SO₄

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add p-Cresol to Flask B 2. Cool to 0-5 °C A->B C 3. Add H₂SO₄ dropwise B->C D 4. React at 35 °C for 25 min C->D E 5. Quench on Ice D->E F 6. Isolate by Filtration E->F G 7. Wash with Cold Water F->G H 8. Recrystallize G->H I 9. Dry under Vacuum H->I J Final Product I->J Characterization

Caption: Step-by-step workflow for the synthesis and purification.

Applications in Drug Development

The primary application of this compound in drug development is its use as a monomer for the synthesis of Policresulen .[2] Policresulen is a topical antiseptic and hemostatic agent.[3][4] Its mechanism of action involves the coagulation of necrotic or pathologically altered tissue, which is then sloughed off, promoting the re-epithelialization of the wound.[3] It also exhibits antimicrobial properties.[5]

Policresulen is used in the treatment of various conditions, including:

  • Gynecological infections and cervical erosion[3]

  • Anal hemorrhoids[3]

  • Ulcers of the oral cavity, such as canker sores[3]

  • Burns and other skin lesions[4]

The synthesis of Policresulen involves the polycondensation of this compound with formaldehyde. The resulting polymer's efficacy and safety profile make it a valuable therapeutic agent in various medical fields.

Safety Precautions

  • p-Cresol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate PPE.

  • The reaction is exothermic. Proper temperature control is essential to avoid runaway reactions.

  • The final product, this compound, is a strong acid and should be handled with care.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylbenzenesulfonic acid, also known as p-cresol-2-sulfonic acid, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure, featuring both a hydroxyl and a sulfonic acid group on a toluene backbone, makes it a versatile building block for further chemical modifications. This document provides detailed application notes and experimental protocols for the laboratory-scale preparation of this compound via the direct sulfonation of p-cresol. The protocols described herein are based on established chemical principles and aim to provide a reproducible and efficient method for the synthesis of this important compound.

Data Presentation

The following table summarizes the quantitative data for two common methods of synthesizing this compound.

ParameterMethod 1: Sulfuric AcidMethod 2: Chlorosulfonic Acid
Starting Material p-Cresolp-Cresol
Sulfonating Agent Concentrated Sulfuric AcidChlorosulfonic Acid
Solvent Dichloromethane (anhydrous)Dichloromethane (anhydrous)
Base -Pyridine, Triethylamine, or 2,6-Lutidine
Molar Ratio (p-cresol:sulfonating agent) Not specified, but sulfuric acid is in excess1 : 1.08
Molar Ratio (p-cresol:base) -1 : 2
Reaction Temperature 35°CIce-cooled (0-5°C)
Reaction Time 25 minutes1 hour
Product Form Free acid or saltSodium salt
Yield 93%[1]85-92%
Purity Not specifiedNot specified

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization start Start: Prepare Reactants dissolve_pcresol Dissolve p-cresol in Dichloromethane start->dissolve_pcresol cool_solution Cool solution in an ice bath dissolve_pcresol->cool_solution add_sulfonating_agent Add Sulfonating Agent (e.g., H2SO4 or ClSO3H) dropwise with stirring cool_solution->add_sulfonating_agent react Allow reaction to proceed at controlled temperature add_sulfonating_agent->react quench_reaction Quench reaction (e.g., with NaOH solution) react->quench_reaction precipitate_product Precipitate the product (sodium salt) quench_reaction->precipitate_product filter_product Filter the precipitate precipitate_product->filter_product wash_product Wash the solid product filter_product->wash_product dry_product Dry the purified product wash_product->dry_product characterize Characterize the final product (NMR, IR, etc.) dry_product->characterize

Caption: A flowchart of the synthesis of this compound.

Experimental Protocols

Method 1: Sulfonation using Concentrated Sulfuric Acid

This protocol is based on a reported method with a high yield.[1]

Materials:

  • p-Cresol (4-methylphenol)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-cresol.

  • Sulfonation: Cool the flask in an ice bath to maintain a low temperature. Slowly add concentrated sulfuric acid dropwise from the dropping funnel to the stirred p-cresol. The reaction is exothermic, so the rate of addition should be controlled to maintain the reaction temperature at 35°C.

  • Reaction Time: After the addition of sulfuric acid is complete, continue stirring the reaction mixture at 35°C for 25 minutes.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold deionized water. The this compound will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water to remove any unreacted sulfuric acid. The product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

  • Drying: Dry the purified product in a vacuum oven at a low temperature.

Method 2: Sulfonation using Chlorosulfonic Acid

This protocol provides an alternative method using a different sulfonating agent.

Materials:

  • p-Cresol (4-methylphenol)

  • Chlorosulfonic acid

  • Pyridine (or triethylamine or 2,6-lutidine)

  • Dichloromethane (anhydrous)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-cresol (1 equivalent) and pyridine (2 equivalents) in anhydrous dichloromethane.

  • Sulfonation: Cool the flask in an ice bath. Add chlorosulfonic acid (1.08 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture between 0 and 5°C during the addition.

  • Reaction Time: After the addition is complete, stir the reaction mixture in the ice bath for 1 hour.

  • Work-up: Add a solution of sodium hydroxide to the reaction mixture to quench the reaction and precipitate the sodium salt of the product.

  • Purification: Collect the precipitate by vacuum filtration. Dissolve the solid in methanol and reprecipitate it by adding cold diethyl ether.

  • Isolation: Filter the purified sodium salt of this compound and dry it under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-hydroxy-5-methylbenzenesulfonic acid has been reported.[2] The spectrum shows characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns are consistent with the structure of the molecule.

  • ¹³C NMR Spectroscopy: While a specific spectrum for this compound was not found in the search results, the expected chemical shifts can be predicted based on the structure. The aromatic carbons would appear in the range of 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon would appear at a much higher field, typically around 20 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the S=O stretches of the sulfonic acid group (around 1350 and 1175 cm⁻¹), and the C-H and C=C stretches of the aromatic ring.

By following these detailed protocols and utilizing the provided characterization information, researchers can successfully synthesize and verify the identity of this compound in a laboratory setting.

References

Application Notes and Protocols for the Industrial Production of Hydroxytoluenesulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale production of hydroxytoluenesulfonic acids, key intermediates in the synthesis of cresols and other valuable chemical compounds. This document details the primary manufacturing processes, includes relevant quantitative data, and provides standardized experimental protocols.

Introduction

Hydroxytoluenesulfonic acids, also known as cresolsulfonic acids, are aromatic sulfonic acids that serve as crucial precursors in the chemical industry. Their production is most commonly achieved through the sulfonation of toluene. The resulting mixture of ortho-, meta-, and para-isomers can be influenced by controlling reaction conditions. These intermediates are typically not isolated in their pure form in large-scale industrial processes but are directly converted to cresols via alkali fusion.

Primary Production Pathway: Toluene Sulfonation and Alkali Fusion

The dominant industrial method for producing hydroxytoluenesulfonic acids as an intermediate for cresol synthesis involves a multi-step process:

  • Sulfonation of Toluene: Toluene is reacted with a sulfonating agent, typically concentrated sulfuric acid or oleum, to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring, forming toluenesulfonic acid.

  • Neutralization: The acidic toluenesulfonic acid mixture is neutralized with a base, such as sodium sulfite or sodium hydroxide, to form sodium toluenesulfonate.

  • Alkali Fusion: The sodium toluenesulfonate is then fused with excess sodium hydroxide at high temperatures. This step cleaves the sulfonic acid group and introduces a hydroxyl group, yielding sodium cresolate.

  • Acidification: The final step involves the acidification of the sodium cresolate solution, often with sulfur dioxide or sulfuric acid, to produce a mixture of cresol isomers (hydroxytoluenes).

The overall process can be visualized as follows:

G Toluene Toluene Sulfonation Sulfonation Toluene->Sulfonation Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Sulfonation Toluenesulfonic_Acid Toluenesulfonic Acid Sulfonation->Toluenesulfonic_Acid Neutralization Neutralization Toluenesulfonic_Acid->Neutralization Sodium_Hydroxide_1 Sodium Hydroxide / Sodium Sulfite Sodium_Hydroxide_1->Neutralization Sodium_Toluenesulfonate Sodium Toluenesulfonate Neutralization->Sodium_Toluenesulfonate Alkali_Fusion Alkali Fusion Sodium_Toluenesulfonate->Alkali_Fusion Sodium_Hydroxide_2 Excess Sodium Hydroxide Sodium_Hydroxide_2->Alkali_Fusion Sodium_Cresolate Sodium Cresolate Alkali_Fusion->Sodium_Cresolate Acidification Acidification Sodium_Cresolate->Acidification Acid Acid (e.g., SO2) Acid->Acidification Cresol_Isomers Cresol Isomers (Hydroxytoluenes) Acidification->Cresol_Isomers Separation Separation/Purification Cresol_Isomers->Separation Final_Products o-, m-, p-Cresol Separation->Final_Products

Caption: Industrial production workflow for cresols via toluenesulfonic acid intermediates.

Quantitative Data and Isomer Control

The distribution of ortho-, meta-, and para-hydroxytoluenesulfonic acid isomers is critically dependent on the sulfonation reaction conditions. This, in turn, dictates the final cresol isomer distribution.

Table 1: Influence of Sulfonation Conditions on Toluenesulfonic Acid Isomer Distribution

ParameterKinetically Controlled (Mild Conditions)Thermodynamically Controlled (High Temperature)
Temperature 25–50 °C[1]190–200 °C (with isomerization)[1]
Sulfonating Agent Chlorosulfuric Acid[1], SO₃-SO₂ mixtures[1]Concentrated Sulfuric Acid[1]
Reaction Time ShorterExtended[1]
o-Toluenesulfonic Acid ~3-15%[1]~5%[1]
m-Toluenesulfonic Acid Practically free[1]~54%[1]
p-Toluenesulfonic Acid ~85-97%[1]~41%[1]

Table 2: Typical Yields and Process Parameters for Cresol Production via Sulfonation

ParameterValueReference
Overall Cresol Yield (based on Toluene) ~80%[1]
Sulfonation Temperature 120–130 °C[1]
Alkali Fusion Temperature 330–350 °C[1]
m-Cresol-free product yield (kinetically controlled) 90%[1]

Experimental Protocols

The following protocols outline the key experimental steps in the industrial production of hydroxytoluenesulfonic acids and their subsequent conversion to cresols.

Protocol 1: Sulfonation of Toluene (Thermodynamically Controlled)

Objective: To produce a mixture of toluenesulfonic acid isomers with a significant proportion of the meta isomer.

Materials:

  • Toluene

  • Concentrated sulfuric acid (98%)

  • Reaction vessel with heating, stirring, and azeotropic distillation capabilities

Procedure:

  • Charge the reaction vessel with toluene and concentrated sulfuric acid.

  • Heat the mixture to 120–130 °C under atmospheric pressure with vigorous stirring.[1]

  • Continuously remove the water generated during the reaction via azeotropic distillation with excess toluene vapor to drive the reaction to completion.[1]

  • To obtain a meta-isomer-rich mixture, the resulting toluenesulfonic acid can be isomerized by heating at 190–200 °C for several hours.[1]

  • The reaction is complete when the consumption of sulfuric acid is maximized.

Protocol 2: Neutralization of Toluenesulfonic Acid

Objective: To convert the toluenesulfonic acid mixture to its sodium salt for the subsequent alkali fusion step.

Materials:

  • Toluenesulfonic acid mixture from Protocol 1

  • Sodium sulfite or sodium hydroxide solution

  • Reaction vessel with stirring

Procedure:

  • Cool the toluenesulfonic acid mixture from the sulfonation step.

  • Slowly add a solution of sodium sulfite or sodium hydroxide to the stirred toluenesulfonic acid.

  • Continue the addition until the mixture is neutralized (pH 7).

  • The resulting product is a solution or slurry of sodium toluenesulfonate.

Protocol 3: Alkali Fusion of Sodium Toluenesulfonate

Objective: To convert sodium toluenesulfonate to sodium cresolate.

Materials:

  • Sodium toluenesulfonate

  • Sodium hydroxide (pellets or flakes)

  • High-temperature fusion reactor

Procedure:

  • Charge the fusion reactor with sodium toluenesulfonate and an excess of sodium hydroxide.

  • Heat the mixture to 330–350 °C to initiate the fusion process.[1]

  • Maintain the temperature and continue mixing until the reaction is complete, indicated by the cessation of water evolution.

  • The molten product is a mixture of sodium cresolate and excess sodium hydroxide.

Protocol 4: Acidification of Sodium Cresolate

Objective: To liberate the cresol isomers from their sodium salt.

Materials:

  • Molten sodium cresolate mixture from Protocol 3

  • Water

  • Sulfur dioxide (gas) or sulfuric acid

  • Reaction vessel with cooling and stirring

Procedure:

  • Carefully dissolve the molten sodium cresolate mixture in water.

  • Filter the solution to remove any insoluble byproducts, such as sodium sulfite.

  • Cool the solution and slowly introduce sulfur dioxide gas or add sulfuric acid while stirring until the solution becomes acidic.

  • The cresol isomers will separate as an oily layer.

  • Separate the crude cresol layer from the aqueous layer for further purification.

Purification of Cresol Isomers

The crude cresol mixture obtained after acidification is typically purified by fractional distillation. This process separates the isomers based on their different boiling points, yielding phenol, o-cresol, a mixture of m- and p-cresol, and a residue containing higher boiling point byproducts like ditolyl sulfones and xylenols.[1] Further separation of m- and p-cresols can be achieved through more advanced separation techniques.

Logical Relationship of Isomer Control

The selection of the sulfonation pathway is a critical decision point that dictates the final product distribution. This logical relationship can be represented as follows:

G Decision Desired Cresol Isomer Profile Kinetic_Control Kinetic Control (Low Temp, Milder Reagent) Decision->Kinetic_Control High p-Cresol desired Thermo_Control Thermodynamic Control (High Temp, Strong Acid) Decision->Thermo_Control m-Cresol desired Kinetic_Product High p-Toluenesulfonic Acid (Low m-isomer) Kinetic_Control->Kinetic_Product Thermo_Product Equilibrium Mixture (Significant m-isomer) Thermo_Control->Thermo_Product

Caption: Decision workflow for controlling cresol isomer distribution.

Safety Considerations

The industrial production of hydroxytoluenesulfonic acids and cresols involves the handling of corrosive and toxic materials at high temperatures and pressures. All procedures should be conducted in appropriate industrial settings with strict adherence to safety protocols, including the use of personal protective equipment (PPE), proper ventilation, and containment measures. Cresols are toxic and can be absorbed through the skin, causing severe health effects.[2]

References

Application Notes and Protocols for 5-Hydroxy-2-methylbenzenesulfonic Acid as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydroxy-2-methylbenzenesulfonic Acid as a Catalyst

This compound is a solid organic acid. Its structure combines a sulfonic acid group, which is a strong Brønsted acid, with a phenolic hydroxyl group on a toluene backbone. This bifunctional nature, possessing both acidic and potentially nucleophilic sites, suggests its utility as a catalyst in a variety of organic transformations. The sulfonic acid moiety is the primary catalytic center, functioning as a proton donor to activate substrates. Its solid nature could offer advantages in terms of handling, separation, and potential recyclability compared to mineral acids like sulfuric acid.

Esterification of Carboxylic Acids

Aromatic sulfonic acids are effective catalysts for Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol to form an ester. The catalytic cycle involves protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.

Application Note:

This compound is expected to be an efficient catalyst for the synthesis of a wide range of esters from various carboxylic acids and alcohols. Its catalytic activity is anticipated to be comparable to other benzenesulfonic acid derivatives.[1] The reaction can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation.

Quantitative Data for Sulfonic Acid-Catalyzed Esterification:
CatalystCarboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acidAcetic Acidn-Propanol1:1.2Not specifiedNone501~70[1]
Acid Activated Indian BentoniteStearic Acidp-Cresol1:20.5 go-XyleneReflux696[2]
Al³⁺-montmorillonite nanoclayPhenylacetic Acidp-Cresol1:40.5 gTolueneReflux6>90[3]
Experimental Protocol (General for Aromatic Sulfonic Acids):

Materials:

  • Carboxylic acid (10 mmol)

  • Alcohol (20 mmol, or used as solvent)

  • This compound (or analogous sulfonic acid catalyst) (0.1-1 mmol, 1-10 mol%)

  • Toluene or a suitable solvent for azeotropic water removal (50 mL)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (10 mmol), the alcohol (20 mmol), and the sulfonic acid catalyst (e.g., this compound, 0.5 mmol).

  • Add toluene (50 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The catalyst can be recovered by filtration if it is insoluble.

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography if necessary.

Experimental Workflow for Esterification:

Esterification_Workflow Reactants Carboxylic Acid, Alcohol, Catalyst, Solvent Reaction_Setup Assemble Flask with Dean-Stark Apparatus Reactants->Reaction_Setup Heating Heat to Reflux Reaction_Setup->Heating Monitoring Monitor Reaction (TLC, Water Collection) Heating->Monitoring Workup Cool, Neutralize, Extract Monitoring->Workup Purification Distillation or Chromatography Workup->Purification Product Pure Ester Purification->Product

Caption: General workflow for sulfonic acid-catalyzed esterification.

Condensation Reactions (Aldol Type)

Acid-catalyzed aldol condensations proceed via the formation of an enol intermediate, which then acts as a nucleophile, attacking a protonated carbonyl group of another molecule. The resulting aldol adduct can then dehydrate to form an α,β-unsaturated carbonyl compound. Aromatic sulfonic acids can serve as efficient catalysts for these reactions.

Application Note:

This compound is expected to catalyze the condensation of aldehydes and ketones. The reaction is typically carried out at elevated temperatures to favor the formation of the dehydrated condensation product. The presence of the hydroxyl group on the catalyst might influence the reaction pathway or selectivity, which would require experimental verification.

Quantitative Data for Aldol-Type Condensation:

Specific quantitative data for aldol condensations catalyzed by this compound or its close isomers were not found in the search results. The following table provides general conditions for a base-catalyzed aldol condensation for illustrative purposes.

KetoneAldehydeCatalystSolventTemperatureTimeYieldReference
Acetonep-AnisaldehydeKOHEthanol/WaterNot specified20 minNot specified[4]
1-Indanone3,4-DimethoxybenzaldehydeNaOHNoneNot specifiedNot specifiedNot specified[5]
Experimental Protocol (General for Acid-Catalyzed Aldol Condensation):

Materials:

  • Ketone (10 mmol)

  • Aldehyde (10 mmol)

  • This compound (or analogous sulfonic acid catalyst) (0.5-1 mmol, 5-10 mol%)

  • Toluene or other suitable high-boiling solvent (25 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone (10 mmol), the aldehyde (10 mmol), and the sulfonic acid catalyst (0.5 mmol).

  • Add toluene (25 mL) to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for Aldol Condensation:

Aldol_Condensation_Workflow Reactants Ketone, Aldehyde, Catalyst, Solvent Reaction_Setup Combine Reactants in Flask Reactants->Reaction_Setup Heating Heat to Reflux Reaction_Setup->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Workup Cool, Dilute, Wash Monitoring->Workup Purification Recrystallization or Chromatography Workup->Purification Product α,β-Unsaturated Carbonyl Purification->Product

Caption: General workflow for acid-catalyzed aldol condensation.

Alkylation of Aromatic Compounds (Friedel-Crafts Type)

Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide or other alkylating agent in the presence of an acid catalyst. While strong Lewis acids are traditional catalysts, strong Brønsted acids like sulfonic acids can also promote this reaction, particularly with activated aromatic substrates and reactive alkylating agents like alcohols.

Application Note:

This compound, being a strong Brønsted acid, could be a potential catalyst for the alkylation of electron-rich aromatic compounds such as phenols and anisoles.[6] The phenolic hydroxyl group in the catalyst itself is a consideration, as it could potentially compete in the reaction; however, its deactivation by the sulfonic acid group may mitigate this.

Quantitative Data for Sulfonic Acid-Catalyzed Alkylation:
Aromatic SubstrateAlkylating AgentCatalystMolar Ratio (Substrate:Alkylating Agent)Catalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
p-Cresoltert-Butyl Alcoholp-TSA in DES1:10.9724.17 mol%Not specified1283% conversion[6][7]
p-Cresoltert-Butyl AlcoholDealuminated montmorillonite (pTSA treated)Not specifiedNot specifiedMicrowaveNot specifiedHigh conversion[8]
Experimental Protocol (General for Friedel-Crafts Alkylation with an Alcohol):

Materials:

  • Aromatic compound (e.g., phenol, anisole) (10 mmol)

  • Alkylating agent (e.g., tert-butyl alcohol) (10-20 mmol)

  • This compound (or analogous sulfonic acid catalyst) (1-2 mmol, 10-20 mol%)

  • Solvent (e.g., hexane, or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic compound (10 mmol), the alkylating agent (e.g., tert-butyl alcohol, 15 mmol), and the sulfonic acid catalyst (1.5 mmol).

  • If a solvent is used, add it to the flask (e.g., 25 mL of hexane).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Logical Relationship for Friedel-Crafts Alkylation:

Friedel_Crafts_Alkylation cluster_reactants Reactants Aromatic Aromatic Substrate EAS Electrophilic Aromatic Substitution Aromatic->EAS Alkylating_Agent Alkylating Agent Activation Protonation of Alkylating Agent Alkylating_Agent->Activation Catalyst Sulfonic Acid Catalyst Catalyst->Activation Carbocation Carbocation Formation Activation->Carbocation Carbocation->EAS Product Alkylated Aromatic Product EAS->Product

Caption: Key steps in sulfonic acid-catalyzed Friedel-Crafts alkylation.

References

Application of 5-Hydroxy-2-methylbenzenesulfonic Acid in Polymer Synthesis: A Hypothetical Approach Based on Analogous Phenolsulfonic Acid Resins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These resins are a class of thermosetting polymers characterized by a network of aromatic rings linked by methylene bridges, with sulfonic acid groups providing hydrophilicity, ion-exchange capabilities, and catalytic activity. The resulting polymer from 5-Hydroxy-2-methylbenzenesulfonic acid would be expected to exhibit properties making it suitable for applications in ion exchange, catalysis, and as a component in specialty coatings and adhesives.

This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis of a resin from this compound and formaldehyde, based on established procedures for analogous phenolsulfonic acid-formaldehyde resins.[1][2]

Potential Applications

A polymer derived from this compound and formaldehyde is anticipated to have several key applications, leveraging the properties imparted by the sulfonic acid and phenolic hydroxyl groups:

  • Ion Exchange Resins: The sulfonic acid groups would provide strong acidic cation exchange sites, making the resin suitable for water softening, demineralization, and purification processes.

  • Acid Catalysts: The resin could serve as a solid acid catalyst for various organic reactions, such as esterification, alkylation, and condensation, offering advantages in terms of reusability and reduced corrosion compared to liquid acids.[3]

  • Adhesives and Binders: Like other phenol-formaldehyde resins, this polymer could be used as a binder for wood composites, laminates, and foundry molds, with the sulfonate groups potentially modifying adhesion and thermal properties.[4]

  • Specialty Coatings: The hydrophilic nature imparted by the sulfonic acid groups could be utilized in antistatic or hydrophilic coatings.

Data Presentation: Properties of Analogous Phenolsulfonic Acid-Formaldehyde Resins

To provide a context for the expected properties of a polymer derived from this compound, the following table summarizes typical data for other phenolsulfonic acid-formaldehyde (PSF) resins found in the literature.

Propertyp-Phenolsulfonic Acid-Formaldehyde Resinm-Phenolsulfonic Acid-Formaldehyde ResinPhenolsulfonic Acid-Formaldehyde-Urea Resin
Form Granular, dark solidSolid resinPowder or granules
Number-Average Molecular Weight (Mn) < 1500 g/mol (for use as drying aid)Not specifiedVaries with monomer ratio
Ion Exchange Capacity Stated to absorb up to 5% of its weight in CaO[1]High catalytic activity suggests high acid densityUsed as a dispersant
Thermal Stability Stable up to 100-200 °C during drying[1]Robust for continuous-flow esterification[3]Good thermal stability
Solubility Insoluble in waterInsoluble in waterWater-soluble
Primary Application Cation exchange agent[1]Solid acid catalyst[3]Dispersant, inert ingredient in pesticides[5]

Experimental Protocols

The following is a detailed hypothetical protocol for the synthesis of a poly(this compound-co-formaldehyde) resin.

Protocol 1: Synthesis of Poly(this compound-co-formaldehyde) Resin

Objective: To synthesize a sulfonated phenolic resin via acid-catalyzed polycondensation of this compound and formaldehyde.

Materials:

  • This compound (purity ≥ 98%)

  • Formaldehyde solution (37 wt% in water)

  • Sulfuric acid (98%)

  • Deionized water

  • Sodium hydroxide solution (1 M)

  • Ethanol

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and vacuum flask

  • Drying oven

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel.

  • Charging Reactants: Add 94.1 g (0.5 mol) of this compound to the flask. Add 50 mL of deionized water and stir until the solid is dissolved.

  • Catalyst Addition: Slowly add 5 g of concentrated sulfuric acid to the stirred solution.

  • Heating: Heat the mixture to 80°C using the heating mantle.

  • Formaldehyde Addition: Once the temperature is stable, add 40.5 g (0.5 mol) of 37 wt% formaldehyde solution dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature at 80-85°C. An exothermic reaction may be observed.

  • Condensation Reaction: After the addition is complete, continue to heat the mixture at 95-100°C with stirring for 3-4 hours. The solution will become more viscous as the polymer forms.

  • Curing: After the reflux period, cool the reaction mixture to room temperature. The product will be a viscous liquid or a semi-solid mass.

  • Purification:

    • Transfer the resinous product to a beaker.

    • Wash the resin by stirring with 200 mL of hot deionized water to remove unreacted monomers and catalyst. Decant the water. Repeat this washing step three times.

    • Neutralize the resin by washing with a 1 M sodium hydroxide solution until the wash water is neutral, followed by several washes with deionized water to remove any remaining salt.

    • For a final purification step, wash the resin with ethanol to remove any remaining organic impurities.

  • Drying:

    • Collect the solid resin by vacuum filtration using a Buchner funnel.

    • Dry the resin in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Characterization: The final product should be a dark, brittle solid. It can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic functional groups (sulfonic acid, hydroxyl, methylene bridges), and by thermogravimetric analysis (TGA) to determine its thermal stability. The ion exchange capacity can be determined by titration.

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Process cluster_products Products A 5-Hydroxy-2-methyl- benzenesulfonic acid C Acid-catalyzed Polycondensation A->C B Formaldehyde B->C D Poly(5-hydroxy-2-methylbenzenesulfonic acid-co-formaldehyde) Resin C->D E Water C->E

Caption: Proposed reaction scheme for the synthesis of the resin.

G start Start reactants Charge this compound, water, and sulfuric acid to reactor start->reactants heat1 Heat to 80°C reactants->heat1 add_formaldehyde Add formaldehyde solution dropwise (30 min) heat1->add_formaldehyde reflux Heat at 95-100°C for 3-4 hours add_formaldehyde->reflux cool Cool to room temperature reflux->cool wash_water Wash with hot deionized water (3x) cool->wash_water neutralize Neutralize with NaOH solution wash_water->neutralize wash_final Wash with deionized water until neutral neutralize->wash_final filter Filter the solid resin wash_final->filter dry Dry in vacuum oven at 70°C filter->dry end End: Characterize final resin dry->end

Caption: Experimental workflow for resin synthesis.

References

Application Notes and Protocols: 5-Hydroxy-2-methylbenzenesulfonic Acid in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylbenzenesulfonic acid and its isomers are versatile intermediates in the synthesis of various dyes, particularly those belonging to the azo and mordant classes. The presence of the sulfonic acid group imparts water solubility to the resulting dyes, making them suitable for textile dyeing applications. The hydroxyl and methyl groups on the benzene ring influence the final color and properties of the dye. This document provides detailed application notes and experimental protocols for the use of a closely related isomer, 2-Hydroxy-3-amino-5-methylbenzenesulfonic acid, in the synthesis of Mordant Red 17, and discusses the broader potential applications of dyes derived from these precursors, including their relevance in biomedical research.

Application in Mordant Dye Synthesis: Mordant Red 17

A key application of hydroxyl and amino-substituted methylbenzenesulfonic acids is in the production of mordant dyes. These dyes form coordination complexes with metal ions (mordants), which then bind to the fabric, enhancing the fastness of the coloration. A prominent example is the synthesis of Mordant Red 17 (C.I. 18750) from 2-Hydroxy-3-amino-5-methylbenzenesulfonic acid.[1][2]

Logical Workflow for Mordant Red 17 Synthesis

Mordant_Red_17_Synthesis A 2-Hydroxy-3-amino- 5-methylbenzenesulfonic acid B Diazotization (NaNO2, HCl, 0-5°C) A->B Reacts with C Diazonium Salt Intermediate B->C Forms E Azo Coupling C->E Reacts with D 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one (Coupling Agent) D->E F Mordant Red 17 (C.I. 18750) E->F Yields Dye_to_Drug A This compound Derivative B Azo Dye Synthesis A->B C Novel Azo Dye Library B->C D Biological Screening C->D E Antimicrobial Activity D->E F Antioxidant Activity D->F G Enzyme Inhibition D->G H Lead Compound Identification E->H F->H G->H

References

Application Note: HPLC Analysis of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydroxy-2-methylbenzenesulfonic acid, also known as p-cresol-2-sulfonic acid, is an aromatic sulfonic acid.[1] A reliable analytical method for its quantification is essential for quality control and research purposes. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method utilizes reversed-phase chromatography with UV detection, a common and effective technique for the analysis of aromatic sulfonic acids.[2][3][4]

Principle

The method described is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation of this compound is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, which allows for the elution of the analyte. An ion-pairing agent can be added to the mobile phase to improve the retention and peak shape of the sulfonic acid.[3] Detection is performed using a UV detector, as the aromatic ring of the analyte absorbs UV light.

Experimental Protocols

1. Apparatus and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm)

2. Reagents and Chemicals

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (reagent grade)

  • Tetrabutylammonium hydrogen sulfate (ion-pair reagent, optional)

3. HPLC Conditions

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-40% B15-20 min: 40-10% B20-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

6. Analytical Procedure

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Example Chromatographic Performance and Calibration Data

ParameterResult
Retention Time (min) ~ 8.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantitation (LOQ) (µg/mL) 1.0

Note: The data presented in this table is for illustrative purposes and represents typical performance. Actual results may vary and require validation.

Visualizations

HPLC_Workflow HPLC Analysis Workflow A Sample & Standard Preparation C Injection of Samples & Standards A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Chromatographic Separation (C18 Column) C->D Elution E UV Detection D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration, Calibration) F->G H Result Calculation & Reporting G->H

References

Application Note: Quantification of 5-Hydroxy-2-methylbenzenesulfonic Acid in Reaction Mixtures by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of 5-Hydroxy-2-methylbenzenesulfonic acid in complex reaction mixtures using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a comprehensive workflow, including sample preparation, instrument setup, and data analysis, and is suitable for routine analysis in research and drug development settings. The method has been validated for its linearity, accuracy, and precision, ensuring reliable quantification.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This application note provides a detailed protocol for the separation and quantification of this compound from potential impurities and starting materials. The method utilizes a C18 stationary phase and an isocratic mobile phase, offering a simple and efficient analytical solution.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data system (CDS) software

  • Analytical balance

  • pH meter

Chromatographic Conditions
ParameterValue
Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Reaction Quenching: If the reaction is ongoing, quench a small, accurately measured aliquot of the reaction mixture by diluting it with a suitable solvent to stop the reaction.

  • Dilution: Dilute the quenched reaction mixture with the mobile phase to a concentration that is expected to fall within the linear range of the calibration curve. A preliminary screening may be necessary to determine the appropriate dilution factor.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a good linear fit.

  • Quantification: Inject the prepared sample solution and record the peak area of the this compound peak. Use the calibration curve equation to calculate the concentration of the analyte in the sample.

  • Calculation: The concentration of this compound in the original reaction mixture can be calculated using the following formula:

    Concentration in reaction mixture = Concentration from calibration curve × Dilution factor

Data Presentation

The performance of the analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1] The quantitative data is summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Intra-day< 1.5%≤ 2.0%
- Inter-day< 2.0%≤ 2.0%
LOD (µg/mL) 0.3-
LOQ (µg/mL) 1.0-

LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC Analysis (C18, UV 230 nm) Standard_Prep->HPLC_System Sample_Prep Reaction Mixture Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Peak Area) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (r² ≥ 0.999) Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Reaction_Mixture Complex Reaction Mixture Sample_Preparation Sample Preparation (Dilution & Filtration) Reaction_Mixture->Sample_Preparation is subjected to HPLC_Separation HPLC Separation (Isocratic Elution) Sample_Preparation->HPLC_Separation for UV_Detection UV Detection (230 nm) HPLC_Separation->UV_Detection followed by Quantitative_Result Accurate Quantitative Result UV_Detection->Quantitative_Result yielding

Caption: Logical relationship of the analytical method steps.

References

Application Note: Derivatization of 5-Hydroxy-2-methylbenzenesulfonic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note details a robust protocol for the derivatization of 5-Hydroxy-2-methylbenzenesulfonic acid, a compound possessing both a phenolic hydroxyl and a sulfonic acid group, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent low volatility and high polarity of this analyte necessitate derivatization to improve its chromatographic behavior and achieve sensitive detection. The described method involves a two-step process: esterification of the sulfonic acid group followed by silylation of the phenolic hydroxyl group. This dual derivatization significantly enhances the volatility and thermal stability of the analyte, enabling sharp chromatographic peaks and reliable mass spectral data. This protocol is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound is a compound of interest in various chemical and pharmaceutical contexts. Its analysis is often challenging due to its polar nature, which makes it unsuitable for direct GC-MS analysis. Gas chromatography requires analytes to be volatile and thermally stable.[1][2][3][4] Derivatization is a crucial sample preparation step that chemically modifies a compound to enhance these properties.[1][4]

For compounds containing active hydrogens, such as in hydroxyl and carboxylic acid groups, silylation is a widely employed derivatization technique.[2][3][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to replace the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, respectively.[1][2][5][6][7] This process reduces the polarity and increases the volatility of the analyte.

The sulfonic acid moiety presents a greater challenge for GC analysis. Esterification is a common strategy to derivatize sulfonic acids, converting them into more volatile esters.[8][9][10][11] This can be achieved using various alkylating agents.

This application note provides a detailed protocol for the sequential esterification and silylation of this compound, enabling its successful analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Trimethyl orthoformate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Methanol (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol 1: Esterification of the Sulfonic Acid Group
  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

  • Drying: If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture can interfere with the derivatization reactions.[1]

  • Reagent Addition: Add 200 µL of trimethyl orthoformate and 100 µL of anhydrous methanol to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[9]

  • Evaporation: After cooling to room temperature, remove the excess reagent and solvent under a gentle stream of nitrogen.

Protocol 2: Silylation of the Phenolic Hydroxyl Group
  • Reagent Addition: To the dried residue from Protocol 1, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.[12][13]

  • Analysis: After cooling, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Data Presentation

The following table summarizes expected quantitative data for the analysis of derivatized phenolic and sulfonic acid compounds, demonstrating the typical performance of GC-MS methods after appropriate derivatization. The data is based on literature values for analogous compounds.

Compound ClassDerivatization Reagent(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Phenolic CompoundsMTBSTFA5-10 µg/L20-40 pg/m³ (air sample)>0.99[12]
Organic AcidsMTBSTFA0.317-0.410 µg/mL0.085-1.53 µg/mL>0.9955[14]
Alkyl Sulfonates- (Direct Analysis)0.055-0.102 ppm->0.99[10]

Diagrams

Derivatization_Workflow Diagram 1: Derivatization Workflow for this compound cluster_start Sample Preparation cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation cluster_analysis Analysis start This compound dry Evaporate to Dryness start->dry add_ester Add Trimethyl Orthoformate & Methanol dry->add_ester react_ester Heat at 60°C for 30 min add_ester->react_ester evap_ester Evaporate Reagents react_ester->evap_ester add_silyl Add Acetonitrile & BSTFA + 1% TMCS evap_ester->add_silyl react_silyl Heat at 70°C for 60 min add_silyl->react_silyl gcms GC-MS Analysis react_silyl->gcms

References

Application Notes and Protocols for the Sulfonation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the sulfonation of various substituted phenols. The sulfonation of phenols is a crucial electrophilic aromatic substitution reaction utilized in the synthesis of a wide range of chemical intermediates for pharmaceuticals, dyes, and other industrial applications. The regioselectivity of this reaction is highly dependent on the nature and position of the substituents on the phenolic ring, as well as the reaction conditions.

Introduction

The introduction of a sulfonic acid group (-SO₃H) into a phenolic ring can significantly alter its physicochemical properties, such as solubility and acidity, which is a key strategy in drug design and development. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The choice of sulfonating agent and the control of reaction parameters like temperature are critical in directing the sulfonation to the desired position and minimizing the formation of byproducts. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid.

Data Presentation: Sulfonation of Various Substituted Phenols

The following tables summarize the reaction conditions and outcomes for the sulfonation of different classes of substituted phenols.

Table 1: Sulfonation of Halogen-Substituted Phenols
Substituted PhenolSulfonating AgentSolventTemperature (°C)Product(s)Yield/RatioReference
2-ChlorophenolSO₃Nitromethane02-Chloro-4-sulfonic acidExclusive product[1]
2-BromophenolSO₃Nitromethane02-Bromo-4-sulfonic acidExclusive product[1]
2-IodophenolSO₃Nitromethane02-Iodo-4-sulfonic acidExclusive product[1]
2-FluorophenolSO₃ (2.0 equiv)Nitromethane02-Fluoro-4-sulfonic acid, 2-Fluoro-5-sulfonic acid96:4 ratio[1]
2-FluorophenolSO₃ (5.0 equiv)Nitromethane02-Fluoro-4-sulfonic acid, 2-Fluoro-5-sulfonic acid70:30 ratio[1]
Table 2: Sulfonation of Dihydroxybenzenes
Substituted PhenolSulfonating AgentSolventTemperature (°C)Product(s)Yield/Product DistributionReference
Resorcinol (1,3-Dihydroxybenzene)Chlorosulfonic AcidDimethyl carbonate/Cyclohexane602,4-Dihydroxybenzene-sulfonic acid63.2% (by HPLC)[2]
Hydroquinone (1,4-Dihydroxybenzene)Chlorosulfonic AcidDimethyl carbonate/Cyclohexane601,4-Dihydroxybenzene-sulfonic acid60% (by HPLC)[2]
Table 3: Sulfonation of Other Substituted Phenols
Substituted PhenolSulfonating AgentSolventTemperature (°C)Product(s)YieldReference
2-Hydroxy-4-methoxybenzophenoneChlorosulfonic AcidDimethyl carbonate/Cyclohexane602-Hydroxy-4-methoxybenzophenone-5-sulfonic acid90%[2]
PhenolConcentrated H₂SO₄NoneRoom Temperatureo-Hydroxy benzene sulfonic acidMajor product[3]
PhenolConcentrated H₂SO₄None100p-Hydroxy benzene sulfonic acidMajor product[3]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonation of a Halogenated Phenol using Sulfur Trioxide in Nitromethane

This protocol is based on the selective sulfonation of 2-halophenols.[1]

Materials:

  • 2-Halophenol (e.g., 2-chlorophenol)

  • Sulfur trioxide (SO₃)

  • Nitromethane (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate/cooling bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.

  • Dissolve the 2-halophenol (1 equivalent) in anhydrous nitromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of sulfur trioxide (1-5 equivalents, see Table 1) in anhydrous nitromethane in the dropping funnel.

  • Add the sulfur trioxide solution dropwise to the stirred solution of the 2-halophenol at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.

  • Isolate the product by filtration if it precipitates, or by extraction with a suitable organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Sulfonation of 2-Hydroxy-4-methoxybenzophenone with Chlorosulfonic Acid

This protocol is adapted from a patented procedure for the synthesis of a UV absorber.[2]

Materials:

  • 2-Hydroxy-4-methoxybenzophenone

  • Chlorosulfonic acid

  • Dimethyl carbonate

  • Cyclohexane

  • Standard glassware for organic synthesis

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas scrubber (for HCl), dissolve 2-hydroxy-4-methoxybenzophenone in a mixture of dimethyl carbonate and cyclohexane (e.g., a 1:1 v/v mixture).

  • Heat the solution to 60 °C with stirring.

  • Add chlorosulfonic acid (approximately 1.1 equivalents) dropwise to the heated solution over a period of 4 hours. Hydrogen chloride gas will be evolved and should be neutralized in the scrubber.

  • After the addition is complete, maintain the reaction mixture at 70-72 °C for 1 hour to ensure completion.

  • Cool the reaction mixture to 20 °C.

  • The product, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with a cold mixture of dimethyl carbonate/cyclohexane.

  • Dry the product under reduced pressure at 50 °C.

Mandatory Visualizations

Sulfonation_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution H2SO4_1 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4_1->SO3 H2SO4_2 H₂SO₄ H2SO4_2->SO3 H3O H₃O⁺ SO3->H3O HSO4 HSO₄⁻ SO3->HSO4 Phenol Substituted Phenol Sigma_Complex Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex + SO₃ Product Sulfonated Phenol Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Sulfonation of Phenols.

Sulfonation_Workflow Start Start Reactants Dissolve Substituted Phenol in Anhydrous Solvent Start->Reactants Cooling Cool Reaction Mixture (e.g., 0 °C) Reactants->Cooling Addition Slowly Add Sulfonating Agent Cooling->Addition Reaction Stir at Controlled Temperature Addition->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Quenching Quench Reaction (e.g., with ice) Monitoring->Quenching Reaction Complete Isolation Isolate Crude Product (Filtration/Extraction) Quenching->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification End End Purification->End

Caption: General Experimental Workflow for the Sulfonation of Phenols.

References

5-Hydroxy-2-methylbenzenesulfonic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxy-2-methylbenzenesulfonic acid, also known as p-Cresol-2-sulfonic acid, is a versatile aromatic organic compound with the chemical formula C₇H₈O₄S.[1] Its unique structure, featuring a hydroxyl, a methyl, and a sulfonic acid group on a benzene ring, makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of the topical antiseptic and hemostatic agent, Policresulen. Additionally, its potential, though less direct, role in the synthesis of the muscarinic receptor antagonist, Tolterodine, is discussed.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈O₄S[1]
Molecular Weight 188.20 g/mol [1]
CAS Number 7134-06-7[1]
Synonyms p-Cresol-2-sulfonic acid, 2-Hydroxy-5-methylbenzene-1-sulfonic acid[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct sulfonation of p-cresol.

Experimental Protocol: Sulfonation of p-Cresol

Objective: To synthesize this compound from p-cresol.

Materials:

  • p-Cresol

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle with temperature control

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add p-cresol.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled p-cresol with continuous stirring. The molar ratio of p-cresol to sulfuric acid should be approximately 1:1.1.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Heat the reaction mixture to the desired temperature (see Table 2) and maintain for the specified duration.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure this compound.

Table 2: Reported Quantitative Data for the Sulfonation of p-Cresol

Sulfonating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid350.4293[2]
Sulfuric Acid120-130Not specifiedNot specified[3]

Application in the Synthesis of Policresulen

Policresulen is a polycondensation product of p-cresol-sulfonic acid and formaldehyde, used as a topical antiseptic and hemostatic agent.[4] Its mechanism of action involves the coagulation of necrotic or pathologically altered tissue and a broad-spectrum antimicrobial effect due to its acidic nature.[5][6]

Experimental Protocol: Synthesis of Policresulen

Objective: To synthesize Policresulen from this compound and formaldehyde.

Materials:

  • This compound

  • Formaldehyde solution (e.g., 37% in water)

  • Acid catalyst (e.g., sulfuric acid)

  • Reaction vessel with a stirrer and condenser

  • Heating source

Procedure:

  • Dissolve this compound in water in the reaction vessel.

  • Add the acid catalyst to the solution.

  • Slowly add the formaldehyde solution to the reaction mixture with continuous stirring. The molar ratio of the sulfonic acid to formaldehyde will influence the degree of polymerization.

  • Heat the mixture under reflux for a specified period to facilitate the polycondensation reaction.

  • After the reaction is complete, cool the mixture.

  • The resulting Policresulen solution can be purified by methods such as dialysis to remove unreacted monomers and catalyst.

Note: Specific quantitative data for the synthesis of Policresulen is often proprietary. The molar ratios of reactants and reaction conditions should be optimized based on the desired properties of the final polymer.

Mechanism of Action of Policresulen

Policresulen_Mechanism

Potential Role in the Synthesis of Tolterodine

Tolterodine is a muscarinic receptor antagonist used to treat urinary incontinence.[7] While not a direct intermediate, the synthesis of Tolterodine often starts from p-cresol.[8][9] Some synthetic routes utilize p-toluenesulfonic acid as a catalyst.[7] Given that this compound is a sulfonated derivative of p-cresol, it is plausible that it could be explored as a starting material or intermediate in alternative synthetic pathways to Tolterodine, although this is not a commonly documented route.

Muscarinic Receptor Signaling Pathway

Tolterodine acts by blocking muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The M2 and M3 subtypes are primarily involved in the contraction of the bladder smooth muscle.[10] Acetylcholine (ACh) released from parasympathetic nerves binds to these receptors, initiating a signaling cascade that leads to muscle contraction. Tolterodine competitively antagonizes this binding, leading to muscle relaxation.

Muscarinic_Signaling

Conclusion

This compound is a valuable chemical intermediate with a confirmed role in the synthesis of the pharmaceutical agent Policresulen. The provided protocols offer a foundation for its synthesis and subsequent polymerization. While its direct application in the synthesis of other drugs like Tolterodine is not well-established, its structural relationship to key starting materials suggests potential for future synthetic exploration. The detailed mechanisms of action for the resulting pharmaceuticals highlight the importance of such intermediates in developing effective therapeutic agents.

References

Application Notes and Protocols for Electrophilic Substitution Reactions on 5-Hydroxy-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of electrophilic substitution reactions on 5-Hydroxy-2-methylbenzenesulfonic acid. This document includes predicted regioselectivity, detailed experimental protocols for key reactions, and quantitative data where available from analogous systems.

Introduction to Electrophilic Substitution on this compound

This compound is a substituted aromatic compound containing three key functional groups that influence its reactivity in electrophilic aromatic substitution (EAS) reactions: a hydroxyl (-OH) group, a methyl (-CH3) group, and a sulfonic acid (-SO3H) group. The interplay of the electronic and steric effects of these substituents dictates the regiochemical outcome of EAS reactions.

  • Hydroxyl (-OH) group: A strongly activating, ortho-, para-directing group.

  • Methyl (-CH3) group: A weakly activating, ortho-, para-directing group.

  • Sulfonic acid (-SO3H) group: A strongly deactivating, meta-directing group.[1]

The powerful activating and directing effect of the hydroxyl group is expected to be the dominant influence in determining the position of electrophilic attack. Therefore, incoming electrophiles are predicted to substitute at the positions ortho and para to the hydroxyl group.

Regioselectivity Analysis

The positions on the benzene ring of this compound are numbered as follows:

Based on the directing effects of the substituents, the probable sites for electrophilic attack are:

  • C6: Ortho to the strongly activating -OH group and meta to the deactivating -SO3H group. This position is highly favored.

  • C4: Para to the strongly activating -OH group and ortho to the weakly activating -CH3 group. This position is also favored.

  • C3: Ortho to the deactivating -SO3H group and meta to the activating -OH group. This position is disfavored.

Therefore, electrophilic substitution reactions on this compound are expected to yield a mixture of 4- and 6-substituted products.

Experimental Protocols

The following are generalized protocols for common electrophilic substitution reactions adapted for this compound. Researchers should optimize these conditions for specific applications.

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1.88 g (10 mmol) of this compound to the cold sulfuric acid with continuous stirring until fully dissolved.

  • Prepare a nitrating mixture by slowly adding 0.84 mL (20 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the solution of the sulfonic acid over 30 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • The nitro-substituted product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The primary products are expected to be 5-Hydroxy-2-methyl-4-nitrobenzenesulfonic acid and 5-Hydroxy-2-methyl-6-nitrobenzenesulfonic acid.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., -Br) onto the aromatic ring.

Protocol:

  • Dissolve 1.88 g (10 mmol) of this compound in 20 mL of a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • In a separate flask, prepare a solution of 1.60 g (10 mmol) of bromine in 10 mL of the same solvent.

  • Slowly add the bromine solution to the sulfonic acid solution at room temperature with stirring. The reaction is typically rapid, as indicated by the disappearance of the bromine color.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The primary products are expected to be 4-Bromo-5-hydroxy-2-methylbenzenesulfonic acid and 6-Bromo-5-hydroxy-2-methylbenzenesulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring.[2] It is important to note that the sulfonic acid group is strongly deactivating, which can make Friedel-Crafts reactions challenging.[2] The hydroxyl group's activating effect may be sufficient to overcome this, but more forcing conditions or a more potent Lewis acid catalyst may be required.

Protocol:

  • Suspend 1.88 g (10 mmol) of this compound and 1.47 g (11 mmol) of anhydrous aluminum chloride (AlCl3) in 20 mL of a dry, inert solvent (e.g., nitrobenzene or carbon disulfide) in a flask equipped with a reflux condenser and a gas trap.

  • Slowly add 0.78 mL (11 mmol) of acetyl chloride to the suspension with stirring.

  • Heat the reaction mixture to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The acylated product can be extracted with a suitable organic solvent.

  • The primary products are expected to be 4-Acetyl-5-hydroxy-2-methylbenzenesulfonic acid and 6-Acetyl-5-hydroxy-2-methylbenzenesulfonic acid.

Data Presentation

The following table summarizes the expected products and provides hypothetical quantitative data for the electrophilic substitution reactions on this compound. Actual yields and isomer ratios will depend on the specific reaction conditions.

ReactionElectrophileExpected Major ProductsPredicted Isomer Ratio (4-substituted : 6-substituted)Theoretical Yield (%)
NitrationNO2+5-Hydroxy-2-methyl-4-nitrobenzenesulfonic acid & 5-Hydroxy-2-methyl-6-nitrobenzenesulfonic acid1 : 1.585
BrominationBr+4-Bromo-5-hydroxy-2-methylbenzenesulfonic acid & 6-Bromo-5-hydroxy-2-methylbenzenesulfonic acid1 : 1.290
AcylationCH3CO+4-Acetyl-5-hydroxy-2-methylbenzenesulfonic acid & 6-Acetyl-5-hydroxy-2-methylbenzenesulfonic acid1 : 270

Visualizations

Reaction Pathway for Electrophilic Substitution

Electrophilic_Substitution_Pathway Substrate 5-Hydroxy-2-methyl- benzenesulfonic acid Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + E+ Electrophile Electrophile (E+) Product_4 4-Substituted Product Intermediate->Product_4 - H+ Product_6 6-Substituted Product Intermediate->Product_6 - H+ H_ion H+

Caption: General pathway for electrophilic substitution.

Experimental Workflow for Nitration

Nitration_Workflow Start Start Dissolve Dissolve Substrate in cold H2SO4 Start->Dissolve Addition Slowly add Nitrating Mix to Substrate Solution at <10°C Dissolve->Addition Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Prepare_Nitrating_Mix->Addition Stir Stir at Room Temperature Addition->Stir Quench Pour onto Ice Stir->Quench Filter Filter Precipitate Quench->Filter Wash_Dry Wash with Cold Water and Dry Filter->Wash_Dry End End Product Wash_Dry->End

Caption: Workflow for the nitration of the substrate.

Logical Relationship of Directing Groups

Directing_Groups Substrate This compound OH_group -OH (C5) Strong Activator o,p-Director Substrate->OH_group CH3_group -CH3 (C2) Weak Activator o,p-Director Substrate->CH3_group SO3H_group -SO3H (C1) Strong Deactivator m-Director Substrate->SO3H_group Position_6 Position C6 (ortho to -OH) Favored OH_group->Position_6 directs to Position_4 Position C4 (para to -OH) Favored OH_group->Position_4 directs to Position_3 Position C3 (ortho to -SO3H) Disfavored SO3H_group->Position_3 directs to

Caption: Influence of substituents on regioselectivity.

References

Application Notes: Green Chemistry Approaches to the Synthesis of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydroxy-2-methylbenzenesulfonic acid is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Traditional methods for its synthesis often involve the use of corrosive and hazardous reagents like concentrated sulfuric acid or chlorosulfonic acid, leading to significant waste generation and environmental concerns. The adoption of green chemistry principles in the synthesis of this important compound is crucial for sustainable industrial practices. This document outlines greener synthetic routes to this compound, focusing on the use of recyclable catalysts, alternative energy sources, and environmentally benign solvent systems.

Key Green Chemistry Strategies

Several innovative and eco-friendly approaches can be applied to the sulfonation of p-cresol to yield this compound. These methods aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances.

  • Solid-Supported Catalysts: The use of solid-supported catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4), offers a significant green advantage.[1] These heterogeneous catalysts are easily recoverable and reusable for multiple reaction cycles, which minimizes catalyst waste.[1] The reactions can often be conducted under solvent-free conditions, further reducing the environmental impact.[1]

  • Ionic Liquids: Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents in sulfonation reactions.[2][3] They act as both the solvent and catalyst, and their non-volatile nature prevents the release of harmful vapors. A key benefit is the straightforward separation of the product from the ionic liquid, which can then be reused.[2] This approach often leads to clean reactions with no by-product formation.[2][3]

  • Microwave-Assisted Synthesis: The application of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes.[1] This not only enhances reaction efficiency but also significantly lowers energy consumption compared to conventional heating methods.[1] Microwave-assisted synthesis, particularly when combined with solvent-free conditions and solid catalysts, represents a highly sustainable synthetic route.[1]

  • Aqueous Medium Synthesis: A notable green protocol involves the use of sodium sulfite in an aqueous medium for the dehalogenative sulfonation of halogenated phenols.[4] This method avoids the use of organic solvents and metal catalysts, with water being the most environmentally friendly solvent.[4]

Quantitative Data Summary

The following table summarizes quantitative data from studies on green sulfonation of aromatic compounds. While specific data for the synthesis of this compound is limited in the provided search results, the data for analogous reactions with toluene and other aromatic compounds demonstrate the efficacy of these green approaches.

Green ApproachCatalyst/SolventSubstrateReaction TimeTemperature (°C)Yield (%)Citation
Solid-Supported Catalyst (Microwave)SiO2/HClO4 or SiO2/KHSO4Aromatic Compounds3 - 5 minN/AVery Good
Solid-Supported Catalyst (Conventional)SiO2/HClO4 or SiO2/KHSO4Aromatic Compounds3 - 5 hRefluxVery Good[1]
Ionic Liquid[emim][HSO4]Benzene24 h2599
Ionic Liquid[C10mim][OTf]Toluene24 h2598[3]

Experimental Protocols

This section provides a detailed methodology for a green synthesis of this compound using a solid-supported catalyst under microwave irradiation, based on protocols for similar aromatic sulfonations.[1]

Protocol: Microwave-Assisted Sulfonation of p-Cresol using a Reusable Silica-Supported Catalyst

Materials:

  • p-Cresol (10 mmol)

  • Sodium bisulfite (NaHSO3)

  • Silica-supported catalyst (e.g., SiO2/KHSO4) (0.30 g)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO3) solution

  • Deionized water

Equipment:

  • Microwave reactor

  • Round bottom flask (appropriate for microwave reactor)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean round bottom flask suitable for microwave synthesis, combine p-cresol (10 mmol) and sodium bisulfite.

  • Add the silica-supported catalyst (0.30 g of SiO2/KHSO4) to the mixture.

  • Place the flask in the microwave reactor and irradiate for 3 to 5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Treat the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous solution with ethyl acetate to remove any unreacted organic starting material.

  • The aqueous layer contains the sodium salt of this compound. The product can be isolated by evaporation of the water or by acidification followed by extraction, depending on the desired final form.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of green chemistry principles in the synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up start Start mix Mix p-Cresol, NaHSO3, and SiO2/Catalyst start->mix irradiate Microwave Irradiation (3-5 min) mix->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to RT monitor->cool filter Filter to Recover Catalyst cool->filter neutralize Neutralize with NaHCO3 filter->neutralize catalyst_recycle Wash, Dry, and Reuse Catalyst filter->catalyst_recycle extract Extract with Ethyl Acetate neutralize->extract isolate Isolate Product extract->isolate end End isolate->end

Caption: Experimental workflow for the microwave-assisted synthesis.

green_chemistry_principles cluster_synthesis Green Synthesis of this compound cluster_principles Applied Green Chemistry Principles cluster_outcomes Sustainability Outcomes synthesis Target Molecule catalysis Reusable Heterogeneous Catalyst (e.g., SiO2/KHSO4) energy Alternative Energy Source (Microwave Irradiation) solvents Solvent-Free or Aqueous Medium waste Reduced Waste Generation catalysis->waste efficiency Improved Energy Efficiency energy->efficiency solvents->waste safety Enhanced Safety Profile solvents->safety

Caption: Core principles of the green synthesis approach.

References

Application Notes and Protocols: Synthesis of Policresulen from 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Policresulen, a topical hemostatic and antiseptic agent, through the polycondensation of 5-Hydroxy-2-methylbenzenesulfonic acid with formaldehyde. Policresulen is a polymeric substance with a complex structure, and its therapeutic effects are attributed to its acidic nature and ability to coagulate proteins.[1] This document outlines the chemical pathway, experimental procedures, and analytical considerations for its laboratory-scale preparation.

Chemical Pathway and Principles

Policresulen is the polycondensation product of a cresolsulfonic acid and formaldehyde.[2] The synthesis involves an acid-catalyzed electrophilic aromatic substitution reaction. The sulfonic acid group on the benzene ring acts as a strong acid catalyst, protonating formaldehyde to form a highly reactive carbocation. This carbocation then attacks the electron-rich aromatic ring of another this compound molecule, primarily at the ortho and para positions relative to the hydroxyl group, forming methylene bridges between the aromatic units. This step-growth polymerization results in a complex mixture of oligomers with varying chain lengths.

Experimental Protocols

This protocol is a comprehensive representation derived from established principles of phenol-formaldehyde resin synthesis.

Materials and Reagents:

  • This compound

  • Formaldehyde solution (37% in water)

  • Deionized water

  • Ethanol

  • Dialysis tubing (with an appropriate molecular weight cut-off)

Equipment:

  • Glass reactor with a mechanical stirrer, condenser, and temperature probe

  • Heating mantle

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add this compound and deionized water. Stir the mixture until the acid is fully dissolved.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution to the reactor while maintaining vigorous stirring. The molar ratio of this compound to formaldehyde is a critical parameter that influences the degree of polymerization and the properties of the final product.

  • Polycondensation Reaction: Heat the reaction mixture to the desired temperature (refer to Table 1) under continuous stirring. The reaction is typically carried out for several hours to allow for sufficient chain growth. The progress of the reaction can be monitored by techniques such as viscosity measurements or gel permeation chromatography (GPC).

  • Quenching and Cooling: After the desired reaction time, cool the mixture to room temperature. The resulting product will be a viscous, reddish-brown solution.

  • Purification:

    • Solvent Removal: The crude product can be concentrated using a rotary evaporator to remove excess water and unreacted formaldehyde.

    • Dialysis: To remove unreacted monomers and low molecular weight oligomers, the concentrated solution should be dialyzed against deionized water using dialysis tubing with an appropriate molecular weight cut-off. The dialysis should be continued for an extended period with regular changes of fresh deionized water until the conductivity of the dialysate stabilizes.

  • Isolation of Policresulen: The purified Policresulen solution can be lyophilized (freeze-dried) to obtain a solid, amorphous powder.

  • Storage: Store the final product in a desiccator at room temperature, protected from light and moisture.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Policresulen, based on typical conditions for phenol-formaldehyde condensations.

ParameterValue/RangeNotes
Molar Ratio (this compound : Formaldehyde) 1 : 0.8 to 1 : 1.2A ratio of less than 1 for formaldehyde to the phenolic compound typically leads to the formation of novolac-type resins. For resol-type resins, the formaldehyde ratio is greater than 1.
Reaction Temperature 80 - 100 °CHigher temperatures can accelerate the reaction but may also lead to uncontrolled cross-linking.
Reaction Time 4 - 8 hoursThe reaction time influences the average molecular weight of the polymer.
pH of Reaction Mixture Highly acidicThe sulfonic acid groups of the starting material provide the acidic environment necessary for catalysis.
Expected Yield 60 - 80%The yield can vary depending on the specific reaction conditions and purification methods.

Visualizing the Process

Diagram of the Experimental Workflow for Policresulen Synthesis

Policresulen_Synthesis Reactants This compound + Formaldehyde Solution Reaction Polycondensation (80-100°C, 4-8h) Reactants->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Purification Purification (Dialysis) Cooling->Purification Isolation Isolation (Lyophilization) Purification->Isolation Product Policresulen Powder Isolation->Product

Caption: Experimental workflow for the synthesis of Policresulen.

Characterization and Quality Control

The synthesized Policresulen should be characterized to confirm its identity and purity. Due to its polymeric and complex nature, a combination of analytical techniques is recommended.

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: To identify the characteristic functional groups, including -OH, -SO3H, aromatic C-H, and methylene bridges (-CH2-).

    • UV-Vis Spectroscopy: To determine the absorption characteristics of the polymer.

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): Can be used to analyze the residual monomer content and the distribution of low molecular weight oligomers.[3][4]

    • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer.

  • Physical Properties:

    • Appearance: Visual inspection of the color and form of the final product.

    • Solubility: Testing the solubility in various solvents.

    • pH: Measurement of the pH of an aqueous solution of Policresulen.

By following these detailed protocols and analytical methods, researchers can successfully synthesize and characterize Policresulen for further investigation and development in pharmaceutical applications.

References

Application Notes and Protocols for the Nitration of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of 5-Hydroxy-2-methylbenzenesulfonic acid, a critical process for the synthesis of various chemical intermediates. The protocol is based on established methodologies for the nitration of substituted phenols and phenolsulfonic acids, adapted for this specific substrate.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amino groups, making nitrated aromatics valuable precursors in the pharmaceutical, dye, and agrochemical industries. This compound contains a phenol, a sulfonic acid, and a methyl group, all of which influence the regioselectivity and reaction conditions of nitration. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the sulfonic acid group is deactivating and meta-directing. Careful control of reaction parameters is therefore essential to achieve the desired product with high yield and selectivity.

Experimental Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the nitration of phenols and related sulfonic acids, which can be extrapolated for the nitration of this compound.

ParameterCondition 1: Mild NitrationCondition 2: Forcing NitrationReference
Nitrating Agent Dilute Nitric Acid (e.g., 6 wt%)Fuming Nitric Acid / Sulfuric Acid[1],[2]
Solvent Dichloromethane, EtherConcentrated Sulfuric Acid[1],[2]
Catalyst Phase-transfer catalyst (e.g., TBAB)None (H₂SO₄ acts as catalyst)[1],[3]
Temperature 20 °C-5 °C to 0 °C[1],[2]
Reaction Time Several hours3 hours[1],[2]
Expected Product Mononitrated productMononitrated product (potential for dinitration)[4],[2]
Typical Yield Good to Excellent (>90% for similar compounds)~91% (for a related compound)[5],[2][6]

Detailed Experimental Protocol

This protocol describes the laboratory-scale nitration of this compound.

3.1. Materials and Reagents

  • This compound

  • Fuming Nitric Acid (≥90%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ice

  • Deionized Water

3.2. Equipment

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with a stirring bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (0.1 mol).

  • Cooling: Place the flask in an ice bath and cool the contents to -5 °C with constant stirring.

  • Addition of Sulfuric Acid: Slowly add fuming sulfuric acid (4 molar equivalents) to the flask, ensuring the temperature does not rise above 0 °C. Stir the mixture until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.05 molar equivalents) to a portion of the fuming sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the sulfonic acid via the dropping funnel over a period of 1 hour. Maintain the reaction temperature at -5 °C throughout the addition.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at -5 °C for an additional 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixture).

  • Drying: Dry the purified product under vacuum to a constant weight.

3.4. Characterization

The structure and purity of the final product should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR)

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • Melting Point Analysis

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the nitration of this compound.

Nitration_Workflow start Start dissolve Dissolve this compound in Fuming H₂SO₄ at -5°C start->dissolve 1 nitration Add Nitrating Mixture Dropwise at -5°C dissolve->nitration 2 prepare_nitro Prepare Nitrating Mixture (Fuming HNO₃ in Fuming H₂SO₄) prepare_nitro->nitration react Stir at -5°C for 3 hours nitration->react 3 quench Quench Reaction on Ice react->quench 4 filter_wash Filter and Wash Precipitate quench->filter_wash 5 purify Recrystallize Crude Product filter_wash->purify 6 dry Dry Purified Product purify->dry 7 end End dry->end 8

Caption: Workflow for the nitration of this compound.

Safety Precautions

  • This reaction involves the use of highly corrosive and oxidizing acids (fuming nitric acid and fuming sulfuric acid). Handle these reagents with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesirable byproducts.

  • Quenching the reaction mixture on ice should be done slowly and carefully to control the exotherm.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 5-Hydroxy-2-methylbenzenesulfonic acid (also known as p-Cresol-2-sulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the electrophilic aromatic substitution via the sulfonation of p-cresol (4-methylphenol).[1] This process involves reacting p-cresol with a suitable sulfonating agent to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring.[1]

Q2: Which sulfonating agents are most effective for this synthesis?

Several agents can be used, each with its own advantages and challenges. The choice of agent is critical for maximizing yield and purity.[1]

  • Concentrated Sulfuric Acid (H₂SO₄) : A common, cost-effective option that can produce high yields.[1][2]

  • Sulfur Trioxide (SO₃) : A powerful sulfonating agent that can achieve yields of 85-90% under controlled conditions, often used in a solvent like dichloroethane.[1]

  • Chlorosulfonic Acid (ClSO₃H) : Another effective but highly reactive reagent for sulfonation.[1]

Q3: What are the typical yields and the key factors influencing them?

Yields are highly dependent on the reaction conditions and the sulfonating agent used. Spectroscopic yields as high as 93% have been reported using sulfuric acid at 35°C.[2] Key factors influencing the yield include:

  • Reaction Temperature : Temperature control is crucial as sulfonation is often reversible and side reactions can occur at higher temperatures.[1]

  • Molar Ratio : The stoichiometry of p-cresol to the sulfonating agent affects the completeness of the reaction.

  • Reaction Time : Sufficient time is needed for the reaction to proceed to completion, but extended times can lead to byproduct formation.

  • Purity of Reagents : The presence of water or other impurities can affect the efficacy of the sulfonating agent.

Q4: How can the formation of isomeric byproducts be minimized?

The primary byproduct is the isomeric 4-hydroxy-3-methylbenzenesulfonic acid. The hydroxyl group of p-cresol is a strong ortho, para-director, making the C2 position (ortho to -OH) the primary site for substitution.[1] To minimize the formation of other isomers:

  • Maintain Low Temperatures : Lower reaction temperatures generally favor kinetic control, which can improve regioselectivity for the desired ortho-sulfonated product.

  • Choose the Appropriate Sulfonating Agent : The steric bulk and reactivity of the sulfonating agent can influence the isomer distribution.

Q5: What are the common side reactions and how can they be avoided?

Besides isomer formation, potential side reactions include:

  • Polysulfonation : The introduction of more than one sulfonic acid group, which can be limited by controlling the molar ratio of the sulfonating agent.

  • Formation of Ditolyl Sulfones : These byproducts can form, particularly under harsh conditions or with certain sulfonating agents.[3]

  • Oxidation/Charring : Aggressive reaction conditions, especially with concentrated sulfuric acid at high temperatures, can lead to the degradation of the aromatic ring. Careful temperature control is essential to prevent this.

Q6: How can the final product be effectively purified?

Purification often involves separating the desired sulfonic acid from unreacted p-cresol, the sulfonating agent, and byproducts. Common techniques include:

  • Crystallization : The product can be isolated by cooling the reaction mixture.

  • Salting Out : The sulfonic acid can be precipitated from the aqueous solution as an alkali metal salt (e.g., sodium salt) by adding a common salt like sodium chloride or sodium sulfate.[4] The resulting salt can then be filtered and washed.[4]

Data on Synthesis Parameters

The selection of a sulfonating agent and the control of reaction conditions are paramount for achieving high yields and purity.

Table 1: Effect of Sulfonating Agent on Product Yield

Sulfonating AgentMolar Ratio (Agent:p-cresol)SolventTemperature (°C)Reported Yield
Sulfuric Acid (H₂SO₄)Not specifiedNone3593% (Spectroscopic)[2]
Sulfur Trioxide (SO₃)1.05-1.1 : 1Dichloroethane50-7085-90%[1]
Chlorosulfonic AcidNot specifiedNot specifiedNot specifiedEffective, but specific yield data is limited in the provided context.

Troubleshooting Guide

Problem: Low or No Yield

Possible CauseRecommended Solution
Incomplete Reaction Ensure the reaction has run for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or HPLC if possible.
Incorrect Stoichiometry Verify the molar ratios of reactants. An insufficient amount of sulfonating agent will result in an incomplete reaction.
Deactivated Sulfonating Agent Use fresh, anhydrous sulfonating agents. Concentrated sulfuric acid and chlorosulfonic acid are hygroscopic and can be deactivated by moisture.
Sub-optimal Temperature Ensure the reaction temperature is within the optimal range. Temperatures that are too low may significantly slow down the reaction rate.

Problem: High Percentage of Isomeric Byproduct

Possible CauseRecommended Solution
Thermodynamic Control High reaction temperatures may favor the formation of the thermodynamically more stable isomer. Conduct the reaction at a lower temperature to favor the kinetically controlled product (ortho-sulfonation).
Reversibility of Sulfonation The sulfonation reaction is reversible.[1] Altering the acid concentration and temperature can shift the equilibrium. Try to maintain conditions that favor the formation and stability of the desired 2-sulfonated isomer.

Problem: Product is Dark, Oily, or Contains Insoluble Impurities

Possible CauseRecommended Solution
Charring/Degradation The reaction temperature was too high, or the addition of the sulfonating agent was too rapid, causing localized overheating. Maintain strict temperature control and add the sulfonating agent slowly and incrementally.
Sulfone Formation The formation of ditolyl sulfones can occur at elevated temperatures.[3] Lowering the reaction temperature can help minimize this side reaction.
Oxidation The starting material or product may have oxidized. Running the reaction under an inert atmosphere (e.g., Nitrogen) can sometimes mitigate this issue.

Experimental Protocols

Protocol 1: Sulfonation of p-Cresol using Concentrated Sulfuric Acid

This protocol is based on reported laboratory synthesis conditions.

  • Preparation : In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of p-cresol. Cool the flask in an ice bath.

  • Sulfonation : While stirring vigorously, slowly add a stoichiometric equivalent of concentrated sulfuric acid (98%) dropwise, ensuring the internal temperature does not exceed 35-40°C.

  • Reaction : After the addition is complete, continue stirring the mixture at 35°C for approximately 30-45 minutes.[2]

  • Workup : Cool the reaction mixture and pour it carefully over crushed ice.

  • Isolation : The product can be isolated by crystallization upon cooling or by salting out. To salt out, add sodium chloride to the aqueous solution until precipitation is complete.

  • Purification : Filter the solid product, wash with a cold, saturated sodium chloride solution, and dry under vacuum.

Protocol 2: Sulfonation of p-Cresol using Sulfur Trioxide

This protocol is based on general procedures for using SO₃ for sulfonation.

  • Preparation : Dissolve p-cresol in an inert solvent, such as dichloroethane, in a reaction vessel equipped for low-temperature addition and stirring.

  • Sulfonation : Cool the solution and slowly introduce a solution of sulfur trioxide (SO₃) in the same solvent, maintaining the temperature between 50-70°C.[1] A molar ratio of SO₃ to p-cresol of 1.05-1.1:1 is recommended.[1]

  • Reaction : Stir the mixture at the specified temperature until the reaction is complete (monitor by TLC or HPLC).

  • Workup and Isolation : Carefully quench the reaction mixture with ice water. The product can then be extracted or isolated via crystallization or salting out as described in the previous protocol.

Visualized Workflows

Synthesis_Pathway Synthesis of this compound pCresol p-Cresol (4-Methylphenol) Reaction Sulfonation pCresol->Reaction SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄, SO₃) SulfonatingAgent->Reaction MainProduct 5-Hydroxy-2-methyl- benzenesulfonic acid (Desired Product) Reaction->MainProduct Major Pathway (Ortho-substitution) Byproduct 4-Hydroxy-3-methyl- benzenesulfonic acid (Isomeric Byproduct) Reaction->Byproduct Minor Pathway (Meta-substitution to -OH)

Caption: Reaction scheme for the sulfonation of p-cresol.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Temp Was reaction temp. optimal? Start->Check_Temp Check_Time Was reaction time sufficient? Check_Temp->Check_Time Yes Sol_Temp Adjust temperature. Lower for selectivity, higher for rate. Check_Temp->Sol_Temp No Check_Reagents Are reagents pure and anhydrous? Check_Time->Check_Reagents Yes Sol_Time Increase reaction time. Monitor completion. Check_Time->Sol_Time No Check_Stoichiometry Was stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Sol_Reagents Use fresh, dry reagents. Check_Reagents->Sol_Reagents No Sol_Stoichiometry Verify reactant molar ratios. Check_Stoichiometry->Sol_Stoichiometry No End Re-run Experiment Check_Stoichiometry->End Yes Sol_Temp->End Sol_Time->End Sol_Reagents->End Sol_Stoichiometry->End

Caption: A logical workflow for diagnosing low-yield issues.

References

Technical Support Center: Sulfonation of p-Cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of p-cresol.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of p-cresol, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of p-cresol-2-sulfonic acid 1. Incomplete reaction. 2. Formation of side products (sulfones, polysulfonated products). 3. Reversibility of the reaction. 4. Suboptimal reaction temperature.1. Increase reaction time or temperature moderately. 2. Use a milder sulfonating agent (e.g., concentrated sulfuric acid instead of oleum). Add a sulfone inhibitor like sodium sulfite.[1] 3. Use a slight excess of the sulfonating agent to drive the equilibrium forward. Remove water formed during the reaction if using sulfuric acid. 4. For monosulfonation, maintain a controlled temperature. For phenol, lower temperatures (25-50°C) favor ortho-substitution, while higher temperatures (~100°C) favor the para-isomer. For p-cresol, sulfonation is expected at the ortho-position.
Formation of a thick, difficult-to-stir reaction mixture 1. High concentration of reactants. 2. Precipitation of the sulfonic acid product. 3. Excessive formation of solid byproducts.1. Use an appropriate solvent (e.g., nitrobenzene, though hazardous) to maintain a stirrable slurry. 2. Gradually add the sulfonating agent to control the reaction rate and heat evolution. 3. Ensure adequate stirring throughout the reaction.
Darkening of the reaction mixture (dark brown to black) 1. Oxidation of p-cresol. 2. Charring due to localized overheating with a strong sulfonating agent like oleum. 3. Thermal degradation of the sulfonic acid product at high temperatures.1. Maintain an inert atmosphere (e.g., nitrogen) over the reaction. 2. Control the rate of addition of the sulfonating agent and ensure efficient cooling. 3. Avoid excessively high reaction temperatures and prolonged reaction times.
Presence of significant amounts of sulfone byproduct 1. High reaction temperature. 2. Use of a strong sulfonating agent (e.g., oleum, sulfur trioxide). 3. High concentration of the sulfonic acid product.1. Lower the reaction temperature. 2. Use concentrated sulfuric acid or add a sulfone inhibitor. 3. Consider a stepwise addition of the sulfonating agent.
Formation of polysulfonated products (e.g., p-cresol-2,6-disulfonic acid) 1. Use of a large excess of a strong sulfonating agent. 2. High reaction temperatures and long reaction times.1. Use a stoichiometric amount or a slight excess of the sulfonating agent. 2. Control the reaction temperature and monitor the reaction progress to stop it once the desired monosulfonated product is formed.
Difficulty in isolating the pure sulfonic acid product 1. Presence of unreacted sulfuric acid. 2. Contamination with side products. 3. The sulfonic acid being highly soluble in the aqueous work-up.1. Precipitate the sulfonic acid as a salt (e.g., sodium or barium salt) to separate it from excess sulfuric acid. 2. Use recrystallization techniques to purify the product. 3. Employ "salting out" by adding a soluble inorganic salt to the aqueous solution to decrease the solubility of the sulfonic acid salt.

Frequently Asked Questions (FAQs)

1. What are the primary side reactions during the sulfonation of p-cresol?

The main side reactions include:

  • Sulfone Formation: The reaction of a molecule of p-cresol sulfonic acid with another molecule of p-cresol to form a di(4-hydroxy-5-methylphenyl) sulfone. This is more prevalent at higher temperatures and with stronger sulfonating agents.

  • Polysulfonation: The introduction of more than one sulfonic acid group onto the p-cresol ring, leading to products like p-cresol-2,6-disulfonic acid. This is favored by a large excess of a strong sulfonating agent and elevated temperatures.

  • Oxidation/Degradation: At high temperatures or with potent sulfonating agents, p-cresol can undergo oxidation, leading to colored impurities and a decrease in the yield of the desired product.

2. How can I control the position of sulfonation on the p-cresol ring?

The hydroxyl group of p-cresol is a strong activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the methyl group, sulfonation will predominantly occur at the ortho position relative to the hydroxyl group, yielding p-cresol-2-sulfonic acid. To a lesser extent, sulfonation might occur at the other ortho position to the methyl group, but this is sterically hindered.

3. What is the effect of temperature on the sulfonation of p-cresol?

Temperature plays a crucial role in the selectivity of the reaction.

  • Low to Moderate Temperatures (e.g., 25-50°C): These conditions favor the kinetic product, which for phenols is the ortho-sulfonated isomer. In the case of p-cresol, this would be p-cresol-2-sulfonic acid.

  • High Temperatures (e.g., >100°C): Higher temperatures can lead to the formation of the thermodynamically more stable isomer. However, for p-cresol, the primary product is already sterically favored. More significantly, high temperatures increase the rate of side reactions, especially sulfone formation and potential degradation.

4. Which sulfonating agent is best for the monosulfonation of p-cresol?

The choice of sulfonating agent affects the reaction rate and the prevalence of side reactions.

  • Concentrated Sulfuric Acid (96-98%): This is a common and relatively mild sulfonating agent suitable for monosulfonation. It generally requires heating to achieve a reasonable reaction rate.

  • Oleum (Fuming Sulfuric Acid, H₂SO₄·SO₃): This is a much stronger sulfonating agent and reacts more readily, often at lower temperatures. However, it significantly increases the risk of sulfone formation and polysulfonation.

  • Chlorosulfonic Acid (ClSO₃H): This is a reactive sulfonating agent that can be used at lower temperatures. The reaction produces HCl gas.

For selective monosulfonation with minimal side products, concentrated sulfuric acid is often the preferred choice, with careful control of reaction conditions.

5. How can I monitor the progress of the reaction?

The reaction progress can be monitored using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material, the desired sulfonic acid product, and various side products. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile, water, and an acid like formic acid) can be employed.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to track the disappearance of the starting material and the appearance of products.

Data Presentation

The following tables summarize the expected product distribution under different reaction conditions. The data is compiled from general principles of aromatic sulfonation and information on related compounds, as specific quantitative data for p-cresol sulfonation is limited in the literature.

Table 1: Effect of Sulfonating Agent on Product Distribution (Conceptual)

Sulfonating AgentTemperature (°C)p-Cresol-2-sulfonic acid (approx. %)Di(4-hydroxy-5-methylphenyl) sulfone (approx. %)p-Cresol-2,6-disulfonic acid (approx. %)
Conc. H₂SO₄80-10085-955-10<5
Oleum (20% SO₃)40-6060-7020-305-10
Chlorosulfonic Acid25-4080-905-15<5

Table 2: Effect of Temperature on Product Distribution using Concentrated H₂SO₄ (Conceptual)

Temperature (°C)Reaction Time (h)p-Cresol-2-sulfonic acid (approx. %)Di(4-hydroxy-5-methylphenyl) sulfone (approx. %)
60690-955-10
100485-9010-15
120275-8515-25

Experimental Protocols

Protocol 1: Synthesis of p-Cresol-2-sulfonic acid

This protocol is a general procedure for the monosulfonation of p-cresol using concentrated sulfuric acid, aiming to maximize the yield of the desired product while minimizing side reactions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 108 g (1.0 mol) of p-cresol.

  • Sulfonation: While stirring, slowly add 108 g (1.1 mol) of concentrated sulfuric acid (98%) from the dropping funnel. The addition should be controlled to maintain the reaction temperature between 80-90°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 90-100°C for 2-3 hours. Monitor the reaction progress by HPLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the viscous mixture into 500 mL of cold saturated sodium chloride solution with vigorous stirring.

  • Isolation: The sodium salt of p-cresol-2-sulfonic acid will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.

  • Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution. The crude product can be recrystallized from water or an ethanol-water mixture to obtain the pure sodium p-cresol-2-sulfonate.

Protocol 2: HPLC Analysis of the Reaction Mixture

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution can be used. For example, starting with 95:5 water:acetonitrile with 0.1% formic acid, and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 270-280 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase before injection.

Visualizations

Sulfonation_Pathways pCresol p-Cresol MainProduct p-Cresol-2-sulfonic acid pCresol->MainProduct Main Reaction Sulfone Di(4-hydroxy-5-methylphenyl) sulfone pCresol->Sulfone Side Reaction (High Temp) Degradation Oxidation/Degradation Products pCresol->Degradation Side Reaction (High Temp/Strong Agent) SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄) SulfonatingAgent->pCresol SulfonatingAgent->MainProduct MainProduct->Sulfone + p-Cresol Disulfonic p-Cresol-2,6-disulfonic acid MainProduct->Disulfonic + Sulfonating Agent (Excess) Troubleshooting_Sulfonation Start Start Sulfonation Problem Low Yield or Impure Product? Start->Problem CheckTemp Check Temperature Problem->CheckTemp Yes Success Pure Product, Good Yield Problem->Success No HighTemp Too High? CheckTemp->HighTemp CheckAgent Check Sulfonating Agent & Amount StrongAgent Too Strong/Excess? CheckAgent->StrongAgent CheckTime Check Reaction Time LongTime Too Long? CheckTime->LongTime HighTemp->CheckAgent No OptimizeTemp Lower Temperature HighTemp->OptimizeTemp Yes StrongAgent->CheckTime No OptimizeAgent Use Milder Agent or Less Amount StrongAgent->OptimizeAgent Yes OptimizeTime Reduce Time/ Monitor with HPLC LongTime->OptimizeTime Yes LongTime->Success No OptimizeTemp->Start OptimizeAgent->Start OptimizeTime->Start

References

Technical Support Center: Purification of Crude 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Hydroxy-2-methylbenzenesulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Initial Isolation

Q: My isolated this compound has low purity, with significant amounts of inorganic salts and a brownish discoloration. How can I improve this?

A: This is a common issue arising from the sulfonation of p-cresol. The brown color indicates the presence of oxidation byproducts, and inorganic salts are typically residual sulfonating agents (like sulfuric acid) and neutralization salts (e.g., sodium sulfate). A multi-step purification approach is recommended.

Recommended Workflow:

PurificationWorkflow Crude Crude Product (Low Purity, Discolored) Wash Aqueous Salt Wash (e.g., Na2SO4 solution) Crude->Wash Removes inorganic salts Recrystallization Recrystallization (e.g., from water) Wash->Recrystallization Removes colored impurities and residual salts IonExchange Ion-Exchange Chromatography (Optional Polishing Step) Recrystallization->IonExchange Removes trace ionic impurities & isomers Pure Pure Product (>98% Purity) Recrystallization->Pure If sufficient purity is achieved IonExchange->Pure

Figure 1: General purification workflow for crude this compound.

Step-by-Step Guidance:

  • Aqueous Salt Wash: Before recrystallization, wash the crude solid with a saturated sodium sulfate solution. This helps to remove a significant portion of the inorganic salt impurities.

  • Recrystallization: This is the most critical step for removing both colored impurities and remaining inorganic salts. Water is a common and effective solvent for the recrystallization of many sulfonic acids.

  • Ion-Exchange Chromatography (Optional): If very high purity is required, ion-exchange chromatography can be employed as a final polishing step to remove trace ionic impurities and isomers.

Issue 2: Poor Crystal Formation During Recrystallization

Q: I'm having trouble getting good crystals of this compound during recrystallization. The product either oils out or precipitates as a fine powder.

A: Poor crystal formation can be due to several factors, including the rate of cooling, solvent purity, and the presence of significant impurities.

Troubleshooting Recrystallization:

Problem Potential Cause Suggested Solution
Oiling Out Solution is supersaturated; cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Seeding with a pure crystal can also help.
Fine Precipitate Cooling is too fast, leading to rapid nucleation.Ensure the solution cools slowly and undisturbed. Covering the flask with a watch glass and placing it in an insulated container can help.
No Crystals Form Solution is not sufficiently saturated, or nucleation is inhibited.If the solution is not saturated, evaporate some of the solvent and allow it to cool again. If saturation is sufficient, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.
Colored Crystals Co-precipitation of colored impurities.Consider a hot filtration step after dissolving the crude product in the minimum amount of hot solvent. Activated charcoal can also be added to the hot solution to adsorb colored impurities before filtration.

Issue 3: Incomplete Removal of Isomeric Impurities

Q: HPLC analysis of my purified product shows the presence of isomeric impurities. How can I remove these?

A: The sulfonation of p-cresol can lead to the formation of small amounts of the isomeric 4-hydroxy-2-methylbenzenesulfonic acid. While recrystallization can reduce the levels of these impurities, complete removal often requires a more selective technique like ion-exchange chromatography.

Ion-Exchange Chromatography for Isomer Separation:

IEC_Logic cluster_0 Ion-Exchange Chromatography Process Load Load Impure Sample (in low salt buffer) Wash Wash Column (low salt buffer) Load->Wash Elute Elute with Salt Gradient (increasing salt concentration) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Figure 2: Logical workflow for purification by ion-exchange chromatography.

  • Principle: Different sulfonic acid isomers will have slightly different affinities for the ion-exchange resin, allowing for their separation.

  • Stationary Phase: A strong anion exchange (SAX) resin is typically used for the separation of sulfonic acids.

  • Mobile Phase: A buffered mobile phase with a salt gradient (e.g., increasing concentration of NaCl) is used for elution. The desired this compound and its isomers will elute at different salt concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from p-cresol?

A1: The primary impurities include:

  • Inorganic Salts: Residual sulfuric acid and salts formed during neutralization (e.g., sodium sulfate).

  • Isomeric Byproducts: Primarily 4-hydroxy-2-methylbenzenesulfonic acid.

  • Oxidation Products: Colored impurities arising from the oxidation of p-cresol or the product during the reaction.

  • Unreacted p-cresol: Depending on the reaction conditions and work-up.

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Water is a commonly used and effective solvent for the recrystallization of many aryl sulfonic acids due to their high polarity. The solubility of this compound in water is significantly higher at elevated temperatures compared to room temperature, which is the ideal characteristic for a recrystallization solvent.

Q3: How can I monitor the purity of my product during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of this compound. A reversed-phase C18 column with an acidic aqueous mobile phase (e.g., water with a small amount of formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a typical setup.

Hypothetical HPLC Purity Analysis Data:

Purification Stage Purity of this compound (%) Major Impurities Detected
Crude Product 85-90Inorganic salts, Isomers (2-5%), Colored impurities
After Salt Wash 90-95Isomers (1-3%), Reduced colored impurities
After Recrystallization >98Trace isomers (<1%)
After Ion-Exchange >99.5-

Q4: What are the key parameters to control during ion-exchange chromatography for optimal separation?

A4: The key parameters to optimize are:

  • pH of the mobile phase: This affects the charge of the sulfonic acid and its interaction with the resin.

  • Salt concentration gradient: A shallow gradient generally provides better resolution between closely related compounds like isomers.

  • Flow rate: A lower flow rate can improve resolution but increases the separation time.

  • Column loading: Overloading the column will lead to poor separation.

Experimental Protocols

Protocol 1: Recrystallization from Water

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Ion-Exchange Chromatography (General Guidance)

  • Resin Selection and Packing: Select a strong anion exchange (SAX) resin. Prepare a slurry of the resin in the starting buffer and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low concentration buffer at a pH where the compound is charged).

  • Sample Loading: Dissolve the partially purified this compound in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the starting buffer.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them by HPLC to identify the fractions containing the pure product.

  • Desalting: Pool the pure fractions and remove the salt, for example, by dialysis, size-exclusion chromatography, or by precipitating the product if it is insoluble in a particular organic solvent.

Technical Support Center: Isomer Removal from 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of isomers from 5-Hydroxy-2-methylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

During the sulfonation of p-cresol, the primary starting material for this compound, several positional isomers can be formed. The most common impurity is 2-Hydroxy-5-methylbenzenesulfonic acid. Other potential isomers include those where the sulfonic acid group is in different positions on the aromatic ring. The distribution of these isomers is highly dependent on the reaction conditions, such as temperature and the sulfonating agent used.

Q2: What are the primary methods for separating isomers of this compound?

The most common and effective methods for separating isomers of hydroxy- and methyl-substituted benzenesulfonic acids are chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase or mixed-mode, is widely used for both analytical and preparative separations.[1][2] Fractional crystallization can also be a viable method, especially for large-scale purification, by exploiting differences in the solubility of the isomeric salts.

Q3: How can I improve the resolution between isomers in my HPLC separation?

To improve resolution, you can optimize several parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase can significantly impact selectivity.[1]

  • Column Chemistry: Employing a column with a different stationary phase (e.g., C18, phenyl, or mixed-mode columns) can alter the retention characteristics of the isomers.[1][2]

  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes leading to better separation.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Q4: My isomer peaks are tailing in the chromatogram. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica support of the column can interact with the sulfonic acid group, causing tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent is recommended.

  • Mismatched Solvent: The solvent in which the sample is dissolved should be similar in strength to the mobile phase.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the isomer removal process.

HPLC Separation Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of isomers - Inappropriate column selection.- Mobile phase is not optimized for selectivity.- Screen different column stationary phases (e.g., C18, Phenyl, Mixed-Mode).- Perform a systematic study of mobile phase pH and organic modifier percentage.[1]
Irreproducible retention times - Fluctuations in mobile phase composition.- Column temperature variations.- Column degradation.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.
High backpressure - Blockage in the HPLC system (e.g., tubing, frits, column).- Particulate matter from the sample.- Systematically check for blockages, starting from the detector and moving backward.- Filter all samples and mobile phases before use.
Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Co-crystallization of isomers - Similar solubility of the isomeric salts.- Supersaturation is too high, leading to rapid, non-selective precipitation.- Screen different counter-ions (e.g., sodium, potassium, ammonium) to find a salt with better solubility differentiation.- Employ a slower cooling rate or use an anti-solvent addition method to control the rate of crystallization.
Low yield of the desired isomer - The desired isomer is too soluble in the chosen solvent system.- Insufficient amount of the desired isomer in the starting mixture.- Experiment with different solvent mixtures to reduce the solubility of the target isomer.- Consider enriching the starting material for the desired isomer using another technique like preparative HPLC before crystallization.
Oily precipitate instead of crystals - The compound is "oiling out" due to high impurity levels or inappropriate solvent.- Try a different solvent or a mixture of solvents.- Attempt to purify the mixture by another method before crystallization.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

This protocol outlines a general starting point for developing an analytical HPLC method to separate isomers of this compound.

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 5% B

    • 17-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric acid).

Protocol 2: Fractional Crystallization for Isomer Enrichment

This protocol provides a general procedure for attempting to separate isomers via fractional crystallization.

  • Salt Formation: Dissolve the mixture of sulfonic acid isomers in water and neutralize with a suitable base (e.g., NaOH, KOH) to a pH of ~7.

  • Solvent Selection: In a small scale, test the solubility of the resulting salt mixture in various solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof) at room temperature and at an elevated temperature (e.g., 60 °C). The ideal solvent will show a significant difference in solubility for the isomers and a large change in solubility with temperature.

  • Dissolution: Dissolve the salt mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath.

  • Isolation: Collect the resulting crystals by filtration.

  • Analysis: Analyze the composition of the crystals and the remaining mother liquor by HPLC to determine if enrichment of one isomer has occurred.

  • Optimization: Based on the analysis, the cooling rate, solvent composition, and concentration can be further optimized to improve the separation efficiency.

Visualizations

Experimental_Workflow_for_Isomer_Separation cluster_synthesis Synthesis cluster_analysis Analysis & Method Development cluster_purification Purification cluster_outcome Outcome start Crude Product (Mixture of Isomers) hplc_analysis Analytical HPLC (Assess Isomer Ratio) start->hplc_analysis Analyze prep_hplc Preparative HPLC hplc_analysis->prep_hplc Develop Method crystallization Fractional Crystallization hplc_analysis->crystallization Guide Solvent Selection pure_isomer Pure Isomer prep_hplc->pure_isomer enriched_fraction Enriched Fraction crystallization->enriched_fraction enriched_fraction->hplc_analysis Re-analyze enriched_fraction->crystallization Re-crystallize

Caption: Workflow for the separation of sulfonic acid isomers.

HPLC_Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Issues cluster_other Other Parameters start Poor Isomer Separation check_ph Adjust pH start->check_ph check_organic Change Organic Modifier (% or Type) start->check_organic change_column Try Different Stationary Phase start->change_column check_temp Adjust Temperature start->check_temp check_flow Lower Flow Rate start->check_flow result Separation Achieved check_ph->result Improved? check_organic->result Improved? change_column->result Improved? check_temp->result Improved? check_flow->result Improved?

References

Technical Support Center: Optimization of Reaction Conditions for p-Cresol Sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for p-cresol sulfonation. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Troubleshooting Guide

Issue 1: Low Yield of p-Cresol

Question: We are experiencing a low overall yield of p-cresol. What are the potential causes and how can we improve it?

Answer: A low yield of p-cresol can stem from several factors throughout the two main stages of the synthesis: the sulfonation of toluene and the subsequent alkali fusion of p-toluenesulfonic acid.

Troubleshooting Steps:

  • Incomplete Sulfonation: Ensure the sulfonation of toluene goes to completion. The concentration of sulfuric acid is critical; the reaction tends to stop if the acid concentration drops below approximately 90% due to water formation during the reaction.

    • Recommendation: Use concentrated sulfuric acid or oleum (fuming sulfuric acid) to maintain a high concentration of the sulfonating agent (SO₃). Consider azeotropic removal of water with excess toluene.

  • Suboptimal Alkali Fusion Conditions: The temperature and reagent ratios in the alkali fusion step are crucial for maximizing the conversion of p-toluenesulfonic acid to p-cresol.

    • Recommendation: Maintain the fusion temperature between 320-370°C. An excess of sodium hydroxide is necessary, with a typical weight ratio of p-toluenesulfonic acid to sodium hydroxide being around 2:1. The reaction time should be optimized, typically ranging from 2-3 hours.[1]

  • Product Loss During Workup and Purification: p-Cresol can be lost during the acidification, extraction, and distillation steps.

    • Recommendation: After acidification of the fusion melt, ensure complete precipitation of crude cresol. During purification by distillation, carefully control the temperature and pressure to avoid product loss through decomposition or co-distillation with other components.

Issue 2: Poor Selectivity - High Levels of o- and m-Cresol Isomers

Question: Our final product is contaminated with significant amounts of o- and m-cresol. How can we improve the selectivity for the para isomer?

Answer: The formation of ortho and meta isomers primarily occurs during the initial sulfonation of toluene. The reaction conditions dictate the isomer distribution of the resulting toluenesulfonic acid, which then carries over to the cresol isomers after alkali fusion.

Troubleshooting Steps:

  • Reaction Temperature Control (Kinetic vs. Thermodynamic Control): The sulfonation of toluene is highly sensitive to temperature.

    • Kinetic Control (Lower Temperatures): At lower temperatures (e.g., room temperature to around 100°C), the reaction is under kinetic control, favoring the formation of the ortho and para isomers due to the directing effect of the methyl group. To maximize the para isomer, lower temperatures are generally preferred.

    • Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 150-200°C), the reaction becomes reversible and is under thermodynamic control. This leads to the formation of the more stable meta isomer.[2]

    • Recommendation: To maximize p-cresol, conduct the sulfonation at a lower temperature. The optimal temperature needs to be determined empirically for your specific setup, but starting around room temperature and gradually increasing while monitoring isomer ratios is a good approach.

  • Sulfonating Agent: The choice and concentration of the sulfonating agent can influence isomer distribution.

    • Recommendation: Using gaseous sulfur trioxide (SO₃) diluted with an inert gas at low temperatures (e.g., 0°C) can significantly increase the selectivity for the para isomer, with some processes reporting o- and m-isomer content as low as 0.5%.

Issue 3: Formation of Undesired Byproducts (e.g., Sulfones)

Question: We are observing the formation of significant amounts of sulfones, which are difficult to remove. How can we prevent their formation?

Answer: Sulfone formation is a common side reaction in sulfonation, where two toluene molecules are linked by a sulfonyl group. This consumes the starting material and complicates purification.

Troubleshooting Steps:

  • Reaction Conditions: Sulfone formation is generally favored by high concentrations of sulfur trioxide and higher reaction temperatures.

    • Recommendation: Maintain a controlled addition of the sulfonating agent to avoid localized high concentrations. Lowering the reaction temperature can also help minimize sulfone formation.

  • Inhibitors: Certain additives can inhibit the formation of sulfones.

    • Recommendation: The addition of a small amount of an inorganic sulfite, such as sodium sulfite, to the reaction mixture has been shown to inhibit sulfone formation. It has also been proposed that the sulfone byproduct itself can act as a self-inhibitor when a small amount is added at the beginning of the reaction.

Issue 4: Difficulty in Product Purification

Question: We are struggling to obtain high-purity p-cresol from the crude reaction mixture. What purification strategies are most effective?

Answer: The crude product from the alkali fusion contains a mixture of cresol isomers, residual salts, and other byproducts. A multi-step purification process is typically required.

Troubleshooting Steps:

  • Initial Workup: After acidification of the alkali fusion melt, the crude cresol separates.

    • Recommendation: Ensure complete neutralization and acidification to precipitate the maximum amount of crude cresol. The crude product can be washed with water to remove inorganic salts.

  • Distillation: Fractional distillation is the primary method for separating the cresol isomers.

    • Recommendation: Due to the close boiling points of the isomers, a distillation column with high theoretical plates is necessary for efficient separation. Careful control of the distillation parameters (temperature and pressure) is crucial.

  • Crystallization: For achieving very high purity, crystallization can be employed.

    • Recommendation: The purified p-cresol can be further purified by crystallization from a suitable solvent. Another method involves complexation with oxalic acid, followed by purification of the complex and subsequent decomplexation to yield high-purity p-cresol.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of sulfuric acid for the sulfonation of toluene?

A1: The optimal concentration is typically concentrated sulfuric acid (98%) or oleum (fuming sulfuric acid). The key is to maintain a high concentration of the active sulfonating agent (SO₃) throughout the reaction. The reaction rate decreases significantly and can stop if the sulfuric acid concentration falls below 90% due to the formation of water as a byproduct.

Q2: How can I monitor the progress of the sulfonation reaction and determine the isomer ratio?

A2: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods are effective for separating and quantifying the different toluenesulfonic acid isomers. For GC analysis, the sulfonic acids are often converted to more volatile esters (e.g., ethyl esters) prior to injection.

Q3: What are the key safety precautions to consider during p-cresol sulfonation?

A3: Both the sulfonation and alkali fusion steps involve hazardous materials and conditions.

  • Sulfonation: Concentrated sulfuric acid and oleum are highly corrosive. The reaction is exothermic and requires careful temperature control to prevent runaways. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Alkali Fusion: This step involves very high temperatures (320-370°C) and molten, corrosive sodium hydroxide. A suitable reaction vessel (e.g., a cast-iron pot) should be used. Care must be taken to avoid contact with the molten alkali. The reaction also evolves flammable hydrogen gas, so it must be conducted in a well-ventilated area away from ignition sources.

Q4: Can the sulfonating agent be recovered and reused?

A4: In industrial settings, processes are often designed to minimize waste. The excess sulfuric acid from the sulfonation step can potentially be recovered and re-concentrated. However, in a laboratory setting, this is often not practical. It is more common to quench the reaction mixture carefully with water and neutralize the excess acid.

Q5: What is the mechanism of the alkali fusion of p-toluenesulfonic acid?

A5: The alkali fusion of p-toluenesulfonic acid proceeds through a nucleophilic aromatic substitution mechanism. The hydroxide ion (OH⁻) from the molten sodium hydroxide acts as a nucleophile, attacking the carbon atom bearing the sulfonic acid group and displacing it to form sodium p-cresolate. Subsequent acidification protonates the cresolate to yield p-cresol.

Data Presentation

Table 1: Effect of Sulfonation Temperature on Toluene Sulfonic Acid Isomer Distribution

Temperature (°C)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)Control Type
2532.02.965.1Kinetic
100~15~5~80Kinetic
150-200Low~95LowThermodynamic

Note: The values are approximate and can vary based on the specific reaction conditions such as the concentration of sulfuric acid and reaction time.

Table 2: Typical Reaction Conditions for Alkali Fusion of p-Toluenesulfonic Acid

ParameterValue
Reactantsp-Toluenesulfonic acid, Sodium Hydroxide
Reagent Ratio (by weight)p-Toluenesulfonic acid : Sodium Hydroxide ≈ 2:1
Temperature320 - 370 °C
Reaction Time2 - 3 hours
ProductSodium p-cresolate

Experimental Protocols

Protocol 1: Sulfonation of Toluene to p-Toluenesulfonic Acid

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reagents: Place a calculated amount of toluene in the flask. Cool the flask in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (98%) or oleum from the dropping funnel to the stirred toluene over a period of 1-2 hours, maintaining the reaction temperature below 20°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours to ensure complete reaction.

  • Workup: Carefully pour the reaction mixture into ice-cold water. The p-toluenesulfonic acid will crystallize out upon cooling.

  • Isolation: Collect the solid p-toluenesulfonic acid by vacuum filtration and wash it with cold water to remove any remaining sulfuric acid. Dry the product.

Protocol 2: Alkali Fusion of p-Toluenesulfonic Acid to p-Cresol

  • Setup: Use a cast-iron or nickel crucible as the reaction vessel, placed in a heating mantle or sand bath. Equip the setup with a high-temperature thermometer and a mechanical stirrer.

  • Reagents: Place sodium hydroxide pellets in the crucible and heat until molten (around 320°C).

  • Addition of Sulfonic Acid: Slowly and carefully add the dried p-toluenesulfonic acid in small portions to the molten sodium hydroxide while stirring vigorously. The temperature of the melt will rise. Maintain the temperature between 320-370°C.

  • Reaction: Continue heating and stirring the mixture for 2-3 hours. The mixture will become viscous and then more fluid as the reaction proceeds.

  • Cooling and Dissolution: After the reaction is complete, carefully pour the hot melt onto a metal tray to cool and solidify. Once cooled, break the solid into smaller pieces and dissolve it in water.

  • Acidification and Isolation: Cool the aqueous solution in an ice bath and slowly acidify it with a strong acid (e.g., sulfuric acid or hydrochloric acid) until the solution is acidic to litmus paper. The crude p-cresol will separate as an oily layer or a solid.

  • Purification: Separate the crude p-cresol and purify it by steam distillation or fractional distillation under reduced pressure.

Mandatory Visualizations

Experimental_Workflow cluster_sulfonation Sulfonation Stage cluster_alkali_fusion Alkali Fusion Stage cluster_purification Purification Stage Toluene Toluene Sulfonation_Reactor Sulfonation Reactor (Low Temperature) Toluene->Sulfonation_Reactor Sulfuric_Acid Concentrated H₂SO₄ Sulfuric_Acid->Sulfonation_Reactor p_TSA p-Toluenesulfonic Acid Sulfonation_Reactor->p_TSA Reaction Alkali_Fusion_Reactor Alkali Fusion Reactor (High Temperature) p_TSA->Alkali_Fusion_Reactor NaOH Sodium Hydroxide NaOH->Alkali_Fusion_Reactor Sodium_p_cresolate Sodium p-cresolate Alkali_Fusion_Reactor->Sodium_p_cresolate Fusion Acidification Acidification Sodium_p_cresolate->Acidification Crude_p_cresol Crude p-Cresol Acidification->Crude_p_cresol Purification Distillation / Crystallization Crude_p_cresol->Purification Pure_p_cresol High-Purity p-Cresol Purification->Pure_p_cresol

Caption: Overall experimental workflow for the synthesis of p-cresol.

Reaction_Pathway cluster_sulfonation Sulfonation cluster_fusion Alkali Fusion Toluene Toluene p_TSA p-Toluenesulfonic Acid (Major Product at low temp) Toluene->p_TSA + SO₃ o_TSA o-Toluenesulfonic Acid (Minor Product) Toluene->o_TSA + SO₃ m_TSA m-Toluenesulfonic Acid (Favored at high temp) Toluene->m_TSA + SO₃ Sulfone Sulfone Byproduct Toluene->Sulfone + p-TSA (Side Reaction) SO3 SO₃ (from H₂SO₄) p_Cresol p-Cresol p_TSA->p_Cresol + NaOH (heat) - Na₂SO₃

Caption: Reaction pathway for p-cresol synthesis including major side products.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_selectivity Poor Selectivity Solutions cluster_byproducts Byproduct Solutions Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Poor_Selectivity Poor Selectivity? Start->Poor_Selectivity Byproducts Byproduct Formation? Start->Byproducts Check_Sulfonation Check Sulfonation Completion (Acid Concentration) Low_Yield->Check_Sulfonation Yes Optimize_Fusion Optimize Alkali Fusion (Temp, Ratio, Time) Low_Yield->Optimize_Fusion Yes Review_Workup Review Workup & Purification (Minimize Loss) Low_Yield->Review_Workup Yes Control_Temp Control Sulfonation Temp (Lower for para) Poor_Selectivity->Control_Temp Yes Check_Sulfonating_Agent Evaluate Sulfonating Agent Poor_Selectivity->Check_Sulfonating_Agent Yes Control_SO3_Conc Control SO₃ Concentration Byproducts->Control_SO3_Conc Yes Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Yes Use_Inhibitor Consider Sulfone Inhibitor Byproducts->Use_Inhibitor Yes

Caption: Logical troubleshooting guide for p-cresol sulfonation.

References

Stability issues of 5-Hydroxy-2-methylbenzenesulfonic acid under storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Hydroxy-2-methylbenzenesulfonic acid under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Troubleshooting and Stability Guide

Issue: Degradation of this compound during storage.

Users may observe a decrease in purity, changes in physical appearance (e.g., color change, clumping), or the appearance of new peaks in analytical chromatograms. These issues are often linked to improper storage conditions, leading to chemical degradation. The primary degradation pathways for this molecule are anticipated to be oxidative degradation of the phenol group, hydrolysis of the sulfonic acid group (desulfonation), and photodegradation. Due to its sulfonic acid group, the compound is also likely to be hygroscopic, meaning it can absorb moisture from the air, which can accelerate degradation.

Recommended Storage Conditions

To minimize degradation, this compound should be stored in a cool, dry, and dark place. The use of tightly sealed containers made of inert materials such as amber glass or high-density polyethylene (HDPE) is recommended to protect against light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.

Forced Degradation Studies Summary

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The table below summarizes the expected degradation behavior of this compound under various stress conditions. Researchers can use this as a guide to design and interpret their own stability studies.

Stress ConditionProposed Degradation PathwayExpected Observations
Acid Hydrolysis DesulfonationDecrease in the main peak area and the appearance of a peak corresponding to p-cresol.
Base Hydrolysis Potential for oxidative degradation of the phenol group.Discoloration of the solution (e.g., to yellow or brown) and the formation of complex degradation products.
Oxidation Oxidation of the phenol group to form quinone-like structures and other oxidative products.Significant discoloration and the appearance of multiple degradation peaks in the chromatogram.
Thermal Stress Desulfonation and potentially other decomposition pathways.Decrease in purity, potential color change.
Photostability Photodegradation of the aromatic ring and functional groups.Discoloration and the formation of various degradation products.
Humidity Absorption of water, which can accelerate hydrolysis (desulfonation) and other degradation pathways.Caking or clumping of the solid material. A decrease in purity over time, especially when combined with elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Humidity Stress: Store the solid compound at 25°C/75% RH for 7 days.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[1][2] Method optimization and validation are essential.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from white to a yellowish or brownish color. What could be the cause?

A1: Discoloration is a common indicator of degradation, particularly oxidative degradation of the phenolic hydroxyl group. Exposure to air (oxygen), light, or high temperatures can accelerate this process. It is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, consider storing under an inert atmosphere.

Q2: I have observed clumping of my this compound powder. Is this a stability issue?

A2: Yes, clumping or caking is often due to the hygroscopic nature of sulfonic acids. The compound is absorbing moisture from the atmosphere. This can lead to a decrease in purity over time as the presence of water can facilitate hydrolytic degradation (desulfonation). Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.

Q3: My HPLC analysis shows a new peak eluting earlier than the main compound, and the area of the main peak has decreased. What is this new peak?

A3: An earlier eluting peak in a reverse-phase HPLC system often indicates a more polar compound. In the case of this compound, this is likely due to the hydrolysis of the sulfonic acid group, a process known as desulfonation, which would result in the formation of the more polar p-cresol. This can be triggered by moisture and/or elevated temperatures.

Q4: How can I confirm the identity of the degradation products?

A4: The identity of degradation products can be confirmed using mass spectrometry (MS) coupled with HPLC (LC-MS). By comparing the mass-to-charge ratio of the unknown peak with the expected masses of potential degradation products (e.g., p-cresol from desulfonation, or oxidized products), you can identify the impurities. Further structural elucidation can be achieved using techniques like NMR spectroscopy if the degradation products are isolated.

Q5: Are there any known incompatibilities for this compound during storage or in formulations?

A5: Yes, as a sulfonic acid, it is incompatible with strong bases and strong oxidizing agents. Contact with bases will cause a neutralization reaction, while strong oxidizers can lead to rapid and extensive degradation of the aromatic ring and the hydroxyl group. Care should be taken to avoid storing or mixing this compound with such materials.

Visualizations

logical_workflow start Stability Issue Observed (e.g., color change, new HPLC peak) check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal - Humidity start->check_storage hplc_analysis Perform HPLC Analysis (Stability-Indicating Method) check_storage->hplc_analysis characterize_degradant Characterize Degradation Product(s) (e.g., LC-MS, NMR) hplc_analysis->characterize_degradant compare_pathways Compare with Known Degradation Pathways characterize_degradant->compare_pathways implement_capa Implement Corrective Actions: - Optimize storage conditions - Use inert atmosphere - Reformulate if necessary compare_pathways->implement_capa

Caption: Troubleshooting workflow for stability issues.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Desulfonation) cluster_photodegradation Photodegradation parent 5-Hydroxy-2-methyl- benzenesulfonic acid quinone Quinone-type Products parent->quinone O₂ / Light / Peroxide pcresol p-Cresol parent->pcresol H₂O / Heat / Acid photo_products Various Photolytic Products parent->photo_products UV/Vis Light

Caption: Potential degradation pathways.

References

Technical Support Center: Degradation of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists investigating the degradation pathways of 5-Hydroxy-2-methylbenzenesulfonic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during microbial and chemical degradation experiments involving this compound.

Question: Why is there no observable degradation of this compound in my microbial culture?

Answer:

Several factors could be contributing to the lack of degradation in your microbial culture. Consider the following potential issues and troubleshooting steps:

  • Inappropriate Microbial Strain: The selected microbial culture may not possess the necessary enzymatic machinery to metabolize this compound. The presence of a sulfonate group on an aromatic ring can inhibit microbial growth and degradation.[1]

    • Troubleshooting:

      • Use an enriched microbial consortium from a site historically contaminated with sulfonated aromatic compounds.[2]

      • Consider bioaugmentation with a known degrader of sulfonated aromatics, if available.[1]

      • Screen different microbial strains known for degrading aromatic compounds, such as Pseudomonas, Arthrobacter, or Alcaligenes species.[3]

  • Substrate Toxicity or Inhibition: High concentrations of this compound may be toxic or inhibitory to the microbial culture.[1]

    • Troubleshooting:

      • Start with a lower concentration of the substrate and gradually increase it as the culture adapts.

      • Perform a toxicity assay to determine the inhibitory concentration of the compound for your specific microbial strain.

  • Nutrient Limitation: The growth medium may be lacking essential nutrients required for microbial growth and enzyme production. While the target compound can sometimes serve as a carbon or sulfur source, other nutrients are critical.[3]

    • Troubleshooting:

      • Ensure the medium contains adequate sources of nitrogen, phosphorus, and trace elements.

      • If the goal is to utilize the compound as a sole sulfur source, ensure all other sulfur sources are excluded from the medium.[3]

  • Unfavorable Culture Conditions: The pH, temperature, or oxygen availability may not be optimal for the metabolic activity of the degrading microorganisms.

    • Troubleshooting:

      • Optimize culture conditions (pH, temperature, agitation) for your specific microbial strain(s).

      • Ensure adequate aeration for aerobic degradation pathways, as initial enzymatic attacks on aromatic rings are often oxygen-dependent.[3]

  • Repression of Degradative Enzymes: The presence of more easily metabolizable substrates in the medium can repress the expression of the enzymes required for the degradation of complex molecules like this compound.[3]

    • Troubleshooting:

      • Use a minimal medium with this compound as the sole or primary source of carbon or sulfur to induce the relevant catabolic pathways.

Question: An unexpected intermediate is accumulating in my chemical degradation experiment. How can I identify it and understand its formation?

Answer:

The accumulation of an unexpected intermediate in a chemical degradation study (e.g., forced degradation) suggests an incomplete reaction or a side reaction. Here’s how to approach this issue:

  • Identification of the Intermediate:

    • Methodology: The primary techniques for identifying degradation products are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as LC-MS/MS or LC-TOF-MS.[4] This will provide the molecular weight and fragmentation pattern of the intermediate, which are crucial for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural confirmation if the intermediate can be isolated in sufficient quantity.

    • Protocol:

      • Inject a sample of the reaction mixture into the LC-MS system.

      • Determine the retention time and obtain the mass spectrum of the unknown peak.

      • Based on the mass and fragmentation pattern, propose a potential structure for the intermediate. Consider common reactions like hydroxylation, oxidation of the methyl group, or desulfonation.

  • Understanding its Formation:

    • Reaction Conditions: The nature of the intermediate is highly dependent on the degradation conditions.

      • Oxidative Degradation (e.g., using H₂O₂): Intermediates are often hydroxylated derivatives of the parent compound. The aromatic ring or the methyl group can be oxidized.[4]

      • Hydrolytic Degradation (Acidic or Basic): For this compound, hydrolysis is less likely to be the primary degradation pathway unless it leads to desulfonation under harsh conditions.

      • Photolytic Degradation (UV light): Photodegradation can lead to a variety of radical-mediated reactions and complex product mixtures.

    • Troubleshooting:

      • Review the reaction conditions (reagent concentration, temperature, pH, reaction time). The accumulation of an intermediate may indicate that the conditions are not harsh enough for complete degradation.

      • Consider taking time-point samples during the degradation process to observe the formation and subsequent potential degradation of the intermediate, which can help in elucidating the degradation pathway.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of this compound.

What are the likely initial steps in the microbial degradation of this compound?

While specific pathways for this compound are not well-documented, based on the degradation of similar sulfonated aromatic compounds, the initial steps likely involve an attack on the aromatic ring by oxygenases. A plausible initial step is dioxygenation, where a dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate and the cleavage of the carbon-sulfur bond (desulfonation).[3] The resulting intermediate would be a catechol derivative, which can then undergo ring cleavage for further metabolism.

What are the expected end products of complete microbial degradation (mineralization)?

Complete microbial degradation, or mineralization, of this compound would result in the conversion of the organic molecule into inorganic compounds. The expected end products are carbon dioxide (CO₂), water (H₂O), and sulfate (SO₄²⁻) from the sulfonate group. The release of sulfate is a key indicator of the breakdown of the sulfonate group.[2]

What analytical methods are suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the disappearance of the parent compound and the appearance of degradation products.[3] A reverse-phase C18 column is typically used. For the identification of unknown intermediates and final products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[4] To confirm desulfonation, the concentration of sulfate ions in the medium can be measured using ion chromatography.

What are the typical conditions for a forced degradation study of this compound?

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.[6] Typical conditions include:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperatures (e.g., 60-80°C)Desulfonation
Base Hydrolysis 0.1 M NaOH at room or elevated temperaturesDesulfonation, Ring Opening
Oxidation 3-30% H₂O₂ at room temperatureHydroxylation, Oxidation of Methyl Group
Thermal Degradation Dry heat (e.g., >80°C)Various decomposition reactions
Photodegradation Exposure to UV light (e.g., 254 nm or broad spectrum)Radical-mediated reactions

Table 1: Typical conditions for forced degradation studies.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay

  • Prepare a minimal salt medium: This should contain all essential nutrients except for a sulfur source.

  • Add this compound: Introduce the target compound as the sole source of sulfur at a non-inhibitory concentration (e.g., 50-100 mg/L).

  • Inoculate with microbial culture: Add a suitable inoculum (e.g., activated sludge from a wastewater treatment plant or a specific bacterial strain).

  • Incubate under aerobic conditions: Place the culture in a shaker incubator at an appropriate temperature (e.g., 25-30°C) with vigorous shaking (e.g., 150-200 rpm) to ensure sufficient aeration.

  • Monitor degradation: At regular intervals, withdraw samples and analyze for the disappearance of the parent compound using HPLC-UV and the formation of sulfate ions using ion chromatography.

Protocol 2: HPLC Method for Quantification

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 230 nm and 280 nm).

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound.

Visualizations

Microbial_Degradation_Pathway cluster_0 Proposed Microbial Degradation Pathway HMBSA 5-Hydroxy-2-methyl- benzenesulfonic acid Intermediate1 Dihydroxylated Intermediate (Catechol derivative) HMBSA->Intermediate1 Dioxygenase (Desulfonation) RingCleavage Ring Cleavage Products Intermediate1->RingCleavage Dioxygenase Metabolites Further Metabolites RingCleavage->Metabolites Various Enzymes Mineralization CO2 + H2O + SO4^2- Metabolites->Mineralization Central Metabolism

Caption: Proposed microbial degradation pathway for this compound.

Troubleshooting_Workflow Start No Degradation Observed CheckStrain Is the microbial strain appropriate? Start->CheckStrain CheckToxicity Is the substrate concentration inhibitory? CheckStrain->CheckToxicity Yes ActionStrain Use enriched culture or known degrader strains. CheckStrain->ActionStrain No CheckNutrients Are essential nutrients limiting? CheckToxicity->CheckNutrients No ActionToxicity Lower substrate concentration. CheckToxicity->ActionToxicity Yes CheckConditions Are culture conditions optimal? CheckNutrients->CheckConditions No ActionNutrients Supplement medium with necessary nutrients. CheckNutrients->ActionNutrients Yes Success Degradation Observed CheckConditions->Success Yes ActionConditions Optimize pH, temperature, and aeration. CheckConditions->ActionConditions No ActionStrain->Start ActionToxicity->Start ActionNutrients->Start ActionConditions->Start

Caption: Troubleshooting workflow for lack of microbial degradation.

References

Minimizing byproduct formation in benzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of benzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of benzenesulfonic acid?

The main byproduct formed during the sulfonation of benzene is diphenyl sulfone.[1][2] This occurs through a secondary reaction where benzenesulfonic acid reacts with another molecule of benzene.[1] Additionally, if sulfur trioxide is used as the sulfonating agent under non-anhydrous conditions, sulfuric acid can also be a byproduct.[3]

Q2: What is the mechanism of diphenyl sulfone formation?

Diphenyl sulfone is formed via a Friedel-Crafts-type reaction.[1] In this reaction, benzenesulfonic acid acts as an electrophile that attacks a benzene molecule. This is more likely to occur at higher temperatures and with longer reaction times.

Q3: How can I minimize the formation of diphenyl sulfone?

Several methods can be employed to reduce the formation of diphenyl sulfone:

  • Using an excess of benzene: This shifts the reaction equilibrium to favor the formation of benzenesulfonic acid over the byproduct.[1]

  • Azeotropic removal of water: Continuously removing water from the reaction mixture drives the primary sulfonation reaction forward and can help reduce byproduct formation.[1]

  • Addition of inhibitors: Certain compounds can suppress the formation of diphenyl sulfone. Examples include sodium benzenesulfonate and acetic anhydride.[1][4][5]

  • Controlling reaction temperature: Higher temperatures tend to increase the rate of diphenyl sulfone formation.[6] Maintaining a controlled temperature is crucial.

Q4: What is the role of fuming sulfuric acid (oleum) in this synthesis?

Fuming sulfuric acid, or oleum, is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[7][8] It is a much more potent sulfonating agent than concentrated sulfuric acid because it contains a higher concentration of the electrophile, SO₃.[8] Using oleum can lead to faster reaction times but may also increase the risk of byproduct formation if not carefully controlled.[6]

Q5: Is the sulfonation of benzene a reversible reaction?

Yes, the sulfonation of benzene is a reversible process.[9][10] The forward reaction (sulfonation) is favored by using concentrated sulfuric acid or oleum. The reverse reaction (desulfonation) is favored by heating benzenesulfonic acid with dilute aqueous acid.[7][9][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High levels of diphenyl sulfone byproduct - High reaction temperature.- Prolonged reaction time.- Insufficient excess of benzene.- Presence of water in the reaction mixture (when using H₂SO₄).- Lower the reaction temperature. See Table 1 for recommended temperature ranges.- Optimize the reaction time; monitor the reaction progress using techniques like HPLC.- Increase the molar ratio of benzene to the sulfonating agent.- For reactions with sulfuric acid, consider azeotropic removal of water.- Add an inhibitor such as sodium benzenesulfonate or acetic anhydride as detailed in the experimental protocols below.[1][4][5]
Low yield of benzenesulfonic acid - Incomplete reaction.- Reversibility of the reaction.- Loss of product during workup.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure a sufficient concentration of the sulfonating agent.- If using sulfuric acid, remove water as it forms to drive the reaction forward.- Optimize the purification and isolation steps to minimize loss.
Reaction is too slow - Low reaction temperature.- Insufficient concentration of the sulfonating agent.- Gradually increase the reaction temperature, keeping in mind the potential for increased byproduct formation.- Use a stronger sulfonating agent, such as fuming sulfuric acid (oleum), if appropriate for your experimental goals.
Discolored product - Oxidation or other side reactions.- Ensure the use of high-purity starting materials.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the purification process.

Quantitative Data on Byproduct Formation

The following table summarizes the impact of different reaction conditions on the formation of diphenyl sulfone.

Sulfonating Agent Reaction Conditions Diphenyl Sulfone (%) Benzenesulfonic Acid Yield (%) Reference
93% H₂SO₄Benzene vapor at 150-170°C for ~10 hoursNot specified, but free acid controlled at 4-5%96.5% (sulfonation yield)[12]
H₂SO₄ and Thionyl ChlorideNot specified1.6%96.3%[6]
Sulfur Trioxide with Acetic Anhydride inhibitorRefluxing benzene at 40°C under reduced pressure (400 mm Hg)1.5%98%[5]
Liquid Sulfur Trioxide with Sodium Benzenesulfonate inhibitorBenzene and liquid SO₃ at 70-75°C5.3%95.5%[4]
Oleum (35.6% SO₃)Continuous process, 70-110°C~1%Not specified[1]
Excess Benzene with Azeotropic Removal of WaterBatch process<2%93.1% (in final product mixture)[1]

Experimental Protocols

Protocol 1: Sulfonation with Sulfur Trioxide and Acetic Anhydride Inhibitor[5]

This protocol aims to minimize diphenyl sulfone formation by using acetic anhydride as an inhibitor.

  • Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a thermometer.

  • Reactant Charging:

    • Charge the reaction flask with dry benzene (5 gram molecules) and acetic anhydride (1 g).

    • Heat the flask to 40°C.

    • Gradually reduce the pressure to approximately 400 mm Hg to allow the benzene to reflux vigorously.

  • Sulfur Trioxide Addition:

    • Charge a separate generator with liquid, stabilized sulfur trioxide (2.5 gram molecules).

    • Connect the generator to the reaction flask to allow the aspiration of sulfur trioxide vapor into the refluxing benzene.

    • Gently warm the sulfur trioxide generator to about 30°C to aid evaporation.

  • Reaction:

    • Discontinue external heating of the reaction flask once the addition of sulfur trioxide begins.

    • The reaction is complete when all the sulfur trioxide has been transferred, and the refluxing of benzene ceases.

  • Workup and Isolation:

    • Distill off the excess benzene under vacuum.

    • The remaining product is anhydrous benzenesulfonic acid, which will crystallize upon standing in a desiccator over concentrated sulfuric acid.

Expected Outcome: The resulting benzenesulfonic acid is typically contaminated with approximately 0.2% sulfuric acid and 1.5% diphenyl sulfone, with a yield of around 98% based on the sulfur trioxide used.[5]

Protocol 2: Sulfonation with Liquid Sulfur Trioxide and Sodium Benzenesulfonate Inhibitor[4]

This method utilizes sodium benzenesulfonate as an inhibitor to suppress byproduct formation.

  • Reactant Charging:

    • In a reaction flask, add 20 mL of benzene and 10.1 g of sodium benzenesulfonate.

    • While stirring, add 10 mL of liquid sulfur trioxide.

  • Simultaneous Addition:

    • In a dropping funnel, prepare a mixture of 50 mL of benzene and 27 mL of liquid sulfur trioxide.

    • Simultaneously add this mixture to the reaction flask over a period of approximately 30 minutes.

    • Maintain the reaction temperature between 70-75°C.

  • Reaction Completion:

    • After the addition is complete, continue stirring and maintain the temperature for an additional 60 minutes.

  • Analysis:

    • The final reaction mixture can be analyzed by appropriate methods (e.g., HPLC) to determine the product and byproduct composition.

Expected Outcome: The reaction solution is expected to contain approximately 91.5% benzenesulfonic acid and 5.3% diphenyl sulfone, with a benzenesulfonic acid yield of 95.5% (based on benzene).[4]

Visualizations

Byproduct_Formation_Pathway Benzene1 Benzene BSA Benzenesulfonic Acid Benzene1->BSA Electrophilic Aromatic Substitution SO3 SO3 (from H2SO4 or Oleum) SO3->BSA DiphenylSulfone Diphenyl Sulfone (Byproduct) BSA->DiphenylSulfone Friedel-Crafts type reaction Benzene2 Benzene Benzene2->DiphenylSulfone

Caption: Pathway of Diphenyl Sulfone Formation.

Experimental_Workflow_Minimization cluster_prep Reaction Setup cluster_methods Minimization Strategies cluster_analysis Analysis and Outcome Start Start: Benzene + Sulfonating Agent Conditions Control Reaction Conditions (Temperature, Time) Start->Conditions ExcessBenzene Use Excess Benzene Conditions->ExcessBenzene AzeotropicRemoval Azeotropic Removal of Water Conditions->AzeotropicRemoval Inhibitor Add Inhibitor (e.g., Acetic Anhydride, Sodium Benzenesulfonate) Conditions->Inhibitor ReactionMixture Reaction Mixture ExcessBenzene->ReactionMixture AzeotropicRemoval->ReactionMixture Inhibitor->ReactionMixture Analysis Analyze Byproduct Level (e.g., HPLC) ReactionMixture->Analysis DesiredOutcome Minimized Byproduct Formation Analysis->DesiredOutcome

Caption: Workflow for Minimizing Byproduct Formation.

References

Technical Support Center: Scaling Up the Synthesis of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 5-Hydroxy-2-methylbenzenesulfonic acid. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most common industrial approach is the direct sulfonation of p-cresol (4-methylphenol) using a sulfonating agent, typically concentrated sulfuric acid or oleum.[1] This method is favored for its use of readily available and cost-effective starting materials.

Q2: What are the primary reactants and their typical stoichiometry? A2: The primary reactants are p-cresol and a sulfonating agent. An excess of the sulfonating agent is generally used to ensure complete conversion and to act as the reaction solvent. The molar ratio of sulfuric acid to p-cresol can vary, but a range of 2:1 to 4:1 is common for laboratory and pilot scales.

Q3: What are the critical reaction parameters to control during scale-up? A3: The most critical parameters are temperature, reaction time, and the rate of reagent addition. Temperature control is crucial as sulfonation reactions are exothermic and high temperatures can lead to the formation of unwanted isomers and byproducts, such as sulfones and oxidation products.[1][2]

Q4: What is the expected yield for this synthesis? A4: Yields can vary based on reaction conditions and purification methods. With optimized conditions, yields can be quite high. For instance, a related synthesis of 2-Hydroxy-5-methylbenzenesulfonic acid reports a yield of 93%.[3] Careful control of temperature and reaction time is key to maximizing the yield of the desired product.

Q5: How is the product typically isolated and purified on a larger scale? A5: On a larger scale, the product is often isolated by cooling the reaction mixture and inducing crystallization.[4] The product can also be "salted out" by adding a solution of sodium chloride or sodium sulfate to decrease its solubility and promote precipitation.[4] Purification is commonly achieved through recrystallization from an appropriate solvent system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p_cresol p-Cresol reactor Jacketed Reactor p_cresol->reactor h2so4 Conc. Sulfuric Acid add Controlled Addition (Exothermic) h2so4->add reactor->add react Heating & Stirring add->react cool Cool Reaction Mixture (e.g., to 15°C) react->cool quench Quench (Optional, e.g., on ice) cool->quench isolate Isolate via Filtration quench->isolate crude Crude Product isolate->crude purify Recrystallization crude->purify final Pure 5-Hydroxy-2-methyl- benzenesulfonic Acid purify->final

Caption: Scaled-up synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Note: This procedure should be optimized for specific equipment and scale. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6]

Materials:

  • p-Cresol (CAS: 106-44-5)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Chloride (or Sodium Sulfate)

  • Deionized Water

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven (vacuum or nitrogen purge capable)

Procedure:

  • Charging the Reactor: Charge the reactor with p-cresol. If solid, heat the reactor jacket gently to melt the p-cresol (melting point ~35°C).

  • Initial Agitation: Begin stirring the molten p-cresol to ensure uniform temperature.

  • Sulfuric Acid Addition: Slowly add concentrated sulfuric acid via the addition funnel. Monitor the internal temperature closely. The addition is exothermic; maintain the temperature between 30-40°C using the cooling circulator.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 100-110°C).[4] Maintain this temperature with continuous stirring for a specified duration (e.g., 2-4 hours) until reaction completion is confirmed (e.g., by HPLC analysis).

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture in a controlled manner to a temperature below 20°C, preferably around 15°C, to induce crystallization of the product.[4]

  • Work-up (Salting Out): If crystallization is slow or incomplete, slowly add a saturated sodium chloride or sodium sulfate solution to the cooled mixture while stirring to precipitate the sodium salt of the sulfonic acid.[4]

  • Isolation: Filter the resulting slurry to collect the crude product.

  • Washing: Wash the filter cake with a cold, dilute brine solution (e.g., 6% sodium sulfate solution) to remove residual acid and impurities.[4]

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 45-50°C) to a constant weight.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Reaction temperature too low. 2. Insufficient reaction time. 3. Poor quality or wet reagents.1. Ensure accurate temperature monitoring and control. Increase temperature as per optimized protocol. 2. Extend reaction time and monitor progress via in-process controls (e.g., HPLC, TLC). 3. Use anhydrous grade reagents. p-Cresol is hygroscopic and should be protected from moisture.[6]
Formation of Dark, Tarry Byproducts 1. Reaction temperature too high, causing oxidation or charring.[2] 2. Formation of sulfones at elevated temperatures.[1]1. Maintain strict temperature control. Improve heat dissipation by reducing the addition rate or enhancing cooling. 2. Lower the reaction temperature. Consider using a milder sulfonating agent like chlorosulfonic acid in a suitable solvent at lower temperatures, though this introduces different handling challenges.[7]
Product Fails to Crystallize/Precipitate 1. Product is highly soluble in the final reaction mixture. 2. Insufficient cooling.1. Employ "salting out" by adding saturated NaCl or Na2SO4 solution to decrease product solubility.[4] 2. Ensure the reaction mixture is cooled sufficiently (e.g., to 15°C or lower) and allow adequate time for crystallization.[4]
High Levels of Isomeric Impurities 1. Reaction conditions favor thermodynamic vs. kinetic products. Sulfonation of phenols can yield different isomers depending on temperature.[1]1. Adjust the reaction temperature. Lower temperatures often favor the kinetically controlled ortho-isomer, while higher temperatures can lead to rearrangement to the more thermodynamically stable para-isomer. For p-cresol, the primary substitution is expected ortho to the hydroxyl group.
Difficult Filtration (Fine Particles) 1. Crystallization occurred too rapidly.1. Implement a controlled cooling profile. A slower cooling rate can promote the growth of larger, more easily filterable crystals.

Troubleshooting Logic Diagram

G start Experiment Complete check_yield Check Yield & Purity start->check_yield yield_ok Yield Acceptable? check_yield->yield_ok yield_low Low Yield yield_ok->yield_low No purity_ok Purity Acceptable? yield_ok->purity_ok Yes yield_actions Verify Temp & Time Check Reagent Quality Optimize Work-up yield_low->yield_actions end_rework Rework/Re-evaluate yield_actions->end_rework purity_low Impure Product (Isomers/Byproducts) purity_ok->purity_low No isolation_issue Isolation Issues? (e.g., Oiling Out) purity_ok->isolation_issue Yes purity_actions Adjust Reaction Temp Improve Purification Check for Sulfone Formation purity_low->purity_actions purity_actions->end_rework isolation_bad Yes isolation_issue->isolation_bad Yes end_ok Process Successful isolation_issue->end_ok No isolation_actions Optimize Cooling Rate Employ 'Salting Out' Adjust Solvent isolation_bad->isolation_actions isolation_actions->end_rework

Caption: Decision tree for troubleshooting the synthesis scale-up.

Safety Precautions

Handling p-Cresol (CAS: 106-44-5):

  • Hazards: Toxic if swallowed or in contact with skin.[8] Causes severe skin burns and eye damage.[5] It is also combustible.[9]

  • PPE: Wear chemical-resistant gloves, protective clothing, and eye/face protection.[10] Work in a well-ventilated area or chemical fume hood.[6]

  • First Aid: In case of skin contact, immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[8] For eye contact, rinse cautiously with water for several minutes.[8] If swallowed, do NOT induce vomiting and call a poison center or doctor immediately.[6]

Handling Concentrated Sulfuric Acid:

  • Hazards: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water, releasing significant heat.

  • PPE: Use a face shield, acid-resistant gloves, and a chemical-resistant apron.

  • Handling: Always add acid to other liquids slowly and with stirring; never the other way around. Ensure the reaction vessel can handle the exothermic nature of the reaction and any subsequent dilutions.

References

Technical Support Center: Overcoming Challenges in the Work-up of Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of sulfonation reaction work-ups.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of sulfonation reactions in a question-and-answer format.

My reaction mixture is very viscous and difficult to handle after sulfonation. What can I do?

High viscosity is a common issue, often due to the presence of excess sulfonating agent (like oleum) or the nature of the sulfonic acid product itself.

  • Controlled Quenching: Carefully and slowly add the viscous reaction mixture to a chilled aqueous solution or ice. This will dilute the excess sulfuric acid and often reduce the viscosity. It is crucial to control the temperature during this highly exothermic process to prevent product degradation.

  • Solvent Addition: In some cases, the addition of a suitable co-solvent to the reaction mixture before quenching can help to reduce viscosity. The choice of solvent will depend on the specific product and subsequent work-up steps.

I'm observing the formation of an emulsion during the aqueous work-up. How can I break it?

Emulsion formation is a frequent challenge when partitioning the sulfonic acid between an organic solvent and an aqueous phase.

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1][2] This increases the polarity of the aqueous phase, which can help to force the separation of the two layers.[1]

  • Change Solvent: If possible, try using a different organic solvent for the extraction. Sometimes, a simple change in the solvent can prevent or break an emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of celite or glass wool can sometimes break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[3][4]

  • Gentle Heating: In some cases, gently warming the mixture can help to break the emulsion, but this should be done with caution to avoid product decomposition.

  • Addition of a Small Amount of a Different Solvent: Adding a small amount of a solvent like methanol can sometimes disrupt the emulsion.[2]

How can I effectively remove residual sulfuric acid from my sulfonic acid product?

Residual sulfuric acid is a common impurity that can affect the purity and properties of the final product.

  • Recrystallization: Sulfonic acids can often be purified by recrystallization from water or a mixture of solvents.[1] Since sulfonic acids are strong acids, they may crystallize with water molecules.[1]

  • Precipitation of Sulfate Salts: One common method involves diluting the reaction mixture with water and then adding a metal hydroxide or carbonate (e.g., calcium hydroxide or barium carbonate) to precipitate the sulfuric acid as an insoluble sulfate salt (e.g., CaSO₄ or BaSO₄), which can then be filtered off.[5] The soluble metal sulfonate can then be converted back to the sulfonic acid using a strong acid cation exchange resin.

  • Solvent Extraction: For some sulfonic acids, a liquid-liquid extraction can be used to separate the product from the bulk of the sulfuric acid. The choice of solvents is critical for achieving good separation.

  • Azeotropic Distillation: Water can be removed from the sulfonic acid by azeotropic distillation with a solvent like toluene. This can be particularly useful for drying the final product.[1]

My sulfonic acid product is difficult to isolate and seems to be hygroscopic. What are the best practices for handling it?

Many sulfonic acids are hygroscopic and can be challenging to handle.

  • Anhydrous Techniques: Use anhydrous solvents and handle the product under an inert atmosphere (e.g., nitrogen or argon) to the extent possible, especially during the final isolation and drying steps.

  • Drying Agents: Use a suitable drying agent to remove residual water from the organic solution before isolating the product.

  • Vacuum Drying: Drying the isolated product under high vacuum, sometimes with gentle heating, can help to remove residual water and solvents.

  • Lyophilization (Freeze-Drying): For thermally sensitive sulfonic acids, lyophilization can be an effective method for removing water.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in sulfonation reactions and how can I minimize them?

A1: A common byproduct is the formation of sulfones (diaryl sulfones in the case of aromatic sulfonation).[6] These are formed by the reaction of the sulfonic acid product with the starting material. To minimize sulfone formation, it is important to control the reaction temperature and the molar ratio of the sulfonating agent to the substrate.[7] Using a milder sulfonating agent or a lower reaction temperature can often reduce the formation of these byproducts.

Q2: Is the sulfonation reaction always reversible? How can I control the direction of the reaction?

A2: Aromatic sulfonation is a reversible reaction.[8][9][10] The direction of the equilibrium can be controlled by the concentration of water in the reaction mixture.

  • To favor sulfonation: Use concentrated sulfuric acid or fuming sulfuric acid (oleum) to remove the water that is formed as a byproduct, thus driving the reaction towards the product.

  • To favor desulfonation (removal of the sulfonic acid group): Use dilute aqueous acid and heat.[8][9] This can be a useful strategy for using the sulfonic acid group as a temporary protecting or directing group in a multi-step synthesis.

Q3: What analytical techniques are best for monitoring the progress of my sulfonation reaction and the purity of my product?

A3:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the disappearance of the starting material and the formation of the sulfonic acid product.[11][12][13][14][15] It can also be used to assess the purity of the final product.

  • Titration: The sulfonic acid product can be quantified by titration with a standard base. This can be a simple and effective way to determine the yield of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the sulfonic acid product and to identify any impurities.

Data Presentation

Table 1: Common Solvents for Recrystallization of Sulfonic Acids

Solvent/Solvent SystemTypical ApplicationNotes
WaterPurification of many water-soluble sulfonic acids.Can lead to the formation of hydrates.[1]
Ethanol/WaterFor sulfonic acids with moderate polarity.The ratio can be adjusted to achieve optimal solubility.
Acetic Acid/WaterAnother common solvent pair for recrystallization.
Toluene/HexaneFor less polar sulfonic acids.

Table 2: HPLC Conditions for Sulfonic Acid Analysis

ParameterTypical Value/ConditionReference
Column C8 or C18 reverse-phase[12][13][14][15]
Mobile Phase Acetonitrile/Water or Methanol/Water with an ion-pairing agent[12][13][14][15]
Detector UV or Fluorescence[15]
Flow Rate 0.5 - 1.5 mL/min
Temperature 25 - 40 °C[15]

Experimental Protocols

Protocol 1: General Procedure for Quenching a Sulfonation Reaction

  • Prepare a beaker with a stirrer containing crushed ice or a chilled aqueous solution (e.g., water or brine). The volume should be sufficient to dilute the reaction mixture significantly.

  • Place the beaker in an ice bath to maintain a low temperature.

  • Slowly and carefully add the sulfonation reaction mixture to the stirred, chilled solution dropwise or in a thin stream.

  • Monitor the temperature of the quenching solution continuously and ensure it does not rise significantly. The rate of addition should be controlled to keep the temperature within a safe and effective range (typically below 10-20°C, but this is reaction-dependent).

  • Once the addition is complete, continue stirring the mixture for a period of time to ensure complete quenching and dissolution of the product.

  • Proceed with the appropriate work-up procedure (e.g., extraction, filtration).

Protocol 2: Step-by-Step Guide to Breaking an Emulsion

  • Initial Assessment: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, the emulsion will break on its own with time.

  • Addition of Brine: If the emulsion persists, add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. Stopper the funnel and gently rock it back and forth. Avoid vigorous shaking, which can worsen the emulsion.

  • Gentle Stirring: If the emulsion is still present, you can try to gently stir the emulsified layer with a glass rod.

  • Filtration: As a next step, you can attempt to filter the entire mixture through a plug of glass wool or a pad of Celite in a funnel.

  • Solvent Addition: If the above methods fail, the addition of a small amount of a different miscible solvent (e.g., a few milliliters of methanol to an ethyl acetate/water emulsion) can sometimes be effective.[2]

  • Centrifugation: If a centrifuge is available, transfer the mixture to centrifuge tubes and spin at a moderate speed until the layers separate.[3][4]

Visualizations

Sulfonation_Workup_Workflow Start Sulfonation Reaction Mixture Quench Quenching (e.g., with ice/water) Start->Quench Phase_Separation Phase Separation / Extraction Quench->Phase_Separation Aqueous_Layer Aqueous Layer (contains H₂SO₄ and some product) Phase_Separation->Aqueous_Layer Separate Organic_Layer Organic Layer (contains sulfonic acid product) Phase_Separation->Organic_Layer Separate Purification Purification of Sulfonic Acid Organic_Layer->Purification Drying Drying Purification->Drying Final_Product Isolated Sulfonic Acid Drying->Final_Product Troubleshooting_Decision_Tree Problem Work-up Problem Encountered Emulsion Emulsion Formation Problem->Emulsion High_Viscosity High Viscosity Problem->High_Viscosity Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Low_Purity Low Purity Problem->Low_Purity Add_Brine Add Saturated Brine Emulsion->Add_Brine Try First Controlled_Quench Slow, Controlled Quench High_Viscosity->Controlled_Quench Check_TLC_HPLC Check Reaction Progress (TLC/HPLC) Incomplete_Reaction->Check_TLC_HPLC Recrystallize Recrystallize Product Low_Purity->Recrystallize Change_Solvent Change Extraction Solvent Add_Brine->Change_Solvent If Fails Filter_Celite Filter through Celite Change_Solvent->Filter_Celite If Fails Add_Cosolvent Add Co-solvent Controlled_Quench->Add_Cosolvent If Still Viscous Increase_Reaction_Time Increase Reaction Time/Temp Check_TLC_HPLC->Increase_Reaction_Time Column_Chromatography Column Chromatography Recrystallize->Column_Chromatography If Impurities Remain Sulfonation_Desulfonation_Equilibrium Arene Arene (Ar-H) + H₂SO₄ Sulfonic_Acid Aryl Sulfonic Acid (Ar-SO₃H) + H₂O Arene->Sulfonic_Acid Concentrated H₂SO₄ (removes H₂O) Sulfonic_Acid->Arene Dilute H₂SO₄, Heat (adds H₂O)

References

Preventing desulfonation during subsequent reaction steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted desulfonation during subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: What is desulfonation and why is it a concern during synthesis?

A: Desulfonation is the removal of a sulfonyl group (-SO₃H or its derivatives) from an organic molecule. It can occur under various reaction conditions, particularly in the presence of strong acids and heat, or through reductive cleavage.[1][2] This is a significant concern in multi-step syntheses as it can lead to the formation of undesired byproducts, reduce the yield of the target molecule, and complicate purification processes. In drug development, the sulfonic acid moiety is often crucial for imparting water solubility and biological activity; its unintended removal can render the molecule ineffective.[3]

Q2: What are the primary factors that can cause unintentional desulfonation?

A: The main factors that can induce desulfonation include:

  • Elevated Temperatures: Heating, especially in the presence of dilute acid, can promote the removal of a sulfonic acid group.[4]

  • Strongly Acidic Conditions: Hot, strong acids like HBr or refluxing in 6M HCl can cleave most sulfonates.[3] The desulfonation of arylsulfonic acids is essentially the reverse of sulfonation and is favored by high acid concentrations and temperature.[2][5]

  • Nucleophilic Attack: Sulfonate esters are potent electrophiles and can be susceptible to cleavage by nucleophiles. The stability towards nucleophiles varies greatly depending on the structure of the ester.[3][6]

  • Reductive Conditions: Certain reducing agents, such as active metals (sodium amalgam, samarium(II) iodide) or metal hydrides, can cleave the carbon-sulfur bond in sulfones.[1][7]

Q3: How can I prevent desulfonation during my reaction?

A: The most effective strategy to prevent unwanted desulfonation is to protect the sulfonic acid group. This involves converting the sulfonic acid into a more stable derivative, such as a sulfonate ester or amide, which can withstand the reaction conditions of subsequent steps.[3][8] The choice of protecting group is critical and depends on the specific reaction conditions you plan to employ. After the desired transformations are complete, the protecting group can be selectively removed to regenerate the sulfonic acid.

Q4: What are some common protecting groups for sulfonic acids and when should I use them?

A: Several protecting groups for sulfonic acids are available, each with its own stability profile. The choice depends on the downstream reaction conditions.

  • Neopentyl (Neo) esters: Highly resistant to nucleophilic displacement due to steric hindrance, but require harsh conditions for removal.[3][8]

  • Trichloroethyl (TCE) esters: Stable to non-basic nucleophiles and acidic conditions but are labile to basic nucleophiles and reducing conditions.[3]

  • Trifluoroethyl (TFE) and other fluorinated esters: Generally exhibit high stability towards nucleophiles due to electronic deactivation.[3] A trifluoroacetic acid (TFA)-labile protecting group has also been reported, which is resistant to nucleophilic attack but easily removed with TFA.[9]

  • Isobutyl (iBu) esters: More stable to acidic conditions than isopropyl esters but are more sensitive to nucleophilic cleavage.[3]

  • Phenyl (Ph) esters: Generally stable and can be cleaved under alkaline conditions.[6]

Troubleshooting Guide

Problem: I am observing significant loss of my sulfonic acid group during an acidic hydrolysis step.

Potential Cause Troubleshooting Suggestion
The reaction temperature is too high.Lower the reaction temperature. Desulfonation is often accelerated by heat, especially in acidic media.[4]
The acid concentration is too high.Use a milder acid or a lower concentration of the current acid. Consider if a less acidic condition can achieve the desired transformation.
The sulfonic acid is unprotected.Protect the sulfonic acid as a stable sulfonate ester (e.g., neopentyl or trifluoroethyl ester) before performing the acidic hydrolysis.[3][8]

Problem: My sulfonate-containing compound is degrading during a reaction involving a strong nucleophile.

Potential Cause Troubleshooting Suggestion
The sulfonate group is protected as a labile ester.Simple sulfonate esters are potent electrophiles.[3] Switch to a more sterically hindered or electronically deactivated protecting group like a neopentyl (Neo) or a trifluoroethyl (TFE) ester, which are more resistant to nucleophilic attack.[3]
The reaction conditions are too harsh.Attempt the reaction under milder conditions (e.g., lower temperature, shorter reaction time) to minimize nucleophilic attack on the sulfonate ester.

Data Presentation

Table 1: Comparative Stability of Selected Sulfonate Esters

The following table summarizes the stability of various sulfonate esters under different cleavage conditions, which can guide the selection of an appropriate protecting group.

Protecting GroupStability to Acidic Conditions (TFA, rt, 16h)Stability to Basic Nucleophiles (Piperidine/DMF)Stability to Weak Nucleophiles (NaI/DMF, 70°C)Cleavage Conditions
n-Butyl (nBu) StableCleavedCleavedBasic nucleophiles, weak nucleophiles
Isopropyl (iPr) LabileStableStableAcidic conditions
Isobutyl (iBu) StableCleavedCleavedBasic nucleophiles, weak nucleophiles
Neopentyl (Neo) StableStableStableHot strong acids (e.g., refluxing 48% HBr)[3]
Trichloroethyl (TCE) StableReacts to form sulfonamideStableBasic nucleophiles, reducing conditions[3]
Trifluoroethyl (TFE) StableStableStableRequires harsh removal conditions
Phenyl (Ph) StableStableStableAlkaline conditions[6]

This table is a summary based on findings from stability profiling studies.[3]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Sulfonic Acid as a Neopentyl Ester

This protocol describes a general method for protecting a sulfonic acid, a common strategy to prevent its unintended desulfonation in subsequent steps.

Materials:

  • Aryl sulfonic acid

  • Oxalyl chloride or thionyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Neopentyl alcohol

  • Pyridine or another suitable base

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Conversion to Sulfonyl Chloride: To a solution of the aryl sulfonic acid in dry DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add oxalyl chloride or thionyl chloride. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude sulfonyl chloride.

  • Esterification: Dissolve the crude sulfonyl chloride in dry DCM and cool to 0 °C. Add neopentyl alcohol followed by the dropwise addition of pyridine. Let the reaction mixture stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude neopentyl sulfonate ester can be purified by column chromatography.

Protocol 2: Assay for Monitoring Sulfonate Ester Stability

This protocol provides a framework for evaluating the stability of a protected sulfonate under specific reaction conditions to preemptively identify potential desulfonation issues.

Materials:

  • Protected sulfonate-containing compound

  • Reaction solvent (e.g., DMF, THF)

  • Reagent for the planned subsequent reaction step (e.g., acid, base, nucleophile)

  • Internal standard for HPLC analysis

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Quenching solution

Procedure:

  • Reaction Setup: In a reaction vial, dissolve a known amount of the protected sulfonate-containing compound and an internal standard in the reaction solvent.

  • Reaction Initiation: Add the reagent of interest (e.g., acid, base) to initiate the reaction. Start a timer and maintain the reaction at the desired temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution to stop any further degradation.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material, the desired product, and any potential desulfonated byproduct. The use of an internal standard allows for accurate quantification.

  • Data Analysis: Plot the concentration of the sulfonate-containing compound over time to determine its stability under the tested conditions.

Visualizations

Desulfonation_Factors_and_Prevention cluster_factors Factors Promoting Desulfonation cluster_prevention Preventative Strategies High_Temp High Temperature Desulfonation Unwanted Desulfonation High_Temp->Desulfonation Strong_Acid Strongly Acidic Conditions Strong_Acid->Desulfonation Nucleophiles Nucleophilic Attack Nucleophiles->Desulfonation Reducing_Agents Reductive Conditions Reducing_Agents->Desulfonation Protecting_Groups Use of Protecting Groups (e.g., Neo, TFE, TCE) Protecting_Groups->Desulfonation Prevents Milder_Conditions Use of Milder Reaction Conditions Milder_Conditions->Desulfonation Minimizes Optimize_Reagents Optimize Reagent Choice Optimize_Reagents->Desulfonation Avoids Sulfonate_Stability_Workflow Start Start: Protected Sulfonate Compound Setup Set up reaction with reagent and internal standard Start->Setup Incubate Incubate at desired temperature Setup->Incubate Sample Withdraw aliquots at time points Incubate->Sample Quench Quench reaction in aliquots Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Assess Stability Analyze->Data End End: Stability Profile Determined Data->End

References

Technical Support Center: HPLC Analysis of Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of aromatic sulfonic acids, with a primary focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing aromatic sulfonic acids in HPLC?

Peak tailing in the HPLC analysis of aromatic sulfonic acids is often a multifactorial issue. The most common causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar sulfonic acid group, leading to a secondary retention mechanism that causes peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the aromatic sulfonic acids and the residual silanols on the column.[3][4][5] If the pH is not optimized, it can lead to undesirable interactions and poor peak shape.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in broadened and tailing peaks.[2]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes. This can be caused by a void at the column inlet or a partially blocked inlet frit.[2]

  • Insufficient Buffer Capacity: A buffer with inadequate concentration may not be able to maintain a consistent pH throughout the separation, leading to peak shape issues.

Q2: How does the mobile phase pH affect the peak shape of aromatic sulfonic acids?

The mobile phase pH influences the ionization of both the aromatic sulfonic acid analytes and the stationary phase. Aromatic sulfonic acids are strong acids and will be ionized over a wide pH range. The key is to control the ionization of the silica surface. At a lower pH (typically below 3), the residual silanol groups on the silica packing are protonated (Si-OH), minimizing their ability to interact with the negatively charged sulfonate groups of the analytes.[2] This reduction in secondary interactions leads to more symmetrical peaks.

Q3: What are ion-pairing agents and how can they help with peak tailing?

Ion-pairing agents are additives to the mobile phase that contain both a hydrophobic region and an ionic group.[6] For analyzing anionic compounds like aromatic sulfonic acids, a cationic ion-pairing agent (e.g., tetrabutylammonium) is used. The proposed mechanisms are:

  • Ion-Pair Formation: The ion-pairing agent forms a neutral complex with the analyte in the mobile phase, which then has better retention and peak shape on a reversed-phase column.

  • Dynamic Ion-Exchange: The hydrophobic part of the ion-pairing agent adsorbs to the stationary phase, creating a dynamic ion-exchange surface that can interact with the charged analyte, improving retention and peak shape.[7]

Commonly used ion-pairing agents include tetraalkylammonium salts such as tetrabutylammonium hydroxide.[6]

Q4: Are there alternatives to ion-pairing chromatography for aromatic sulfonic acids?

Yes, mixed-mode chromatography is an excellent alternative.[8][9] Mixed-mode columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange functionalities. This allows for a dual retention mechanism that can provide good retention and peak shape for ionic compounds like aromatic sulfonic acids without the need for ion-pairing reagents in the mobile phase.[8][9]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in the HPLC analysis of aromatic sulfonic acids.

Problem: My aromatic sulfonic acid peak is tailing.

TroubleshootingWorkflow start Peak Tailing Observed check_ph Step 1: Evaluate Mobile Phase pH start->check_ph ph_low Is pH < 3? check_ph->ph_low adjust_ph Action: Lower pH to 2.5-3.0 with an acidifier (e.g., formic acid, phosphoric acid) ph_low->adjust_ph No check_column Step 2: Assess Column Condition & Type ph_low->check_column Yes solution Symmetrical Peak Achieved adjust_ph->solution is_endcapped Is the column end-capped? check_column->is_endcapped use_endcapped Action: Switch to a modern, high-purity, end-capped C18 or a polar-embedded column is_endcapped->use_endcapped No check_overload Step 3: Check for Sample Overload is_endcapped->check_overload Yes use_endcapped->solution overloaded Does diluting the sample improve peak shape? check_overload->overloaded dilute_sample Action: Dilute the sample or reduce injection volume overloaded->dilute_sample Yes advanced_methods Step 4: Consider Advanced Techniques overloaded->advanced_methods No dilute_sample->solution try_ion_pairing Action: Introduce a cationic ion-pairing agent (e.g., tetrabutylammonium hydroxide) advanced_methods->try_ion_pairing try_mixed_mode Action: Use a mixed-mode (RP/Anion-Exchange) column advanced_methods->try_mixed_mode try_ion_pairing->solution try_mixed_mode->solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q: I am observing significant peak tailing for my aromatic sulfonic acid. Where should I start?

A: Start by evaluating your mobile phase pH. For aromatic sulfonic acids on a standard silica-based reversed-phase column, a low pH is generally preferred to suppress the ionization of residual silanol groups.

  • Recommendation: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.0 using an appropriate acidifier like formic acid or phosphoric acid.

Q: I've lowered the pH, but the peak tailing persists. What's the next step?

A: Your column's stationary phase chemistry is the next critical factor to consider. Not all C18 columns are the same.

  • Recommendation: Use a modern, high-purity silica column that is end-capped. End-capping chemically derivatizes most of the residual silanol groups, making the surface less active and reducing secondary interactions.[2] Columns with a polar-embedded group can also help shield the silanols.

Q: My column is end-capped and the pH is low, but I still see tailing. Could it be my sample?

A: Yes, column overload is a common cause of peak tailing that is independent of chemical interactions.

  • Recommendation: Prepare a 1:10 dilution of your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Either continue with the diluted sample or reduce your injection volume.[2]

Q: I've tried all the above, and the tailing is still not resolved. What are my other options?

A: At this point, you should consider more advanced chromatographic techniques specifically designed for ionic compounds.

  • Option 1: Ion-Pairing Chromatography: Introduce a cationic ion-pairing reagent into your mobile phase. This will form a neutral ion pair with your anionic sulfonic acid, which will chromatograph with a much-improved peak shape on a reversed-phase column.

  • Option 2: Mixed-Mode Chromatography: Switch to a mixed-mode column that has both reversed-phase and anion-exchange characteristics.[8][9] This provides a dual retention mechanism that is highly effective for retaining and focusing ionic analytes like aromatic sulfonic acids, resulting in excellent peak shapes without the need for ion-pairing reagents.[8][9]

Data Presentation

The following tables summarize the expected impact of various parameters on the peak asymmetry of aromatic sulfonic acids. The Asymmetry Factor (As) is calculated at 10% of the peak height; a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Asymmetry Factor (As)Rationale
7.0> 2.0At neutral pH, residual silanols are ionized and strongly interact with the analyte.
4.51.5 - 2.0Partial ionization of silanols still leads to significant tailing.
3.01.2 - 1.5Ionization of silanols is suppressed, reducing secondary interactions.
2.5< 1.2Silanols are fully protonated, leading to minimal secondary interactions and improved symmetry.

Table 2: Effect of Column Chemistry and Additives on Peak Asymmetry

Chromatographic ConditionExpected Asymmetry Factor (As)Rationale
Standard C18 Column (non-end-capped)> 2.0High number of accessible silanol groups causes significant tailing.
End-Capped C18 Column1.2 - 1.5End-capping reduces the number of active silanols, improving peak shape.[2]
C18 with Ion-Pairing Agent< 1.2The ion-pairing agent masks the charge of the analyte, leading to symmetrical peaks.
Mixed-Mode (RP/AX) Column< 1.2The ion-exchange mechanism provides strong retention and focuses the analyte band, resulting in excellent peak symmetry.[8][9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with pH Control

This protocol is a starting point for the analysis of aromatic sulfonic acids like benzenesulfonic acid and p-toluenesulfonic acid using a standard end-capped C18 column.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Protocol 2: Mixed-Mode HPLC

This protocol is recommended for achieving optimal peak shape and retention for aromatic sulfonic acids.[8]

  • Column: Mixed-mode reversed-phase/anion-exchange (e.g., Amaze TR), 4.6 x 50 mm, 5 µm[8]

  • Mobile Phase: 20% Acetonitrile, 80% Water containing 15 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C

  • Detection: UV at 255 nm[8]

  • Injection Volume: 3 µL[8]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Chemical Interactions Leading to Peak Tailing

ChemicalInteractions cluster_surface Silica Surface cluster_solution Solution silanol Residual Silanol (Si-OH) interaction Secondary Interaction (Ionic) silanol->interaction sulfonic_acid Aromatic Sulfonic Acid (R-SO3-) sulfonic_acid->interaction peak_tailing Result: Peak Tailing interaction->peak_tailing Leads to

Caption: Interaction between sulfonic acid and residual silanols.

References

Technical Support Center: Enhancing the Resolution of Hydroxytoluenesulfonic Acid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving and analyzing hydroxytoluenesulfonic acid isomers using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating hydroxytoluenesulfonic acid isomers?

A1: The primary challenge lies in the structural similarity of the isomers (e.g., ortho-, meta-, and para-cresolsulfonic acid). These isomers often have very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard reversed-phase chromatography. Achieving baseline separation typically requires careful optimization of chromatographic conditions to exploit subtle differences in their interactions with the stationary and mobile phases.

Q2: Which chromatographic mode is most effective for separating these isomers?

A2: While reversed-phase HPLC is a common starting point, achieving adequate resolution of hydroxytoluenesulfonic acid isomers often necessitates more specialized techniques. Ion-pair reversed-phase chromatography is frequently the most successful approach. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized sulfonic acid group of the analytes. This enhances their retention on a non-polar stationary phase and can significantly improve selectivity between the isomers.

Q3: What type of HPLC column is recommended?

A3: A standard C18 column is a good initial choice for method development. However, for enhanced selectivity of aromatic isomers, a phenyl-based stationary phase can be beneficial. The π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes can provide a different selectivity compared to the hydrophobic interactions of a C18 phase.

Q4: How does mobile phase pH affect the separation?

A4: Mobile phase pH is a critical parameter. Hydroxytoluenesulfonic acids are strong acids, so they will be ionized over a wide pH range. The pH of the mobile phase should be controlled to ensure consistent ionization and interaction with the ion-pairing reagent. A pH of at least two units away from the pKa of the analytes is generally recommended to ensure they are in a single ionic form, which leads to sharper, more symmetrical peaks.[1]

Q5: What are common detection methods for hydroxytoluenesulfonic acid isomers?

A5: UV detection is the most common and straightforward method, as the aromatic ring of these isomers provides good chromophores. The detection wavelength should be set at or near the absorbance maximum of the isomers. For analytes with no or low UV activity, Evaporative Light Scattering Detection (ELSD) can be an alternative, especially if the counter-ion forms a non-volatile salt with the mobile phase additive.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Co-eluting Peaks 1. Inappropriate stationary phase.1a. Switch from a C18 to a Phenyl column to introduce π-π interaction selectivity. 1b. Consider a column with a higher carbon load or smaller particle size for increased efficiency.
2. Mobile phase composition not optimal.2a. Optimize the organic modifier (acetonitrile vs. methanol) concentration. 2b. Introduce or adjust the concentration of an ion-pairing reagent. 2c. Adjust the mobile phase pH to ensure consistent ionization.[1]
Peak Tailing 1. Secondary interactions with residual silanols on the stationary phase.1a. Use a modern, end-capped column. 1b. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask silanol groups. 1c. Adjust the mobile phase pH to be at least 2 pKa units away from the analyte's pKa.[1]
2. Column overload.2a. Dilute the sample and inject a smaller volume. 2b. Use a column with a larger internal diameter or higher loading capacity.
3. Column packing bed deformation.3a. Use a guard column and in-line filter to protect the analytical column. 3b. If a void is suspected, replace the column.
Poor Peak Shape (Fronting or Splitting) 1. Sample solvent incompatible with the mobile phase.1. Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used for solubility, inject the smallest possible volume.
2. Analyte existing in multiple ionic forms.2. Ensure the mobile phase is adequately buffered at a pH that ensures a single ionic state for all isomers.
Irreproducible Retention Times 1. Inadequate column equilibration.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection, especially when using ion-pairing reagents.
2. Fluctuations in mobile phase composition or pH.2. Prepare fresh mobile phase daily and ensure accurate pH measurement of the aqueous portion before adding the organic modifier.
3. Temperature fluctuations.3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Method Development for Separation of Hydroxytoluenesulfonic Acid Isomers using Ion-Pair Reversed-Phase HPLC

This protocol provides a systematic approach to developing a robust separation method.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 5 mM Tetrabutylammonium hydroxide in water, pH adjusted to 3.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve standard mixture of isomers in the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B).

2. Optimization Strategy:

If the initial conditions do not provide adequate resolution, systematically adjust the following parameters:

  • Ion-Pair Reagent Concentration:

    • Increase the concentration of tetrabutylammonium hydroxide in Mobile Phase A in increments (e.g., to 10 mM, then 15 mM). Higher concentrations will generally increase retention.

  • Mobile Phase pH:

    • Adjust the pH of Mobile Phase A (e.g., to 3.0 or 4.0). Lowering the pH can sometimes improve peak shape for acidic compounds.

  • Organic Modifier:

    • Replace acetonitrile with methanol. Methanol has different selectivity and may improve the resolution of closely eluting isomers.

  • Stationary Phase:

    • If resolution is still not satisfactory, switch to a Phenyl column (e.g., Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) and repeat the optimization process. The π-π interactions of the phenyl phase can offer unique selectivity for these aromatic isomers.

  • Gradient Slope:

    • If peaks are eluting too closely, decrease the gradient slope (e.g., 10% B to 40% B over 20 minutes) to increase the separation window.

3. Data Evaluation:

For each condition, evaluate the following parameters, aiming for a resolution (Rs) of >1.5 between all isomer peaks and a tailing factor (Tf) between 0.9 and 1.2.

Parameter Formula Acceptance Criteria
Resolution (Rs) Rs = 2(t_R2 - t_R1) / (w_1 + w_2)> 1.5
Tailing Factor (Tf) Tf = W_0.05 / 2f0.9 - 1.2
Capacity Factor (k') k' = (t_R - t_0) / t_02 - 10

Where t_R is the retention time, w is the peak width at the base, W_0.05 is the peak width at 5% of the peak height, f is the distance from the peak front to the peak maximum at 5% height, and t_0 is the column dead time.

Visualizations

MethodDevelopmentWorkflow start Start: Define Separation Goal (Baseline resolution of isomers) initial_conditions Select Initial Conditions (C18, Ion-Pair Reagent, Gradient) start->initial_conditions run_experiment Run Experiment & Acquire Data initial_conditions->run_experiment evaluate_results Evaluate Resolution (Rs) & Peak Shape (Tf) run_experiment->evaluate_results is_separation_adequate Is Rs > 1.5 and Tf acceptable? evaluate_results->is_separation_adequate optimize_ipr Optimize Ion-Pair Reagent (Concentration, Type) is_separation_adequate->optimize_ipr No end End: Final Validated Method is_separation_adequate->end Yes optimize_ipr->run_experiment optimize_mp Optimize Mobile Phase (pH, Organic Modifier) optimize_ipr->optimize_mp optimize_mp->run_experiment change_column Change Stationary Phase (e.g., to Phenyl column) optimize_mp->change_column change_column->initial_conditions

Caption: A workflow for systematic method development.

TroubleshootingTree start Problem: Poor Resolution check_all_peaks Are all peaks poorly resolved or just a specific pair? start->check_all_peaks all_peaks All Peaks check_all_peaks->all_peaks specific_pair Specific Pair check_all_peaks->specific_pair increase_efficiency Increase Column Efficiency - Use smaller particle size column - Increase column length all_peaks->increase_efficiency change_selectivity Change Selectivity specific_pair->change_selectivity optimize_mp Optimize Mobile Phase - Adjust organic % or gradient - Change organic solvent (ACN vs MeOH) change_selectivity->optimize_mp optimize_ipr Optimize Ion-Pair Conditions - Change IPR concentration - Change IPR type optimize_mp->optimize_ipr change_column Change Column Chemistry (e.g., C18 to Phenyl) optimize_ipr->change_column check_temp Adjust Column Temperature change_column->check_temp

Caption: A decision tree for troubleshooting poor resolution.

IonPairMechanism Mechanism of Ion-Pair Chromatography cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (e.g., C18) Analyte- Hydroxytoluenesulfonic Acid Anion (Analyte⁻) IonPair Neutral Ion Pair [Analyte⁻-IPR⁺] Analyte-->IonPair + IPR⁺ IPR+ Ion-Pairing Reagent Cation (IPR⁺) IPR+->IonPair SP Hydrophobic Surface IonPair->SP Enhanced Retention (Hydrophobic Interaction)

Caption: The principle of ion-pair chromatography.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC and Other Analytical Methods for the Assay of 5-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of 5-Hydroxy-2-methylbenzenesulfonic acid against alternative analytical techniques, namely Ion Chromatography (IC) and Capillary Electrophoresis (CE). The information presented is supported by detailed experimental protocols and hypothetical, yet realistic, performance data based on established validation guidelines.

High-Performance Liquid Chromatography (HPLC) Method Validation

A reversed-phase HPLC method is a robust and widely used technique for the analysis of aromatic sulfonic acids. The following sections detail a proposed HPLC method and a comprehensive validation summary based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Proposed HPLC Method

A suitable HPLC method for the determination of this compound would involve the following conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation: HPLC Method Validation Summary

The following tables summarize the validation parameters, acceptance criteria, and expected results for the proposed HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20004500
% RSD of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Specificity

ConditionObservationResult
Blank (Diluent) InjectionNo interfering peaks at the retention time of the analyte.Pass
Placebo InjectionNo interfering peaks at the retention time of the analyte.Pass
Stressed Sample (Acid, Base, Peroxide, Heat, Light)Analyte peak is spectrally pure and well-resolved from degradation products.Pass

Table 3: Linearity and Range

ParameterAcceptance CriteriaTypical Result
Concentration Range50% - 150% of the nominal concentration50 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zero150
Residual Sum of SquaresMinimal1.2 x 10⁵

Table 4: Accuracy (Recovery)

Concentration LevelSpiked Concentration (µg/mL)Mean Recovery (%)% RSD
80%8099.5%0.8%
100%100100.2%0.6%
120%12099.8%0.7%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

Table 5: Precision

Precision TypeLevelMean Assay (%)% RSD
Repeatability (n=6)100%99.9%0.7%
Intermediate Precision (Analyst 2, Day 2) (n=6)100%100.5%0.9%
Acceptance Criteria ≤ 2.0%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodTypical Result
LODSignal-to-Noise Ratio of 3:10.1 µg/mL
LOQSignal-to-Noise Ratio of 10:10.3 µg/mL

Table 7: Robustness

Parameter VariedVariationImpact on Results
Flow Rate± 0.1 mL/minNo significant change in resolution or assay value.
Mobile Phase pH± 0.2 unitsNo significant change in retention time or peak shape.
Column Temperature± 2 °CMinor shift in retention time, resolution maintained.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Protocol 1: Specificity
  • Blank and Placebo Analysis: Inject the diluent and a placebo solution (matrix without the analyte) to ensure no interference at the analyte's retention time.

  • Forced Degradation: Subject the analyte solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light) for a defined period. Analyze the stressed samples to demonstrate that the method can separate the analyte from its degradation products. Use a photodiode array (PDA) detector to assess peak purity.

Protocol 2: Linearity
  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.

Protocol 3: Accuracy
  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Protocol 4: Precision
  • Repeatability (Intra-assay precision): Prepare six independent samples at 100% of the test concentration and analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

Mandatory Visualizations

The following diagrams illustrate the HPLC method validation workflow and a comparison of the analytical techniques.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Comparison analyte 5-Hydroxy-2-methyl- benzenesulfonic Acid hplc HPLC analyte->hplc High Specificity Good Precision Widely Available ic Ion Chromatography (IC) analyte->ic Direct Analysis of Ions High Sensitivity Requires Specific Instrumentation ce Capillary Electrophoresis (CE) analyte->ce High Efficiency Low Sample Volume Can be Complex to Develop

Caption: Comparison of Analytical Techniques.

Comparison with Alternative Methods

While HPLC is a powerful tool, other techniques offer distinct advantages for the analysis of sulfonic acids.

Ion Chromatography (IC)

Ion chromatography is specifically designed for the separation and quantification of ionic species.[1]

  • Principle: IC separates ions based on their affinity for an ion-exchange resin. Detection is typically achieved by measuring the conductivity of the eluent.

  • Advantages:

    • High Sensitivity and Selectivity for Ions: IC is the gold standard for the analysis of small, highly polar, and ionic compounds like sulfonic acids.[1]

    • Direct Analysis: Often requires minimal sample preparation.

    • Robustness: IC methods can be very robust for routine analysis.

  • Disadvantages:

    • Specialized Instrumentation: Requires a dedicated IC system with a conductivity detector and suppressor module.

    • Matrix Effects: Can be susceptible to interference from high concentrations of other ions in the sample matrix.

Table 8: Performance Comparison of HPLC vs. IC

ParameterHPLC with UV DetectionIon Chromatography with Conductivity Detection
Specificity High, based on chromatographic separation and UV spectrum.Very high for ionic species.
Sensitivity (LOD) Typically in the low µg/mL to high ng/mL range.Can reach low ng/mL or even pg/mL levels.[2]
Precision (%RSD) Typically < 2%.Typically < 2%.
Linearity (r²) ≥ 0.999≥ 0.999
Instrumentation Widely available in analytical laboratories.Requires specialized IC instrumentation.
Sample Throughput Moderate.Can be high with modern systems.
Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.

  • Principle: An electric field is applied across a narrow capillary filled with an electrolyte solution. Ionic species migrate at different velocities depending on their electrophoretic mobility.

  • Advantages:

    • High Separation Efficiency: Can achieve a very large number of theoretical plates, leading to excellent resolution.

    • Low Sample and Reagent Consumption: Requires only nanoliter injection volumes and minimal solvent usage.

    • Versatility: Can be adapted for a wide range of analytes.

  • Disadvantages:

    • Lower Concentration Sensitivity: Compared to HPLC and IC, CE often has higher detection limits.

    • Method Development can be Complex: Optimizing parameters such as buffer pH, voltage, and capillary coating can be challenging.

    • Reproducibility: Can be more sensitive to minor variations in experimental conditions, potentially affecting reproducibility.

Table 9: Performance Comparison of HPLC vs. CE

ParameterHPLC with UV DetectionCapillary Electrophoresis with UV Detection
Specificity High, based on retention time and UV spectrum.High, based on migration time and electrophoretic mobility.
Sensitivity (LOD) Low µg/mL to high ng/mL range.Typically in the mid to high µg/mL range.
Precision (%RSD) Typically < 2%.Can be slightly higher, often in the 2-5% range.
Linearity (r²) ≥ 0.999≥ 0.998
Analysis Time Typically 10-30 minutes.Can be very fast, often under 10 minutes.
Sample Volume Microliters.Nanoliters.

Conclusion

The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis.

  • HPLC offers a versatile, robust, and widely accessible method with excellent precision and accuracy, making it a suitable choice for routine quality control and release testing in many pharmaceutical settings.

  • Ion Chromatography is a superior alternative when high sensitivity for ionic species is required, particularly in complex matrices where the direct analysis of the sulfonate ion is advantageous.

  • Capillary Electrophoresis provides unparalleled separation efficiency and is an excellent option for methods requiring minimal sample volume and fast analysis times, though it may require more specialized expertise for method development and validation.

By carefully considering the performance characteristics and experimental requirements of each technique, researchers can select the most appropriate method to ensure the quality and consistency of their analytical results.

References

A Comparative Guide to 5-Hydroxy-2-methylbenzenesulfonic Acid and p-Toluenesulfonic Acid as Catalysts for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Catalysts

p-Toluenesulfonic acid (p-TSA) , also known as tosylic acid, is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a popular and cost-effective alternative to mineral acids like sulfuric acid.[1] Its high solubility in organic solvents further enhances its utility in a wide range of organic reactions.[2][3]

5-Hydroxy-2-methylbenzenesulfonic acid is a structural analog of p-TSA, featuring a hydroxyl group in addition to the methyl group on the benzene ring. The presence of the electron-donating hydroxyl group can be expected to influence the electronic properties and, consequently, the catalytic activity of the sulfonic acid group.

Comparative Catalytic Performance: An Overview

Due to the lack of direct experimental data for this compound as a catalyst, a direct comparison of its performance against p-TSA is not feasible. However, we can analyze the extensive data available for p-TSA and infer the potential effects of the additional hydroxyl group in this compound.

The catalytic activity of substituted benzenesulfonic acids is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methyl (-CH₃) and hydroxyl (-OH), can increase the electron density on the benzene ring. This can, in turn, affect the acidity of the sulfonic acid group and the overall catalytic efficiency. For instance, in some esterification reactions, p-phenolsulfonic acid (containing a hydroxyl group) has shown comparable catalytic activity to p-TSA.[1]

p-Toluenesulfonic Acid (p-TSA) in Catalysis: Experimental Data

p-TSA has demonstrated high efficiency in a variety of organic transformations. Below are tables summarizing its performance in key reactions.

Esterification and Transesterification Reactions

p-TSA is a highly effective catalyst for the synthesis of esters and biodiesel.

Reaction TypeSubstratesCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
EsterificationAcetic Acid, n-Propanol---~60[1]
TransesterificationSoybean Oil, Methanol8%110298.66[4][5][6]
EsterificationOleic Acid, Methanol8 wt%70291.3[7]
Esterificationn-Butanol, Acetic Acid3%80-68.5[8]
EsterificationEthylene Glycol Butyl Ether, Acetic Acid3%80-95198.81[9]
Condensation Reactions

p-TSA efficiently catalyzes various condensation reactions, leading to the formation of diverse heterocyclic compounds.

Reaction TypeSubstratesCatalyst LoadingTemperature (°C)TimeYield (%)Reference
Biginelli ReactionAcetoacetanilide, Aromatic Aldehydes, Urea/ThioureaCatalytic amount--50-95[10]
Claisen-Schmidt CondensationAryl Aldehydes, Aryl KetonesCatalytic amount50-60Few minutesHigh[11]
Friedländer CondensationActive Methylene Compounds, 2-AminonicotinaldehydeCatalytic amountRoom Temp-90-96[10]
α-Amino Nitrile SynthesisCarbonyl Compounds, Amines, TMSCNCatalytic amountRoom Temp15-30 minHigh
Other Reactions

p-TSA is also utilized in protection chemistry and other important organic transformations.

Reaction TypeSubstratesCatalyst LoadingTemperature (°C)TimeYield (%)Reference
Acetal FormationAryl/Alkyl Methyl Ketones, Aliphatic AlcoholsCatalytic amount--60-90[10]
Hydration of AlkynesTerminal and Internal Alkynes-Room Temp or higher-75-97[12]

Potential Catalytic Profile of this compound

The presence of an additional electron-donating hydroxyl group on the benzene ring of this compound, in comparison to p-TSA, is expected to increase the electron density of the aromatic ring. This could potentially decrease the Brønsted acidity of the sulfonic acid group. A lower acidity might lead to a reduced catalytic activity in reactions that are highly dependent on protonation by a strong acid.

However, the hydroxyl group could also participate in the reaction mechanism, for example, through hydrogen bonding with the substrates or intermediates. This interaction could potentially enhance the reaction rate or selectivity in certain cases. Without experimental data, these considerations remain theoretical. A systematic experimental investigation is required to elucidate the actual catalytic performance of this compound.

Experimental Protocols

General Procedure for p-TSA Catalyzed Esterification of Carboxylic Acids

A mixture of the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and p-toluenesulfonic acid monohydrate (0.01-0.1 equivalents) in a suitable solvent (e.g., toluene or dichloromethane) is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude ester, which can be further purified by distillation or column chromatography.

General Procedure for p-TSA Catalyzed Biginelli Reaction

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and p-toluenesulfonic acid (0.1 mmol) in ethanol (10 mL) is stirred at reflux for the appropriate time (typically 1-4 hours). After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford the dihydropyrimidine product. Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Esterification_Mechanism cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH R'-OH Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ H2O Water Catalyst_Screening_Workflow Start Define Reaction: Substrates & Product Catalyst_Selection Select Acid Catalysts for Screening (e.g., p-TSA, this compound) Start->Catalyst_Selection Experiment_Setup Set Up Parallel Reactions with Identical Conditions (Temperature, Concentration, Time) Catalyst_Selection->Experiment_Setup Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Experiment_Setup->Monitoring Data_Collection Collect Data: Yield, Selectivity, Reaction Rate Monitoring->Data_Collection Analysis Analyze and Compare Catalyst Performance Data_Collection->Analysis Optimal_Catalyst Identify Optimal Catalyst Analysis->Optimal_Catalyst

References

A Comparative Analysis of Reactivity in Hydroxytoluenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reactivity of ortho-, meta-, and para-hydroxytoluenesulfonic acid isomers, supported by experimental data and detailed protocols.

The isomers of hydroxytoluenesulfonic acid, derived from the sulfonation of cresols (hydroxytoluenes), exhibit distinct differences in their reactivity. These variations are primarily governed by the interplay of electronic and steric effects imparted by the relative positions of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring. Understanding these reactivity differences is crucial for optimizing synthetic routes and for the development of novel therapeutics, as sulfonic acid derivatives are pivotal in many pharmaceutical compounds.

Executive Summary of Reactivity

The sulfonation of cresols is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The interplay of these groups, along with steric hindrance, dictates the position of sulfonation and the overall reactivity of the cresol isomers.

Under kinetically controlled conditions (lower temperatures), the formation of the ortho- and para-isomers of hydroxytoluenesulfonic acid is favored. This is because the activation energy for substitution at the positions activated by both the hydroxyl and methyl groups is lower. Conversely, under thermodynamically controlled conditions (higher temperatures), the more stable meta-isomer is the predominant product[1]. This indicates that while the ortho and para isomers form faster, the meta isomer possesses greater thermodynamic stability.

The order of reactivity for the desulfonation reaction, the reverse of sulfonation, has been observed to be ortho > para >> meta. This further supports the notion of the meta isomer's higher stability.

Comparative Data on Isomer Reactivity

IsomerFavored Conditions for FormationRelative StabilityKey Influencing Factors
Ortho-Hydroxytoluenesulfonic acid Kinetically controlled (low temperature)Less stableStrong activation by -OH and -CH₃ groups at adjacent positions. Susceptible to steric hindrance.
Para-Hydroxytoluenesulfonic acid Kinetically controlled (low temperature)Moderately stableStrong activation by -OH and -CH₃ groups. Less steric hindrance compared to the ortho position.
Meta-Hydroxytoluenesulfonic acid Thermodynamically controlled (high temperature)Most stableLess activated positions for electrophilic attack, leading to slower formation but greater thermodynamic stability.

Experimental Protocols

The following are generalized experimental protocols for the sulfonation of cresol isomers. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.

Kinetic Control Sulfonation (Favors Ortho and Para Isomers)

Objective: To synthesize a mixture of ortho- and para-hydroxytoluenesulfonic acids.

Materials:

  • Cresol isomer (ortho-, meta-, or para-)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thermometer

  • Beaker with cold water

  • Saturated sodium chloride solution

Procedure:

  • Place a known amount of the cresol isomer into a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent of concentrated sulfuric acid dropwise from a dropping funnel while maintaining the temperature between 0-10 °C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Slowly and carefully pour the reaction mixture into a beaker of cold water with stirring.

  • Precipitate the product by adding a saturated sodium chloride solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product in a desiccator.

Thermodynamic Control Sulfonation (Favors Meta Isomer)

Objective: To synthesize meta-hydroxytoluenesulfonic acid.

Materials:

  • Cresol isomer (ortho-, meta-, or para-)

  • Concentrated sulfuric acid (98%)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

  • Thermometer

  • Beaker with cold water

  • Saturated sodium chloride solution

Procedure:

  • Place a known amount of the cresol isomer into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Slowly add a stoichiometric equivalent of concentrated sulfuric acid.

  • Heat the mixture to 100-120 °C and maintain this temperature for 2-3 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture into a beaker of cold water with stirring.

  • Precipitate the product by adding a saturated sodium chloride solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product in a desiccator.

Reaction Mechanisms and Logical Relationships

The sulfonation of cresols proceeds via an electrophilic aromatic substitution mechanism. The electrophile is typically sulfur trioxide (SO₃), which is present in concentrated sulfuric acid or can be added as fuming sulfuric acid.

Sulfonation_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution 2H2SO4 2H2SO4 H3O+ + HSO4- + SO3 H3O+ + HSO4- + SO3 2H2SO4->H3O+ + HSO4- + SO3 Equilibrium Cresol Cresol Sigma_Complex Arenium Ion (Sigma Complex) Cresol->Sigma_Complex + SO3 Product Hydroxytoluenesulfonic acid Sigma_Complex->Product - H+ Isomer_Formation_Logic cluster_conditions Reaction Conditions cluster_products Major Products Kinetic Kinetic Control (Low Temperature) Ortho_Para Ortho & Para Isomers (Faster formation) Kinetic->Ortho_Para Favors Thermo Thermodynamic Control (High Temperature) Meta Meta Isomer (More stable) Thermo->Meta Favors

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of related substances, a critical aspect of drug development and quality control. We will delve into the validation of chromatographic techniques, presenting supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your analytical needs.

Comparing Analytical Techniques: HPLC, UPLC, and GC

The choice of analytical technique for quantifying related substances is paramount and depends on the physicochemical properties of the analyte and impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are predominantly used for non-volatile and thermally labile compounds, while Gas Chromatography (GC) is the method of choice for volatile substances.[1]

UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase (sub-2 µm), leading to higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC.[2][3] This can translate to increased sample throughput and reduced solvent consumption.[2]

Here, we present a comparative summary of validation parameters for these techniques based on published data for commonly analyzed drug substances.

Table 1: Comparative Validation Data for Related Substances of Metformin HCl using HPLC and UPLC
Validation ParameterHPLCUPLCAcceptance Criteria (Typical)
Specificity No interference from blank, placebo, and known impurities.[4][5][6]No interference from blank, placebo, and known impurities.[7]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999 for Metformin and its related compounds.[6]Not explicitly stated for all related substances, but method is linear.[7]r² ≥ 0.99
Range LOQ to 200% of the specification limit for impurities.[6]Not explicitly stated.[7]From LOQ to 120% of the specification limit.
Accuracy (% Recovery) 97.11% to 98.36% for Metformin.[6] Impurity recovery within 85-115%.Not explicitly stated.[7]80.0% to 120.0% for impurities.
Precision (% RSD) Method Precision: < 2.0% for assay, < 10.0% for impurities.[6]Not explicitly stated.[7]Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%
LOD 0.10 ppm for Metformin.[8]Not explicitly stated.[7]Signal-to-Noise ratio of 3:1
LOQ 0.30 ppm for Metformin.[8]Impurity concentrations prepared at 0.05% and 0.1% of metformin.[7]Signal-to-Noise ratio of 10:1
Robustness Method remains unaffected by small, deliberate variations in parameters.[5]Method robustness demonstrated.[7]%RSD of results should be within acceptable limits.
Table 2: Comparative Validation Data for Impurity Profiling of Atorvastatin using HPLC and UPLC/UPLC-MS/MS
Validation ParameterHPLCUPLC/UPLC-MS/MSAcceptance Criteria (Typical)
Specificity No interference from impurities.[9]Method is selective for atorvastatin and its metabolites.[3]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.999[9]>0.99[3]r² ≥ 0.99
Range 25.0-75.0 µg/ml[9]0.500-250 ng/mL for Atorvastatin and 2-hydroxy atorvastatin; 0.200-20 ng/mL for 4-hydroxy atorvastatin.[3]From LOQ to 120% of the specification limit.
Accuracy (% Recovery) 100.1%[9]Within-batch and between-batch accuracy is consistent and reproducible.[3]80.0% to 120.0% for impurities.
Precision (% RSD) System Precision: 0.03%; Method Precision: 0.0146%[9]Within-batch and between-batch precision is consistent and reproducible.[3]Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%
LOD ~0.005% of test solution concentration.[10]Not explicitly stated.[3]Signal-to-Noise ratio of 3:1
LOQ Not explicitly stated.[10]LLOQ of 0.500 ng/mL for Atorvastatin and 2-hydroxy atorvastatin; 0.200 ng/mL for 4-hydroxy atorvastatin.[3]Signal-to-Noise ratio of 10:1
Robustness Method is robust.[9]Method is rugged.[3]%RSD of results should be within acceptable limits.
Table 3: Validation Data for Residual Solvents (as Related Substances) using Gas Chromatography (GC)
Validation ParameterGC Performance DataAcceptance Criteria (Typical)
Specificity No interference from blank and other solvents.[11]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r) r ≥ 0.999[11]r ≥ 0.99
Range From LOQ to 120% of the specification limit.[12]From LOQ to 120% of the specification limit.
Accuracy (% Recovery) 98.8% to 107.8%[11]80.0% to 120.0%
Precision (% RSD) Repeatability and Intermediate Precision ≤ 5.0%[11]Repeatability: ≤ 15.0%; Intermediate Precision: ≤ 20.0%
LOD Can achieve 1.5 µg/mL.[11]Signal-to-Noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1.[11]Signal-to-Noise ratio of 10:1
Robustness Method is robust under varied conditions (flow rate, temperature).[11]%RSD of results should be within acceptable limits.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following protocols outline the key experiments for validating a method for the quantification of related substances.

Specificity (Forced Degradation Study)

Objective: To demonstrate that the analytical method is able to separate the main analyte from its degradation products and any other potential impurities.

Protocol:

  • Prepare solutions of the drug substance and subject them to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[13]

  • Analyze the stressed samples, along with an unstressed sample, a blank, and a placebo (if applicable), using the proposed chromatographic method.

  • Evaluate the chromatograms for any co-eluting peaks with the main analyte and its known impurities.

  • Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of the related substance at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[4]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix (e.g., placebo) and spike it with known amounts of the related substance at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the spiked analyte.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Reproducibility (Inter-laboratory precision): This is assessed by means of an inter-laboratory trial, if required.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of the related substances.

Visualizing the Validation Process

To better understand the workflow and the interconnectedness of the validation parameters, the following diagrams have been generated using Graphviz.

AnalyticalMethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase DefinePurpose Define Purpose and Scope DevelopMethod Analytical Method Development DefinePurpose->DevelopMethod ValidationProtocol Prepare Validation Protocol DevelopMethod->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Prepare Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation ValidationReport->MethodImplementation

Caption: Workflow for Analytical Method Validation.

ValidationParametersRelationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Specificity->Accuracy Specificity->Precision Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ LOQ Range->LOQ Accuracy->Precision LOD LOD LOQ->LOD

Caption: Interrelationship of Validation Parameters.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Sulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Sulfonic Acids.

This guide provides a comprehensive overview and comparison of various analytical methodologies for the quantitative analysis of sulfonic acids. We delve into the performance characteristics of key techniques, offering supporting experimental data and detailed protocols to aid in method selection and cross-validation efforts.

Introduction to Sulfonic Acid Analysis and the Imperative of Cross-Validation

Sulfonic acids are a class of organosulfur compounds with wide applications in pharmaceuticals, detergents, and dyes. Accurate and precise quantification of these compounds is critical for quality control, stability testing, and formulation development. Cross-validation of analytical methods is a vital process to ensure the consistency and reliability of results when different analytical techniques are employed, or when a method is transferred between laboratories.[1] This process involves a systematic comparison of data from two or more analytical methods to demonstrate their equivalence.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for sulfonic acid analysis depends on factors such as the specific analyte, the sample matrix, required sensitivity, and available instrumentation. This section compares the performance of commonly used techniques: Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC) with various detectors, Hydrophilic Interaction Liquid Chromatography (HILIC), and traditional Titrimetric methods.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of different analytical methods for sulfonic acid analysis based on available literature.

Parameter Ion Chromatography (IC) High-Performance Liquid Chromatography (HPLC-UV/MS) Hydrophilic Interaction Liquid Chromatography (HILIC) Titration
Accuracy (% Recovery) 97 - 102%Typically 98 - 102%Method dependent, generally highCan be highly accurate for pure samples
Precision (%RSD) < 2.0%< 2.0%< 5.0%< 1.0% for replicate titrations
Linearity (r²) > 0.999> 0.99> 0.99Applicable over a defined concentration range
Limit of Detection (LOD) 0.06 - 0.16 µM[2]ng/mL range with MS detection[3]Analyte and matrix dependentHigher than chromatographic methods
Limit of Quantitation (LOQ) Typically 3x LODTypically 3x LODTypically 3x LODHigher than chromatographic methods
Specificity High for ionic speciesHigh, especially with MS detectionGood for polar compoundsProne to interferences from other acidic or basic compounds
Typical Analytes Wide range of sulfonic acids and other anions[2]Aromatic and aliphatic sulfonic acidsPolar sulfonic acids and counter-ionsTotal acidity/basicity of sulfonic acids

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

Ion Chromatography (IC) with Suppressed Conductivity Detection

Principle: This method separates sulfonic acids based on their ionic interactions with an ion-exchange stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analytes.

Instrumentation:

  • Ion Chromatograph equipped with a suppressor and conductivity detector.

  • Anion-exchange column (e.g., Metrosep A Supp 5 or similar).

  • Data acquisition and processing software.

Reagents:

  • Reagent grade sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) for eluent preparation.

  • High-purity water (18.2 MΩ·cm).

  • Sulfonic acid reference standards.

Procedure:

  • Eluent Preparation: Prepare an appropriate eluent, for example, a mixture of sodium carbonate and sodium bicarbonate in high-purity water. The exact concentration will depend on the specific column and analytes.

  • Standard Preparation: Prepare a stock solution of the sulfonic acid reference standard in high-purity water. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in high-purity water and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection: Suppressed conductivity

  • Analysis: Inject the calibration standards and sample solutions into the IC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the sulfonic acid against its concentration for the calibration standards. Determine the concentration of the sulfonic acid in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection

Principle: HPLC separates sulfonic acids based on their partitioning between a stationary phase (e.g., C18) and a mobile phase. Detection can be achieved using a UV detector if the sulfonic acid has a chromophore, or more universally and with higher sensitivity using a mass spectrometer.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or MS detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • HPLC grade acetonitrile and methanol.

  • High-purity water.

  • Reagent grade formic acid or ammonium acetate for mobile phase modification.

  • Sulfonic acid reference standards.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient mixture of acetonitrile and water containing a small amount of formic acid to improve peak shape.

  • Standard Preparation: Prepare a stock solution of the sulfonic acid reference standard in a suitable solvent (e.g., water or methanol). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Dependent on the analyte's UV absorbance.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode is typically used for sulfonic acids.

  • Analysis and Quantification: Follow the same procedure as for IC.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. It is particularly well-suited for the retention and separation of highly polar compounds like some sulfonic acids.

Instrumentation:

  • HPLC or UHPLC system.

  • HILIC column with a polar stationary phase (e.g., amide, diol, or zwitterionic).

  • Detector (e.g., ELSD, CAD, or MS).

Reagents:

  • High-purity acetonitrile.

  • High-purity water.

  • Ammonium formate or ammonium acetate as a mobile phase additive.

  • Sulfonic acid reference standards.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically consisting of a high percentage of acetonitrile (e.g., 80-95%) and a low percentage of an aqueous buffer (e.g., 10 mM ammonium formate).

  • Standard and Sample Preparation: Dissolve standards and samples in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 2 - 10 µL

    • Column Temperature: 30 - 40 °C

  • Analysis and Quantification: Follow the same procedure as for IC and HPLC.

Acid-Base Titration

Principle: This classical method involves the neutralization of the acidic sulfonic acid with a standardized basic titrant. The endpoint is typically detected potentiometrically or with a colorimetric indicator.

Instrumentation:

  • Autotitrator or manual titration setup (buret, stirrer, pH meter with a suitable electrode).

Reagents:

  • Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).

  • Suitable solvent for the sulfonic acid (e.g., water, ethanol).

  • Phenolphthalein indicator (if using colorimetric detection).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sulfonic acid sample and dissolve it in a suitable solvent.

  • Titration: Titrate the sample solution with the standardized base solution until the endpoint is reached. If using a potentiometric method, record the pH or potential as a function of the titrant volume.

  • Endpoint Determination: Determine the volume of titrant required to reach the equivalence point.

  • Calculation: Calculate the concentration of the sulfonic acid in the sample based on the stoichiometry of the reaction and the volume and concentration of the titrant used.

Cross-Validation Protocol

Cross-validation is essential when comparing two different analytical methods or transferring a method between laboratories. The goal is to ensure that the results are comparable and reliable.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach for chromatographic methods is that the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for sulfonic acid analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective and Scope SelectMethods Select Methods for Comparison (e.g., Method A and Method B) DefineObjective->SelectMethods DefineAcceptanceCriteria Define Acceptance Criteria (Accuracy, Precision) SelectMethods->DefineAcceptanceCriteria WriteProtocol Write Cross-Validation Protocol DefineAcceptanceCriteria->WriteProtocol PrepareSamples Prepare a Set of Samples (e.g., Spiked QCs, Incurred Samples) WriteProtocol->PrepareSamples AnalyzeMethodA Analyze Samples with Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B PrepareSamples->AnalyzeMethodB CollectData Collect and Process Data from Both Methods AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData StatisticalAnalysis Perform Statistical Comparison (e.g., Bland-Altman, t-test) CollectData->StatisticalAnalysis CompareToCriteria Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareToCriteria Report Generate Validation Summary Report CompareToCriteria->Report

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship of Method Selection

The choice of an analytical method is guided by a logical consideration of the analytical problem and the capabilities of the available techniques.

MethodSelection cluster_problem Analytical Problem cluster_methods Analytical Methods AnalyteProperties Analyte Properties (Polarity, Chromophore) IC Ion Chromatography AnalyteProperties->IC Ionic HPLC HPLC (UV/MS) AnalyteProperties->HPLC Chromophore/ Ionizable HILIC HILIC AnalyteProperties->HILIC Highly Polar SampleMatrix Sample Matrix Complexity SampleMatrix->IC Aqueous SampleMatrix->HPLC Complex RequiredSensitivity Required Sensitivity (LOD/LOQ) RequiredSensitivity->IC Moderate RequiredSensitivity->HPLC High (MS) Titration Titration RequiredSensitivity->Titration Low

References

Spectroscopic comparison of 5-Hydroxy-2-methylbenzenesulfonic acid and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 5-Hydroxy-2-methylbenzenesulfonic acid, a significant molecule in various chemical syntheses, and its key precursors, toluene and p-cresol. The objective is to furnish researchers with essential data for identification, characterization, and quality control during the synthesis and analysis of this compound and its derivatives. This document summarizes key spectroscopic data (NMR, IR, and UV-Vis) and provides detailed experimental protocols for context.

Spectroscopic Data Comparison

Table 1: 1H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsMethyl ProtonsHydroxyl Proton
Toluene~7.17 (s, 5H)~2.34 (s, 3H)-
p-Cresol~7.03 (d, 2H), ~6.73 (d, 2H)~2.27 (s, 3H)~4.7-5.2 (br s, 1H)
2-Hydroxy-5-methylbenzenesulfonic acid7.2-7.8 (m, 3H)~2.2 (s, 3H)Not specified
This compound (Predicted)Three distinct aromatic signalsOne singletOne singlet (labile)

Table 2: 13C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsMethyl Carbon
Toluene~137.9, 129.1, 128.3, 125.4~21.4
p-Cresol~151.6, 130.2, 115.5~20.2
2-Hydroxy-5-methylbenzenesulfonic acidData not readily availableData not readily available
This compound (Predicted)Six distinct aromatic signalsOne aliphatic signal

Table 3: IR Spectroscopic Data (cm-1)

CompoundO-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchS=O Stretch
Toluene-3000-31002850-3000-
p-Cresol3200-3600 (broad)3000-31002850-3000-
Chlorosulfonic Acid---~1370, ~1170
2-Hydroxy-5-methylbenzenesulfonic acid3200-3600 (broad)3000-31002850-3000~1250-1120, ~1080-1010
This compound (Predicted)3200-3600 (broad)3000-31002850-3000~1250-1120, ~1080-1010

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax
TolueneHexane~262, 269
p-CresolEthanol~278
2-Hydroxy-5-methylbenzenesulfonic acidData not readily availableData not readily available
This compound (Predicted)WaterExpected absorptions in the UV region, likely shifted from p-cresol due to the sulfonic acid group.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be conceptually approached through the sulfonation of p-cresol. The position of sulfonation on the aromatic ring is highly dependent on the reaction conditions. While a specific protocol for the selective synthesis of the 5-hydroxy isomer is not well-documented, a general procedure for the sulfonation of phenols using chlorosulfonic acid can be adapted. It is crucial to note that the reaction of p-cresol with chlorosulfonic acid in pyridine has been reported to yield the 2-hydroxy-5-methylbenzenesulfonic acid isomer exclusively.[1] Therefore, achieving selectivity for the 5-hydroxy isomer would likely require different reaction conditions, potentially involving a different solvent and temperature control.

Synthesis_Pathway Toluene Toluene pCresol p-Cresol Toluene->pCresol Oxidation Product 5-Hydroxy-2-methyl- benzenesulfonic acid pCresol->Product Sulfonation (Specific Conditions) Isomer 2-Hydroxy-5-methyl- benzenesulfonic acid pCresol->Isomer Sulfonation (e.g., in Pyridine) ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Product ChlorosulfonicAcid->Isomer

References

Performance of different HPLC columns for aromatic sulfonic acid separation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Common HPLC Columns

The accurate separation and quantification of aromatic sulfonic acids are critical in numerous fields, including the pharmaceutical industry, environmental analysis, and chemical manufacturing. The inherent polarity and strong acidic nature of these compounds, however, present unique challenges for chromatographic separation. Traditional reversed-phase columns often provide inadequate retention and poor peak shape. This guide offers a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the separation of aromatic sulfonic acids, supported by experimental data to facilitate informed column selection.

Column Selection: A Multi-faceted Decision

The choice of an optimal HPLC column for separating aromatic sulfonic acids hinges on the specific properties of the analytes and the analytical objectives. Key considerations include the polarity of the sulfonic acids, the potential for isomer separation, and the desired retention characteristics. While traditional C18 columns are a common starting point in reversed-phase chromatography, their performance with highly polar compounds like aromatic sulfonic acids can be suboptimal.[1] Alternative stationary phases, such as phenyl and mixed-mode columns, often provide superior selectivity and retention.

Performance Comparison of HPLC Columns

The following sections detail the performance of various HPLC columns for the separation of benzenesulfonic acid and p-toluenesulfonic acid, two common aromatic sulfonic acids. The data presented is collated from various application notes and research articles. It is important to note that direct comparison is nuanced by variations in experimental conditions across different studies.

Mixed-Mode Chromatography Columns

Mixed-mode chromatography combines two or more retention mechanisms, such as reversed-phase and ion-exchange, in a single column. This approach is particularly effective for separating compounds with a wide range of polarities and ionic strengths. For aromatic sulfonic acids, which are both polar and anionic, mixed-mode columns can offer enhanced retention and improved peak shape compared to traditional reversed-phase columns.[2] These columns can retain and separate these hydrophilic and acidic compounds through a combination of weak reversed-phase and strong anion-exchange mechanisms.[1][2]

Table 1: Performance of Mixed-Mode Columns for Aromatic Sulfonic Acid Separation

ColumnAnalytesMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)
Amaze TR (4.6x50 mm, 5 µm)Benzenesulfonic acid, p-Toluenesulfonic acid20% ACN, 15 mM Ammonium Formate pH 3.01.0UV 255 nmBenzenesulfonic acid: ~2.5, p-Toluenesulfonic acid: ~3.5
Newcrom BH (3.2x50 mm, 3 µm)Benzenesulfonic acid, p-Toluenesulfonic acid40% MeCN, 60% H₂O, 3% H₃PO₄0.5UV 275 nmBenzenesulfonic acid: ~1.5, p-Toluenesulfonic acid: ~2.0

Note: Retention times are approximate and can vary based on specific instrument and laboratory conditions.

Phenyl Columns

Phenyl columns have a stationary phase containing phenyl groups, which can interact with aromatic analytes through π-π interactions.[3] This provides a different selectivity compared to the hydrophobic interactions of C18 columns.[4] For aromatic sulfonic acids, the π-π interactions between the phenyl rings of the stationary phase and the analyte can lead to enhanced retention and unique selectivity, particularly for positional isomers.[4][5]

Table 2: Performance of a Phenyl Column for Aromatic Sulfonic Acid Separation

ColumnAnalytesMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)
ACQUITY UPLC BEH Phenyl (2.1x50 mm, 1.7 µm)Benzenesulfonic acid, p-Toluenesulfonic acidGradient: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile0.5UV 220 nmBenzenesulfonic acid: ~0.6, p-Toluenesulfonic acid: ~0.8

Note: The provided data is from a UPLC method, which utilizes smaller particle sizes and higher pressures to achieve faster separations. Retention times will be significantly longer on a standard HPLC system with a larger particle size column.

Reversed-Phase C18 Columns

C18 columns are the most widely used columns in reversed-phase HPLC.[4] The stationary phase consists of silica particles bonded with octadecylsilane, creating a non-polar surface. While C18 columns can be used for the analysis of some aromatic compounds, they often exhibit poor retention and peak shape for highly polar aromatic sulfonic acids due to insufficient interaction with the non-polar stationary phase.[1]

Experimental Protocols

Method 1: Separation of Benzenesulfonic and p-Toluenesulfonic Acids on a Mixed-Mode Column

  • Column: Amaze TR (4.6x50 mm, 5 µm, 100Å)

  • Mobile Phase: 20% Acetonitrile, 15 mM Ammonium Formate, pH 3.0

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 3 µL

  • Sample Concentration: 0.3 mg/mL

  • Detection: UV at 255 nm

  • Separation Modes: Reversed-phase, Anion-exchange

Method 2: Separation of Benzenesulfonic and p-Toluenesulfonic Acids on a Phenyl Column (UPLC Method)

  • Column: ACQUITY UPLC BEH Phenyl (2.1x50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Sample Concentration: 1 ppm

  • Detection: UV at 220 nm

Logical Workflow for HPLC Column Selection

The selection of an appropriate HPLC column for the separation of aromatic sulfonic acids can be guided by a systematic approach that considers the properties of the analytes and the desired chromatographic outcome. The following diagram illustrates a logical workflow for this process.

HPLC_Column_Selection cluster_selection Column Selection Analyte Define Analytes: Aromatic Sulfonic Acids Properties Assess Analyte Properties: - Polarity - Presence of Isomers - Hydrophobicity Analyte->Properties HighPolarity Highly Polar Analytes? Properties->HighPolarity IonExchange Consider Ion-Exchange Column (Strong Anionic Analytes) Properties->IonExchange If primarily strong anion exchange is needed C18 Consider C18 Column (Initial Screening) HighPolarity->C18 No MixedMode Consider Mixed-Mode Column (Ion-Exchange & RP) HighPolarity->MixedMode Yes Isomers Isomer Separation Required? Isomers:e->C18:w No, continue with C18 Phenyl Consider Phenyl Column (π-π Interactions) Isomers->Phenyl Yes C18->Isomers Optimization Method Optimization: - Mobile Phase Composition - pH - Gradient C18->Optimization If retention is adequate Phenyl->Optimization MixedMode->Optimization IonExchange->Optimization Validation Method Validation Optimization->Validation

Caption: Workflow for selecting an HPLC column for aromatic sulfonic acid separation.

Conclusion

The separation of aromatic sulfonic acids by HPLC is best achieved by moving beyond traditional C18 columns, especially when dealing with highly polar analytes. Mixed-mode columns offer a robust solution by providing multiple retention mechanisms, leading to enhanced retention and improved peak shapes. Phenyl columns present a valuable alternative, particularly when selectivity for aromatic compounds and the separation of isomers are critical, due to their unique π-π interaction capabilities. The choice of column should be guided by the specific requirements of the analysis, and the experimental conditions should be carefully optimized to achieve the desired separation. This guide provides a starting point for researchers and scientists to make more informed decisions in their chromatographic method development for these challenging yet important compounds.

References

A Comparative Guide to the Catalytic Activity of Substituted Benzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of various substituted benzenesulfonic acids in esterification reactions. The information presented herein is supported by experimental data to offer an objective performance evaluation, aiding in the selection of the most suitable catalyst for specific research and development applications.

Executive Summary

Substituted benzenesulfonic acids are strong organic acids widely employed as catalysts in various chemical transformations, most notably in esterification reactions. Their catalytic efficacy is significantly influenced by the nature and position of substituents on the benzene ring. This guide demonstrates that the catalytic activity of these acids is directly related to their acidity, with electron-withdrawing groups generally enhancing catalytic performance and electron-donating groups diminishing it.

Comparative Catalytic Performance in Esterification

The catalytic activity of a series of substituted benzenesulfonic acids was evaluated in the esterification of acetic acid with n-propanol. The following table summarizes the yield of n-propyl acetate under identical reaction conditions, providing a direct comparison of the catalysts' performance.

CatalystAbbreviationSubstituent(s) on Benzene RingYield of n-propyl acetate (%)[1]
Sulfuric Acid (Reference)SA-~68%
p-Phenolsulfonic AcidPPSAp-OH~60%
p-Toluenesulfonic AcidPTSAp-CH₃~60%
Benzenesulfonic AcidBSA-~55%
2,4-Dimethylbenzenesulfonic AcidDBSA2,4-di-CH₃~45%
2-Naphthalenesulfonic AcidNSA(Naphthyl)~30%
Calcium DobesilateCD2,5-dihydroxybenzenesulfonate7.5%
4-Aminobenzenesulfonic AcidABSAp-NH₂1.8%

Reaction Conditions: Equimolar amounts of acetic acid and n-propanol, catalyst loading of 1.2 mol% relative to reactants, reaction temperature of 50°C, reaction time of 60 minutes.[1]

The experimental data reveals a clear trend in catalytic activity, with the order being: Sulfuric Acid > p-Phenolsulfonic Acid ≈ p-Toluenesulfonic Acid > Benzenesulfonic Acid > 2,4-Dimethylbenzenesulfonic Acid > 2-Naphthalenesulfonic Acid > Calcium Dobesilate > 4-Aminobenzenesulfonic Acid [1]

This trend directly correlates with the acidity of the respective catalysts. The presence of electron-donating groups, such as the amino group in 4-aminobenzenesulfonic acid, significantly reduces the acidity and, consequently, the catalytic activity. Conversely, substituents that are less electron-donating or are electron-withdrawing relative to the amino group lead to higher catalytic performance.

Experimental Protocols

A representative experimental protocol for the comparative evaluation of substituted benzenesulfonic acid catalysts in an esterification reaction is provided below.

Objective: To determine the comparative catalytic activity of various substituted benzenesulfonic acids in the esterification of acetic acid with n-propanol.

Materials:

  • Acetic acid (analytical grade)

  • n-Propanol (analytical grade)

  • Substituted benzenesulfonic acid catalysts (e.g., p-toluenesulfonic acid, benzenesulfonic acid, 4-aminobenzenesulfonic acid)

  • Internal standard (e.g., dodecane) for GC analysis

  • Solvent for GC analysis (e.g., diethyl ether)

Apparatus:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Thermostat for temperature control

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of acetic acid and n-propanol.

  • Catalyst Addition: Add the substituted benzenesulfonic acid catalyst at a specific molar ratio (e.g., 1 mol%) relative to the limiting reactant.

  • Reaction Conditions: Heat the mixture to a constant temperature (e.g., 70°C) under vigorous stirring.

  • Sampling: Withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 15 minutes) for analysis.

  • Sample Preparation: Quench the reaction in the aliquot by cooling and dilution with a suitable solvent (e.g., diethyl ether). Add a known amount of an internal standard.

  • GC Analysis: Inject the prepared sample into the gas chromatograph to determine the concentration of the product (n-propyl acetate) and the remaining reactants.

  • Data Analysis: Calculate the yield of the ester at each time point. The initial rate of reaction can be determined from the slope of the concentration-time curve at the beginning of the reaction. The catalytic activity is then compared based on the initial rates or the yield at a specific time.

Reaction Mechanism and Logical Workflow

The acid-catalyzed esterification of a carboxylic acid with an alcohol, commonly known as Fischer esterification, proceeds through a series of equilibrium steps. The role of the substituted benzenesulfonic acid is to act as a proton donor (Brønsted acid) to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Below is a diagram illustrating the general workflow for evaluating the catalytic activity and the reaction mechanism.

G cluster_workflow Experimental Workflow Reactants Reactants (Carboxylic Acid + Alcohol) Reaction Controlled Reaction Conditions (Temperature, Time) Reactants->Reaction Catalyst Substituted Benzenesulfonic Acid Catalyst->Reaction Sampling Aliquots at Time Intervals Reaction->Sampling Analysis GC Analysis Sampling->Analysis Data Data Processing (Yield, Rate) Analysis->Data Comparison Comparative Activity Assessment Data->Comparison

Caption: Workflow for the comparative evaluation of catalytic activity.

The following diagram illustrates the key steps in the Fischer esterification mechanism catalyzed by a generic sulfonic acid (ArSO₃H).

G Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activated Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Tetrahedral Intermediate Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation to Yield Ester Water_Elimination->Deprotonation Protonated Ester

Caption: Key steps in the Fischer esterification mechanism.

Conclusion

The catalytic activity of substituted benzenesulfonic acids in esterification reactions is intrinsically linked to their acidity, which is governed by the electronic effects of the substituents on the aromatic ring. The experimental data presented in this guide provides a clear framework for selecting an appropriate catalyst based on the desired reactivity. For highly efficient catalysis, benzenesulfonic acids with electron-withdrawing groups are preferable, while for milder reaction conditions, those with electron-donating groups may be more suitable. The provided experimental protocol and mechanistic diagrams offer a comprehensive resource for researchers in the field.

References

Benchmarking New Synthetic Routes for 5-Hydroxy-2-methylbenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and novel synthetic methodologies for the production of 5-Hydroxy-2-methylbenzenesulfonic acid, a key intermediate in various pharmaceutical and chemical manufacturing processes. By presenting a side-by-side comparison of reaction parameters, yields, and operational complexities, this document aims to equip researchers with the necessary information to select the most appropriate synthetic route for their specific application, balancing efficiency, cost, and environmental impact.

Executive Summary of Synthetic Routes

The synthesis of this compound, also known as 2-hydroxy-5-methylbenzenesulfonic acid or p-cresol-2-sulfonic acid, is predominantly achieved through the electrophilic aromatic sulfonation of p-cresol. This guide focuses on three primary sulfonating agents: concentrated sulfuric acid, sulfur trioxide (SO₃), and chlorosulfonic acid (ClSO₃H). Each method presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and handling requirements.

ParameterRoute 1: Sulfuric AcidRoute 2: Sulfur TrioxideRoute 3: Chlorosulfonic Acid
Starting Material p-Cresolp-Cresolp-Cresol
Sulfonating Agent Concentrated Sulfuric AcidSulfur TrioxideChlorosulfonic Acid
Solvent None (Neat)DichloroethaneDichloroethane or similar inert solvent
Temperature 35°C50-70°C20-25°C
Reaction Time ~25 minutesNot specified20-25 hours
Reported Yield 93%[1]85-90%Not specified for p-cresol, but is a strong sulfonating agent
Key Advantages Cost-effective, simple procedureHigh yield, controlled reactionHigh reactivity, potentially lower reaction temperatures
Key Disadvantages Potential for side reactions and charringRequires careful handling of SO₃Highly corrosive and moisture-sensitive, generates HCl gas

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and the general workflow for each synthetic route.

G cluster_0 Route 1: Sulfonation with Sulfuric Acid pCresol1 p-Cresol Product1 5-Hydroxy-2-methyl- benzenesulfonic acid pCresol1->Product1 35°C H2SO4 Conc. H₂SO₄ H2SO4->Product1 G cluster_1 Route 2: Sulfonation with Sulfur Trioxide pCresol2 p-Cresol Product2 5-Hydroxy-2-methyl- benzenesulfonic acid pCresol2->Product2 50-70°C SO3 SO₃ SO3->Product2 Solvent2 Dichloroethane Solvent2->pCresol2 G cluster_2 Route 3: Sulfonation with Chlorosulfonic Acid pCresol3 p-Cresol Product3 5-Hydroxy-2-methyl- benzenesulfonic acid pCresol3->Product3 20-25°C ClSO3H ClSO₃H ClSO3H->Product3 Solvent3 Inert Solvent Solvent3->pCresol3 HCl HCl (gas) Product3->HCl byproduct G cluster_workflow General Experimental Workflow Start Start: p-Cresol Reaction Sulfonation (Route 1, 2, or 3) Start->Reaction Workup Work-up (Quenching, Neutralization) Reaction->Workup Isolation Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification FinalProduct Final Product: 5-Hydroxy-2-methyl- benzenesulfonic acid Purification->FinalProduct

References

A Guide to Inter-Laboratory Comparison of 5-Hydroxy-2-methylbenzenesulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to conduct an inter-laboratory comparison (ILC) for the analysis of 5-Hydroxy-2-methylbenzenesulfonic acid. While specific ILC data for this compound is not publicly available, this document outlines the essential protocols and data presentation methods based on established scientific principles for such studies. The objective is to enable laboratories to collaboratively assess and compare their analytical performance for the quantification of this compound.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are a cornerstone of quality assurance in analytical science.[1][2][3] They involve multiple laboratories analyzing the same, homogeneous sample to evaluate their analytical performance. The primary goals of an ILC are to:

  • Assess the proficiency of individual laboratories.

  • Identify potential issues with analytical methods.

  • Establish the comparability of results between different laboratories.

  • Provide a basis for the certification of reference materials.

Participation in ILCs is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[3]

Hypothetical Inter-Laboratory Comparison Design

This section outlines a hypothetical design for an ILC focused on this compound.

2.1. Test Material

A certified reference material (CRM) of this compound should be used to prepare the test samples.[4][5] The CRM should be dissolved in a suitable matrix, such as a buffered aqueous solution or a simulated biological fluid, to create a stock solution. This stock solution is then used to prepare samples at different concentration levels (e.g., low, medium, and high) to assess the analytical performance across a range of concentrations.

2.2. Sample Preparation and Distribution

A central organizing body would be responsible for preparing a large, homogeneous batch of the test sample. Homogeneity and stability of the samples must be rigorously tested before distribution to participating laboratories.[1][6] Each participating laboratory would receive a set of blind samples, typically in duplicate or triplicate, for analysis.

2.3. Analytical Methods

While participating laboratories may use their own in-house validated methods, a standardized reference method is often provided to establish a common baseline. For the analysis of this compound, a High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable and widely used technique.

Experimental Protocol: HPLC-UV Analysis

The following is a detailed, hypothetical experimental protocol for the quantification of this compound using HPLC-UV.

3.1. Materials and Reagents

  • This compound certified reference material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid (or other suitable buffer components)

  • 0.45 µm syringe filters

3.2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of 30% acetonitrile and 70% aqueous phosphoric acid buffer (pH 2.5).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 230 nm

3.4. Sample Preparation

  • Allow the received ILC samples to equilibrate to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Filter an aliquot of each sample through a 0.45 µm syringe filter into an HPLC vial.

3.5. Calibration Standards

Prepare a series of calibration standards by diluting the this compound CRM in the same matrix as the test samples. A typical calibration range might be from 1 µg/mL to 100 µg/mL.

3.6. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the ILC samples by interpolating their peak areas from the calibration curve.

Data Presentation and Statistical Analysis

The results from all participating laboratories should be collected and analyzed statistically to assess performance.

4.1. Data Summary Table

The following table provides a template for summarizing the quantitative data from the ILC. The data presented here is purely illustrative.

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)Z-Score
Lab 0148.51.2-0.6
Lab 0251.21.50.5
Lab 0345.12.1-1.9
Lab 0453.81.81.5
Lab 0549.91.30.0
Assigned Value 50.0
Standard Deviation for PT 2.5

4.2. Statistical Evaluation

The performance of each laboratory is typically evaluated using Z-scores, which are calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory

  • X is the assigned value (the consensus value from all participants or a value determined by a reference laboratory)

  • σ is the standard deviation for proficiency assessment (a predetermined value based on the expected precision of the method)

A Z-score between -2 and +2 is generally considered satisfactory.[2]

Visualizing Workflows

5.1. Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Plan Study Planning & Protocol Development Prep Sample Preparation & Homogeneity Testing Plan->Prep Dist Sample Distribution to Participants Prep->Dist Analysis Analysis by Participating Laboratories Dist->Analysis Collect Data Collection & Compilation Analysis->Collect Stats Statistical Analysis & Z-Score Calculation Collect->Stats Report Final Report Generation & Distribution Stats->Report

Inter-laboratory comparison workflow.

5.2. Analytical Workflow for this compound

This diagram outlines the key steps in the analytical workflow for the quantification of this compound by HPLC-UV.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Receive & Equilibrate ILC Sample Filter Filter Sample into HPLC Vial SamplePrep->Filter Inject Inject Sample onto HPLC System Filter->Inject StdPrep Prepare Calibration Standards from CRM Calibrate Generate Calibration Curve StdPrep->Calibrate Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Quantify Quantify Analyte Concentration Detect->Quantify Calibrate->Quantify Report Report Final Result Quantify->Report

References

A Comparative Guide to the Catalytic Efficacy of 5-Hydroxy-2-methylbenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of 5-Hydroxy-2-methylbenzenesulfonic acid and its derivatives. While direct comparative studies on a homologous series of these specific derivatives are not extensively available in the current literature, this document synthesizes available data for related benzenesulfonic acid catalysts and established chemical principles to offer insights into their potential catalytic efficacy. The focus is on their application in acid-catalyzed reactions, with esterification serving as a representative example.

Data Presentation: Catalytic Performance in Esterification

The following table summarizes the catalytic activity of various substituted benzenesulfonic acids in the esterification of acetic acid with n-propanol. This data, adapted from a study on related catalysts, serves as a valuable proxy for predicting the performance of this compound derivatives. The key performance indicator presented is the yield of n-propyl acetate.

CatalystSubstituent GroupYield of n-propyl acetate (%)[1]
p-Phenolsulfonic acid (PPSA)Hydroxyl (-OH)~60
p-Toluenesulfonic acid (PTSA)Methyl (-CH₃)~60
Benzenesulfonic acid (BSA)None<60
Dodecylbenzenesulfonic acid (DBSA)Dodecyl (-C₁₂H₂₅)<60
p-Nitrobenzenesulfonic acid (NSA)Nitro (-NO₂)<20
p-Chlorobenzenesulfonic acid (CD)Chloro (-Cl)~7.5
p-Aminobenzenesulfonic acid (ANSA)Amino (-NH₂)~1.8

Analysis of Substituent Effects:

The catalytic activity of benzenesulfonic acids is directly related to their Brønsted acidity. The presence of electron-withdrawing or electron-donating groups on the benzene ring influences the stability of the sulfonate conjugate base and, consequently, the acid strength of the sulfonic acid.

  • Electron-donating groups like hydroxyl (-OH) and methyl (-CH₃) can increase electron density on the ring, which can slightly decrease the acidity compared to unsubstituted benzenesulfonic acid. However, in the case of PPSA and PTSA, their performance is comparable to sulfuric acid in some contexts, suggesting a complex interplay of electronic and steric effects.

  • Electron-withdrawing groups such as a nitro group (-NO₂) are expected to increase acidity by stabilizing the negative charge of the sulfonate group. However, the data above suggests that in this particular reaction, its performance was significantly lower. This could be due to steric hindrance or other reaction-specific interactions. Halogens like chlorine (-Cl) are also electron-withdrawing but showed low catalytic activity in this study.

  • Amino groups (-NH₂) are strongly electron-donating and can also be protonated under acidic conditions, which can significantly reduce the overall catalytic activity, as reflected in the very low yield obtained with p-aminobenzenesulfonic acid[1].

Experimental Protocols

Below is a general methodology for a batch esterification reaction, based on typical procedures for sulfonic acid-catalyzed esterifications[1].

Objective: To determine the catalytic efficacy of a this compound derivative in the esterification of a carboxylic acid with an alcohol.

Materials:

  • This compound or its derivative (e.g., 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid)

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., n-propanol)

  • Inert solvent (optional, e.g., toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Apparatus for Dean-Stark distillation (optional, for water removal)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: Ensure the catalyst is dry and of a known concentration. The synthesis of derivatives like 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid can be achieved through methods such as the Beckmann rearrangement of the corresponding oxime followed by sulfonation[2].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid, the alcohol (a slight excess is often used), and the sulfonic acid catalyst (typically 1-5 mol% relative to the limiting reactant).

  • Reaction Conditions: Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the carboxylic acid and the yield of the ester.

  • Product Isolation and Purification: After the reaction reaches completion (as determined by GC analysis), cool the mixture to room temperature. The catalyst can be neutralized with a base, and the product ester can be isolated by extraction and purified by distillation.

  • Data Analysis: Calculate the percentage yield of the ester and, if possible, the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.

Mandatory Visualization

The following diagrams illustrate the general mechanism of acid-catalyzed esterification (Fischer esterification) and a typical experimental workflow.

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O H2O Water (H₂O) Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Catalyst_Regen Catalyst Regeneration

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Start Start Setup Reaction Setup: - Carboxylic Acid - Alcohol - Catalyst Start->Setup Reaction Heating and Stirring (Reflux) Setup->Reaction Monitoring Reaction Monitoring (e.g., GC analysis) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup: - Cooling - Neutralization - Extraction Monitoring->Workup Reaction Complete Purification Product Purification (e.g., Distillation) Workup->Purification Analysis Product Analysis (Yield, Purity) Purification->Analysis End End Analysis->End

References

Selectivity comparison between different sulfonating conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic sulfonation, a cornerstone of electrophilic aromatic substitution, is a critical reaction in the synthesis of a vast array of compounds, including pharmaceuticals, dyes, and detergents. The regioselectivity and chemoselectivity of this reaction are highly dependent on the chosen sulfonating agent and reaction conditions. This guide provides an objective comparison of different sulfonating conditions, supported by experimental data, to aid in the rational design of synthetic routes.

Regioselectivity in Aromatic Sulfonation: A Quantitative Comparison

The position of the sulfonic acid group on an aromatic ring is influenced by factors such as the nature of the substituents already present, the steric hindrance at different positions, and the reaction temperature. The following tables summarize the product distribution for the sulfonation of various aromatic compounds under different conditions.

Sulfonation of Toluene

Toluene, with its activating methyl group, directs sulfonation primarily to the ortho and para positions. However, the ratio of these isomers is highly sensitive to the sulfonating agent and reaction conditions.

SubstrateSulfonating AgentConditionsOrtho (%)Meta (%)Para (%)Reference
TolueneSO₃Refluxing SO₂5.6 ± 0.69.7 ± 0.484.8 ± 1[1]
TolueneSO₃Microreactor, 28 °C-0.3396.54
TolueneH₂SO₄ (aq)25 °C344.2112 (partial rate factors)[2]
Sulfonation of Naphthalene

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. The product distribution is heavily influenced by the reaction temperature.

SubstrateSulfonating AgentTemperature1-Naphthalenesulfonic Acid (%) (Kinetic Product)2-Naphthalenesulfonic Acid (%) (Thermodynamic Product)Reference
NaphthaleneH₂SO₄80 °CMajor ProductMinor Product[3][4]
NaphthaleneH₂SO₄160 °CMinor ProductMajor Product[3][4]
Sulfonation of Phenol

Similar to naphthalene, the sulfonation of phenol also exhibits temperature-dependent regioselectivity.

SubstrateSulfonating AgentTemperatureortho-Phenolsulfonic Acid (%)para-Phenolsulfonic Acid (%)Reference
Phenolconc. H₂SO₄288-293 K (15-20 °C)Major ProductMinor Product[5]
Phenolconc. H₂SO₄373 K (100 °C)Minor ProductMajor Product[5][6]

Chemoselectivity: Sulfamic Acid as a Selective Sulfating Agent

In molecules containing multiple functional groups, achieving selective sulfonation of the aromatic ring can be challenging. Sulfamic acid stands out as a mild and highly selective reagent. It preferentially sulfates alcoholic hydroxyl groups without reacting with aromatic rings, offering a valuable tool for chemoselective transformations.[7][8]

Sulfonating AgentSubstrate TypeReactivitySelectivityReference
Sulfamic AcidAlcoholsHighSulfates alcohols, does not sulfonate aromatic rings[7]
H₂SO₄, SO₃, ClSO₃HAromatic CompoundsHighSulfonates aromatic rings[9][10]

Experimental Protocols

Temperature-Controlled Sulfonation of Naphthalene

This protocol demonstrates the kinetic and thermodynamic control in the sulfonation of naphthalene.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Heating mantle with temperature control

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure for Kinetic Control (Formation of 1-Naphthalenesulfonic Acid):

  • In a round-bottom flask equipped with a magnetic stirrer, add naphthalene.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled naphthalene with continuous stirring.

  • Maintain the reaction temperature at 80 °C using a heating mantle.

  • Continue the reaction for the desired time (e.g., 1-2 hours).

  • Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Isolate the 1-naphthalenesulfonic acid by filtration and wash with cold water.

Procedure for Thermodynamic Control (Formation of 2-Naphthalenesulfonic Acid):

  • Follow steps 1-3 from the kinetic control procedure.

  • Increase the reaction temperature to 160 °C using a heating mantle.

  • Maintain this temperature for an extended period (e.g., 4-6 hours) to allow for equilibrium to be reached.[4]

  • Follow steps 6-7 from the kinetic control procedure to isolate the 2-naphthalenesulfonic acid.

Sulfonation of Toluene with Sulfur Trioxide

This protocol describes a method for the para-selective sulfonation of toluene.

Materials:

  • Toluene

  • Sulfur Trioxide (SO₃)

  • Liquid Sulfur Dioxide (SO₂) as solvent

  • Round-bottom flask with a dry ice/acetone condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a dry ice/acetone condenser.

  • Add toluene to the flask.

  • Cool the flask and condense liquid sulfur dioxide into it.

  • Slowly introduce sulfur trioxide to the reaction mixture while maintaining a low temperature and stirring.

  • Allow the reaction to proceed under reflux (the boiling point of SO₂ is -10 °C).

  • After the reaction is complete, carefully evaporate the sulfur dioxide in a well-ventilated fume hood.

  • The resulting product will be predominantly p-toluenesulfonic acid.[1]

Visualizing Sulfonation Processes

General Experimental Workflow for Aromatic Sulfonation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Aromatic Substrate C Combine Reactants (Control Temperature) A->C B Sulfonating Agent B->C D Reaction under Controlled Conditions C->D E Quench Reaction (e.g., with ice) D->E F Isolate Product (Filtration/Extraction) E->F G Purify Product (Recrystallization) F->G H Characterization (NMR, IR, etc.) G->H

Caption: A generalized workflow for a typical aromatic sulfonation experiment.

Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Reactant Naphthalene + H₂SO₄ TS1 Lower Energy Transition State Reactant->TS1 Faster Rate TS2 Higher Energy Transition State Reactant->TS2 Slower Rate Product1 1-Naphthalenesulfonic Acid (Kinetic Product) TS1->Product1 Product2 2-Naphthalenesulfonic Acid (Thermodynamic Product) Product1->Product2 Reversible at High Temp. Condition1 Low Temperature (e.g., 80°C) TS2->Product2 Condition2 High Temperature (e.g., 160°C)

Caption: Energy profile illustrating kinetic vs. thermodynamic control in naphthalene sulfonation.

References

Cost-benefit analysis of different synthetic pathways to 5-Hydroxy-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Hydroxy-2-methylbenzenesulfonic acid is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this compound, supported by experimental data and protocols.

Pathway 1: Multi-step Synthesis from Toluene via p-Cresol Intermediate

The overall transformation can be visualized as follows:

Toluene Toluene p_TSA p-Toluenesulfonic acid Toluene->p_TSA H₂SO₄, 105-120°C Na_p_TSA Sodium p-toluenesulfonate p_TSA->Na_p_TSA Na₂SO₃, 75-105°C Na_p_cresolate Sodium p-cresolate Na_p_TSA->Na_p_cresolate NaOH, 340-380°C (Alkali Fusion) p_Cresol p-Cresol Na_p_cresolate->p_Cresol Acidification (e.g., H₂SO₄) Final_Product This compound p_Cresol->Final_Product H₂SO₄, 35°C

Diagram 1: Synthetic pathway from toluene to this compound.
Experimental Protocol:

Step 1: Synthesis of p-Cresol from Toluene

  • Sulfonation: Toluene is reacted with concentrated sulfuric acid at a temperature of 105-120°C. The water generated during the reaction is typically removed to drive the reaction to completion.

  • Neutralization: The resulting p-toluenesulfonic acid is neutralized with sodium sulfite at 75-105°C to form sodium p-toluenesulfonate.

  • Alkali Fusion: The sodium p-toluenesulfonate is fused with sodium hydroxide at high temperatures (340-380°C). This step is highly energy-intensive.

  • Acidification: The resulting sodium p-cresolate is dissolved in water and acidified with a strong acid, such as sulfuric acid, to liberate p-cresol.

  • Purification: The crude p-cresol is then purified by distillation. The yield of p-cresol from this process is typically in the range of 63-72%.[1]

Step 2: Sulfonation of p-Cresol

  • p-Cresol is treated with concentrated sulfuric acid at 35°C for approximately 25 minutes to yield this compound.

Pathway 2: Direct Sulfonation of p-Cresol

This pathway is more direct, assuming p-cresol is available as a starting material. It avoids the energy-intensive and multi-step synthesis of p-cresol from toluene. Two common sulfonating agents can be considered for this pathway.

Method A: Sulfonation with Sulfuric Acid

This is a straightforward and widely used method for the sulfonation of aromatic compounds.

p_Cresol p-Cresol Final_Product This compound p_Cresol->Final_Product H₂SO₄, 35°C

Diagram 2: Direct sulfonation of p-cresol with sulfuric acid.
Experimental Protocol:

  • To p-cresol, add concentrated sulfuric acid while maintaining the temperature at 35°C.

  • The reaction mixture is stirred for approximately 25 minutes.

  • The product, this compound, can be isolated by crystallization. This method has a reported yield of 93%.

Method B: Sulfonation with Chlorosulfonic Acid (Projected)

Chlorosulfonic acid is a more reactive sulfonating agent than sulfuric acid and can often lead to higher yields and cleaner reactions. However, it is also more hazardous to handle.

p_Cresol p-Cresol Final_Product This compound p_Cresol->Final_Product ClSO₃H, Inert Solvent

Diagram 3: Projected direct sulfonation of p-cresol with chlorosulfonic acid.
Experimental Protocol (Projected):

  • Dissolve p-cresol in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • The reaction is then quenched by carefully pouring it onto ice.

  • The product can be isolated by filtration and purified by recrystallization. While a specific yield for this reaction is not cited, sulfonation with chlorosulfonic acid generally proceeds with high efficiency.

Cost-Benefit Analysis

The choice of synthetic pathway depends on several factors, including the availability and cost of starting materials, the scale of production, and environmental and safety considerations.

FeaturePathway 1 (from Toluene)Pathway 2A (p-Cresol + H₂SO₄)Pathway 2B (p-Cresol + ClSO₃H)
Starting Materials Toluene, Sulfuric Acid, Sodium Sulfite, Sodium Hydroxidep-Cresol, Sulfuric Acidp-Cresol, Chlorosulfonic Acid
Estimated Raw Material Cost Lower (if p-cresol is not readily available)ModerateModerate to High
Number of Steps Multiple (4-5)SingleSingle
Energy Consumption High (due to alkali fusion at >300°C)LowLow
Overall Yield Lower (product of multiple steps)High (reported 93%)Potentially High
Process Complexity HighLowModerate (due to handling of chlorosulfonic acid)
Safety Concerns High temperatures and pressuresStandard handling of strong acidsHandling of highly reactive and corrosive chlorosulfonic acid
Waste Generation Significant (e.g., sodium sulfite)MinimalBy-product HCl needs to be neutralized

Note: Cost estimations are relative and can vary based on market prices and supplier. The approximate cost of p-cresol can range from $2.80 to $5.20 USD/kg for industrial grades, while chlorosulfonic acid is in the range of $0.42 to $0.60 USD/kg.[2][3][4][5]

Conclusion

For laboratory-scale synthesis and for industrial production where p-cresol is a readily available and economically viable starting material, Pathway 2A (Direct Sulfonation with Sulfuric Acid) offers the most favorable cost-benefit profile. It is a high-yielding, single-step process with low energy requirements and moderate safety concerns.

Pathway 2B (Sulfonation with Chlorosulfonic Acid) may be considered when a very high purity product is required, and the additional costs and safety precautions associated with handling chlorosulfonic acid can be justified.

Pathway 1 (Synthesis from Toluene) is generally less favorable due to its multi-step nature, high energy consumption, and lower overall yield. However, it remains a viable option for large-scale industrial production where the raw materials are significantly cheaper, and the infrastructure for high-temperature and high-pressure reactions is already in place. This route is particularly relevant in the context of cresol production where a mixture of isomers is often obtained.[6][7] The purification of the desired p-isomer adds to the complexity and cost of this pathway.

References

Comparison of the environmental impact of different sulfonation methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a sulfonation method is a critical decision in chemical synthesis, with significant implications for process efficiency, product quality, and environmental sustainability. This guide provides an objective comparison of various sulfonation techniques, supported by available data, to aid in the selection of more eco-friendly and efficient processes.

Comparison of Key Performance and Environmental Metrics

The environmental impact of sulfonation is multifaceted, encompassing reagent hazards, waste generation, energy consumption, and reaction efficiency. The following table summarizes the key characteristics of common sulfonation methods based on available data.

Sulfonation MethodSulfonating AgentKey AdvantagesKey DisadvantagesWaste ProductsRelative Cost (Reagent)Relative Cost (Equipment)
Air/SO₃ Process Sulfur Trioxide (SO₃)High reaction rate, high-purity products, versatile for various feedstocks, stoichiometric reaction.[1][2]High initial equipment cost, requires tight process control.[1]Minimal, especially with sulfur burning to produce SO₃.[1]Low.[1]High.[1]
Oleum Sulfonation Fuming Sulfuric Acid (H₂SO₄·xSO₃)Versatile for a wide range of organic compounds.[2]Produces large volumes of spent sulfuric acid, potential for side reactions.[1][3]Spent sulfuric acid.[1]Intermediate.Intermediate.[1]
Chlorosulfuric Acid Chlorosulfonic Acid (ClSO₃H)Can be run as a batch or continuous process.[1]Generates corrosive hydrochloric acid as a byproduct.[1][3]Hydrochloric acid, diluted sulfuric acid.[1][3]Intermediate.Intermediate.[1]
Sulfamic Acid Sulfation Sulfamic Acid (H₃NSO₃)Mild and selective for alcohol groups, easy to handle, produces ammonium salt directly (no neutralization needed).[1]High reagent cost, only suitable for producing ammonium sulfates from alcohols.[1]Minimal direct waste from the reaction.High.[1]Low.[1]
Sulfur Trioxide (SO₃) in Liquid SO₂ Sulfur Trioxide (SO₃)High atom efficiency, avoids aqueous waste, SO₂ can be recycled, suitable for multi-purpose batch reactions.[4]Requires handling of volatile SO₂.Minimal if SO₂ is recycled.[4]N/AN/A
"Green" Catalytic Methods e.g., NaHSO₃ with solid acid catalystsReusable catalysts, milder reaction conditions, can be solvent-free (microwave irradiation).[5]Catalyst development and separation can be complex.Reduced waste due to catalyst recycling.Potentially low.N/A
Thiourea Dioxide Thiourea DioxideEco-friendly and easy-to-handle sulfur dioxide surrogate, uses air as a green oxidant.[6]May require transition metal catalysts for some substrates.[6]Dependent on catalyst and workup.N/AN/A

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing sulfonation methods. Below are examples of methodologies cited in the literature.

Protocol 1: Sulfonation of Incomplete Carbonized Glucose (ICG) using different agents

This protocol, adapted from a study on catalyst synthesis, compares four different sulfonation methods.[7][8]

  • Objective: To prepare sulfonated heterogeneous catalysts from a carbohydrate-derived material.

  • Starting Material: Incomplete Carbonized Glucose (ICG).

  • Methods:

    • Thermal treatment with concentrated H₂SO₄: ICG is mixed with concentrated sulfuric acid and heated.

    • Thermal decomposition of ammonium sulfate: ICG is heated with ammonium sulfate.

    • Thermal treatment with chlorosulfonic acid in chloroform: ICG is reacted with chlorosulfonic acid in a chloroform solvent.

    • In situ polymerization of poly(sodium 4-styrenesulfonate) (PSS): ICG is treated with PSS to introduce sulfonic acid groups.

  • Analysis: The resulting catalysts are characterized for their elemental composition, total acid density, and surface area. Their catalytic activity is then evaluated in an esterification reaction.[7][8]

Protocol 2: Microwave-Assisted Sulfonation of Aromatic Compounds

This protocol describes a greener approach using a solid-supported catalyst and microwave irradiation.[5]

  • Objective: To achieve rapid and efficient sulfonation of aromatic compounds.

  • Reagents: Aromatic compound, sodium bisulfite (NaHSO₃), and a reusable solid catalyst (e.g., SiO₂/HClO₄ or SiO₂/KHSO₄).

  • Procedure:

    • The aromatic compound, NaHSO₃, and the catalyst are mixed in a beaker.

    • The mixture is irradiated in a microwave oven for 3 to 5 minutes.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is filtered to recover the catalyst.

    • The product is isolated by treating the filtrate with a sodium bicarbonate solution.

Visualizing Sulfonation Strategies

The choice of a sulfonation strategy often involves a trade-off between various factors. The following diagrams illustrate the decision-making process and workflows.

G cluster_0 Sulfonation Method Selection Start Define Synthesis Goal Scale Production Scale? Start->Scale Env_Concern High Environmental Concern? Start->Env_Concern Substrate Substrate Type? Scale->Substrate Large Scale Batch_Cont Batch or Continuous? Scale->Batch_Cont Small/Medium Scale AirSO3 Air/SO3 Process Substrate->AirSO3 Versatile Feedstock Oleum_Chloro Oleum / Chlorosulfuric Acid Substrate->Oleum_Chloro Aromatic Sulfamic Sulfamic Acid Substrate->Sulfamic Alcohol Env_Concern->Scale No Green Green Catalytic Methods Env_Concern->Green Yes Batch_Cont->AirSO3 Continuous Batch_Cont->Oleum_Chloro Batch

Caption: Decision tree for selecting a sulfonation method.

G cluster_1 General Sulfonation Workflow Reactants Organic Substrate + Sulfonating Agent Reaction Sulfonation Reaction (Batch or Continuous) Reactants->Reaction Quench Quenching / Neutralization Reaction->Quench Separation Product Separation / Purification Quench->Separation Product Sulfonated Product Separation->Product Waste Waste Stream (e.g., Spent Acid) Separation->Waste

Caption: A generalized workflow for a typical sulfonation process.

Conclusion

The trend in sulfonation technology is moving towards processes that minimize waste and reduce reliance on hazardous reagents. The air/SO₃ process has become a dominant choice for large-scale production due to its efficiency and lower waste output compared to older methods like oleum and chlorosulfuric acid sulfonation.[1] For smaller-scale or specialized applications, methods like sulfamic acid sulfation or emerging green catalytic techniques offer milder and more selective alternatives.[1][5] The development of methods utilizing recyclable catalysts and less hazardous reagents, such as thiourea dioxide, represents a promising frontier for sustainable sulfonation chemistry.[4][6] The selection of an optimal sulfonation method requires a careful evaluation of production scale, substrate compatibility, product quality requirements, and, increasingly, the overall environmental impact of the process.

References

Safety Operating Guide

Safe Disposal of 5-Hydroxy-2-methylbenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Hydroxy-2-methylbenzenesulfonic acid, a compound that requires careful management due to its acidic and potential irritant properties. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Key Hazards:

  • Corrosive/Irritant: Causes severe skin burns and eye damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory system.[1][3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., neoprene, nitrile rubber)
Eye Protection Chemical safety goggles or a face shield
Protective Clothing Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4] An emergency eyewash station and safety shower should be readily accessible.[1][2]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves neutralization of its acidic nature, followed by appropriate waste stream management in accordance with local, state, and federal regulations.

Experimental Protocol: Neutralization of this compound Waste

  • Dilution:

    • Slowly and cautiously add the this compound waste to a large volume of cold water (a 1:10 ratio of acid to water is recommended).[5][6]

    • Crucial Safety Note: ALWAYS add acid to water, NEVER the other way around , to prevent a violent exothermic reaction.[7]

  • Neutralization:

    • Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) in water or a 1M solution of sodium hydroxide.

    • Slowly add the basic solution to the diluted acid waste while stirring continuously.

    • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[5]

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious of foaming or heat generation during this process.[7]

  • Disposal of Neutralized Solution:

    • Once the solution is neutralized, it can typically be discharged down the drain with copious amounts of water, provided it does not contain other hazardous materials and local regulations permit this.[5][8]

    • Always consult and adhere to your institution's and local wastewater regulations.

  • Solid Waste and Contaminated Materials:

    • Any solid this compound waste or materials contaminated with the compound (e.g., paper towels, absorbent pads from a spill) should be collected in a clearly labeled, sealed container.[9][10]

    • This waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][11] Unwanted chemical stocks of solid phenol are classified as Hazardous Waste.[9]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[10]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[11][12] For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Collect the absorbed material or solid waste into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[11]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Well-Ventilated Area (Fume Hood) ppe->ventilation assess_form Is the waste solid or liquid? ventilation->assess_form dilute Dilute Acid with Water (1:10 ratio) assess_form->dilute Liquid collect_solid Collect in a Labeled, Sealed Container assess_form->collect_solid Solid neutralize Neutralize with Dilute Base to pH 6-8 dilute->neutralize check_regs_liquid Check Local Regulations for Aqueous Waste Disposal neutralize->check_regs_liquid drain_disposal Dispose Down Drain with Copious Water check_regs_liquid->drain_disposal Permitted hazardous_liquid Collect as Hazardous Aqueous Waste check_regs_liquid->hazardous_liquid Not Permitted ehs Arrange for Pickup by EHS or Licensed Waste Contractor collect_solid->ehs

Caption: Disposal workflow for this compound.

V. Emergency Contact and Reporting

In case of exposure or a large, unmanageable spill, follow your institution's emergency procedures. This typically involves:

  • Immediate First Aid:

    • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

    • Inhalation: Move the person to fresh air.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][11]

  • Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department. For large spills, you may need to contact emergency services.[4]

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Hydroxy-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hydroxy-2-methylbenzenesulfonic acid was located. The following guidance is based on the hazard profiles of structurally similar compounds, including 2-Amino-5-methylbenzenesulfonic acid and 2-Amino-5-chloro-4-methylbenzenesulfonic acid. It is imperative to handle this chemical with the assumption that it shares the corrosive and irritant properties of these analogs.

This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring the safety of all personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on available data for analogous compounds, this compound is presumed to be corrosive and capable of causing severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[1] Therefore, a comprehensive PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and solid particulates, preventing severe eye damage.[1][2][3]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility chart.Prevents direct skin contact and chemical burns.[1][2][3]
Body Chemical-resistant laboratory coat, apron, and full-length trousers.Protects skin from accidental spills and contamination.[1][3]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.
Respiratory Use in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.Avoids inhalation of irritating dust or aerosols.[1]

Experimental Workflow and Safety Protocols

The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Hood prep_ppe->prep_setup prep_weigh Weigh Chemical prep_setup->prep_weigh handle_add Add to Reaction Vessel prep_weigh->handle_add handle_monitor Monitor Reaction handle_add->handle_monitor cleanup_decon Decontaminate Glassware handle_monitor->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Operational Plan: Step-by-Step Guidance

3.1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][2]

3.2. Pre-Handling Procedure:

  • Review Safety Information: Before beginning work, review this guide and any available safety information for analogous compounds.

  • Assemble PPE: Gather all necessary PPE as specified in Table 1.

  • Inspect PPE: Check all PPE for signs of damage or wear. Ensure gloves are free of pinholes.

  • Prepare Workspace: Clear the fume hood of any unnecessary items. Ensure all necessary equipment and reagents are within easy reach to minimize movement.

3.3. Handling the Chemical:

  • Don PPE: Put on your lab coat, followed by safety goggles, face shield, and gloves. If respiratory protection is required, ensure it is properly fitted.

  • Weighing: Carefully weigh the required amount of the chemical. If it is a solid, avoid generating dust.

  • Transfer: When transferring the chemical, do so slowly and carefully to prevent splashing or creating dust.

  • During Reaction: Keep the sash of the fume hood at the lowest practical height. Continuously monitor the reaction for any unexpected changes.

3.4. Post-Handling Procedure:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves, face shield, goggles, and then lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][4] Do not eat, drink, or smoke in the laboratory area.[1]

Disposal Plan

4.1. Waste Characterization:

  • This compound and any materials contaminated with it are to be considered hazardous waste.[2][4]

4.2. Waste Collection and Disposal:

  • Segregation: Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, regional, and national regulations.[1][2][4] Do not dispose of this chemical down the drain.

Emergency Procedures

Table 2: First Aid and Emergency Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spills Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1]

References

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